molecular formula C13H13NO4 B1331544 Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate CAS No. 63463-15-0

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Cat. No.: B1331544
CAS No.: 63463-15-0
M. Wt: 247.25 g/mol
InChI Key: GWLDDWJZROMBRD-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H13NO4 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 7-methoxy-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-13(16)10-7-14-11-6-8(17-2)4-5-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLDDWJZROMBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979698
Record name Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71083-05-1, 63463-15-0
Record name Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71083-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 63463-15-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry and drug development. The primary synthetic route is the Gould-Jacobs reaction, a robust and well-established method for the formation of 4-hydroxyquinoline scaffolds.[1] This document details the reaction mechanism, experimental protocols, and relevant quantitative data.

Core Synthesis Pathway: The Gould-Jacobs Reaction

The synthesis of this compound is achieved through a two-step process, as outlined by the Gould-Jacobs reaction.[1] The first step involves the condensation of 3-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature intramolecular cyclization of the resulting intermediate, diethyl (3-methoxyanilino)methylenemalonate, to yield the final product. The methoxy group at the 7-position of the quinoline ring is introduced from the starting material, 3-methoxyaniline.

The overall reaction scheme is as follows:

Gould-Jacobs Reaction cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization 3-methoxyaniline 3-methoxyaniline Intermediate Diethyl (3-methoxyanilino)methylenemalonate 3-methoxyaniline->Intermediate + DEEM ~100-130°C DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Final_Product This compound Intermediate->Final_Product High Temperature (~250°C) - EtOH

Caption: The Gould-Jacobs synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl (3-methoxyanilino)methylenemalonate (Intermediate)

This step involves the condensation reaction between 3-methoxyaniline and diethyl ethoxymethylenemalonate.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.1 equivalents).

  • Heat the mixture with stirring to approximately 100-130°C. The reaction progress can be monitored by the evolution of ethanol.

  • Maintain the temperature for 1-2 hours, or until the reaction is complete as indicated by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol byproduct under reduced pressure to yield the crude diethyl (3-methoxyanilino)methylenemalonate. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)

This step involves the high-temperature thermal cyclization of the intermediate.

Procedure:

  • Place the crude diethyl (3-methoxyanilino)methylenemalonate in a flask containing a high-boiling point inert solvent, such as diphenyl ether or Dowtherm A.

  • Heat the mixture to approximately 250°C under a nitrogen atmosphere.

  • Maintain this temperature for 30-60 minutes. The progress of the cyclization can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add a non-polar solvent, such as hexane or petroleum ether, to precipitate the crude product.

  • Collect the solid by filtration and wash it thoroughly with the non-polar solvent to remove the high-boiling point solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide and water.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Starting Materials

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
3-MethoxyanilineC₇H₉NO123.15Colorless to pale yellow liquid
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.23Colorless liquid

Table 2: Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₃NO₄[2]
Molar Mass ( g/mol ) 247.25[2]
Appearance Solid
Melting Point 275 °C[2][3]
Boiling Point (Predicted) 373.2 ± 37.0 °C[2]
Density (Predicted) 1.277 ± 0.06 g/cm³[2]

Logical Workflow of the Synthesis

The synthesis of this compound follows a logical progression from simple starting materials to the final heterocyclic product. The workflow can be visualized as follows:

Synthesis Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products cluster_purification Workup & Purification Reactant1 3-Methoxyaniline Condensation Condensation (100-130°C) Reactant1->Condensation Reactant2 Diethyl ethoxymethylenemalonate Reactant2->Condensation Intermediate Diethyl (3-methoxyanilino)methylenemalonate Condensation->Intermediate Cyclization Thermal Cyclization (~250°C) Precipitation Precipitation with non-polar solvent Cyclization->Precipitation Intermediate->Cyclization FinalProduct This compound Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Recrystallization->FinalProduct

Caption: Workflow for the synthesis and purification of the target compound.

Signaling Pathway Analogy in Drug Development

While not a biological signaling pathway, the synthetic route can be conceptually mapped as a directed process flow, analogous to a signaling cascade, where each step is a prerequisite for the next, leading to the final bioactive molecule.

Synthetic Pathway Start Starting Materials (3-Methoxyaniline, DEEM) Step1 Condensation Reaction Start->Step1 Intermediate Key Intermediate (Anilinomethylenemalonate) Step1->Intermediate Step2 Thermal Cyclization Intermediate->Step2 Product Target Molecule (this compound) Step2->Product

Caption: Conceptual flow of the synthesis from precursors to the final product.

References

An In-depth Technical Guide to Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (CAS 63463-15-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological activities of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Properties

This compound is a heterocyclic compound belonging to the quinoline class. Its structure features a fused aromatic ring system with hydroxyl, methoxy, and ethyl carboxylate substituents, which contribute to its chemical reactivity and potential biological functions.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 63463-15-0
Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
Melting Point 275 °C
Boiling Point 373.2 ± 37.0 °C at 760 mmHg
Density 1.3 ± 0.1 g/cm³
Flash Point 179.5 ± 26.5 °C
Refractive Index 1.610
PSA (Polar Surface Area) 64.6 Ų
XLogP3 3.83
Spectral Data

Synthesis

The synthesis of this compound can be achieved through the well-established Gould-Jacobs reaction.[1][2] This method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization.

Synthetic Pathway

The logical workflow for the synthesis is outlined in the diagram below.

Synthesis_Workflow A 3-Methoxyaniline C Condensation A->C B Diethyl ethoxymethylenemalonate B->C D Diethyl (3-methoxyanilino)methylenemalonate (Intermediate) C->D Formation of enamine intermediate E Thermal Cyclization (e.g., in Dowtherm A) D->E F This compound E->F Intramolecular cyclization

Synthesis workflow for this compound.
Experimental Protocol: Gould-Jacobs Reaction

The following is a detailed, representative protocol for the synthesis of this compound based on the Gould-Jacobs reaction.[1][2]

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 3-methoxyaniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture at 100-125 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature. The intermediate, diethyl (3-methoxyanilino)methylenemalonate, may crystallize upon cooling or can be used directly in the next step.

Step 2: Thermal Cyclization

  • To the crude intermediate from Step 1, add a high-boiling solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to approximately 250 °C for 30-60 minutes. This high temperature facilitates the intramolecular cyclization to form the quinoline ring system.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • The product, this compound, will precipitate out of the solvent.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a non-polar solvent like hexane to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Potential Biological Activities and Applications

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[3] Derivatives of quinoline have demonstrated significant potential in drug discovery, particularly in the development of anticancer agents.[4][5][6]

Anticancer Potential

Numerous substituted quinolines have been reported to exhibit potent anticancer activity through various mechanisms, including:

  • Inhibition of Tyrosine Kinases: Many quinoline-based drugs target receptor tyrosine kinases like EGFR and VEGFR, which are crucial for cancer cell proliferation and angiogenesis.[3]

  • Induction of Apoptosis: Quinoline derivatives have been shown to induce programmed cell death in cancer cells.

  • Cell Cycle Arrest: These compounds can halt the cell cycle at different phases, preventing cancer cell division.[6]

While specific anticancer data for this compound is not yet published, its structural similarity to other biologically active quinolines suggests it may possess similar properties. A related compound, ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate, has demonstrated significant antitumor activity against Ehrlich Ascites Carcinoma (EAC) cells.[7][8]

The potential mechanism of action for quinoline-based anticancer agents often involves the modulation of key signaling pathways that regulate cell growth, proliferation, and survival. A representative pathway that is often targeted by such compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->PI3K Inhibition Quinoline->Akt Inhibition Quinoline->mTOR Inhibition

Representative signaling pathway potentially targeted by quinoline derivatives.

Experimental Protocols for Biological Evaluation

To assess the potential anticancer activity of this compound, a series of in vitro assays can be performed.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death).

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

This guide provides a foundational understanding of this compound for researchers in the field. Further experimental validation is necessary to fully elucidate its synthetic and pharmacological profiles.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (CAS No: 63463-15-0).[1][2] Quinoline derivatives are significant heterocyclic compounds with a wide range of pharmacological applications, including antiseptic and antipyretic actions.[3] Understanding the physicochemical characteristics of this specific ester is fundamental for its application in medicinal chemistry, drug design, and materials science. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents logical workflows relevant to its scientific evaluation.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C13H13NO4[1][2]
Molecular Weight 247.25 g/mol [1][2]
CAS Number 63463-15-0[1][2]
Melting Point 275 °C[1][2]
Boiling Point 373.2 ± 37.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
Flash Point 179.5 ± 26.5 °C[1]
Polar Surface Area (PSA) 64.6 Ų[1]
Lipophilicity (XLogP3) 3.83[1]
Refractive Index 1.610[1]

Experimental Protocols for Property Determination

While specific experimental reports for this exact molecule are not detailed in the provided literature, the following standard methodologies are applicable for the determination of its key physicochemical properties.[4]

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. A sharp melting range suggests a pure substance.[4]

  • Methodology:

    • A small, dry sample of this compound is finely powdered.

    • The powder is packed into a capillary tube to a height of 2-3 mm.[4]

    • The capillary tube is placed into a calibrated melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[4]

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a critical parameter that significantly influences a drug's absorption and bioavailability.[4]

  • Methodology:

    • An excess amount of the compound is added to a known volume of a buffer solution (e.g., phosphate buffer at pH 7.4) in a sealed flask.

    • The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is achieved, which typically takes 24-48 hours.[4]

    • The resulting suspension is filtered to remove any undissolved solid.[4]

    • The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

LogP (Octanol-Water Partition Coefficient) Determination

The LogP value is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.[4]

  • Methodology (Shake-Flask Method):

    • A solution of the compound is prepared in a pre-saturated biphasic system of n-octanol and water (or a pH 7.4 buffer).[4]

    • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

    • The concentration of the compound in both the n-octanol and the aqueous phases is determined using an appropriate analytical technique, such as HPLC-UV.[4]

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[4]

Visualizations: Workflows and Relationships

The following diagrams illustrate the experimental workflow for physicochemical characterization and the logical relationship between these properties in the context of drug development.

G cluster_0 Physicochemical Property Determination Workflow synthesis Compound Synthesis & Purification purity Purity Assessment (e.g., HPLC, NMR) synthesis->purity mp Melting Point Determination purity->mp Pure Compound sol Aqueous Solubility (Shake-Flask) purity->sol Pure Compound logp LogP Determination (Shake-Flask) purity->logp Pure Compound pka pKa Determination (Potentiometric) purity->pka Pure Compound data Data Analysis & Reporting mp->data sol->data logp->data pka->data G cluster_1 Interrelation of Physicochemical Properties in Drug Development sol Solubility abs Absorption sol->abs lip Lipophilicity (LogP) lip->abs dist Distribution lip->dist pka pKa pka->abs bio Bioavailability abs->bio dist->bio

References

An In-depth Technical Guide to Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is a heterocyclic organic compound belonging to the quinoline class of molecules. Quinoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectral characterization of this compound. While specific biological activities and associated signaling pathways for this particular molecule are not extensively documented in publicly available literature, this guide will also touch upon the known activities of structurally related compounds to provide a basis for future research and drug discovery efforts.

Molecular Structure and Physicochemical Properties

This compound possesses a fused heterocyclic ring system consisting of a benzene ring fused to a pyridine ring, with a hydroxyl group at position 4, a methoxy group at position 7, and an ethyl carboxylate group at position 3. The presence of these functional groups imparts specific chemical and physical properties to the molecule.

The 4-hydroxyquinoline moiety is known to exist in tautomeric equilibrium with its 4-oxo form (a quinolone). This tautomerism can influence the molecule's chemical reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound [1][2][3]

PropertyValue
CAS Number 63463-15-0
Molecular Formula C₁₃H₁₃NO₄
Molecular Weight 247.25 g/mol
Melting Point 275 °C
Appearance Solid (predicted)
Solubility Data not available
Predicted Density 1.277±0.06 g/cm³
Predicted Boiling Point 373.2±37.0 °C
Predicted pKa 2.48±0.50

Synthesis

The primary synthetic route for obtaining 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction . This well-established method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

For the synthesis of this compound, the logical precursors are 3-methoxyaniline and diethyl ethoxymethylenemalonate .

Experimental Protocol: Gould-Jacobs Reaction (General Procedure)

Step 1: Condensation A mixture of 3-methoxyaniline and a slight molar excess of diethyl ethoxymethylenemalonate is heated at 100-130°C for 1-2 hours. The reaction is typically performed neat (without a solvent). The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the intermediate, diethyl 2-((3-methoxyphenylamino)methylene)malonate, is formed.

Step 2: Cyclization The intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether. The mixture is then heated to a high temperature, typically around 250°C, for 2-4 hours to induce cyclization. The 4-hydroxyquinoline product precipitates from the reaction mixture upon cooling.

Step 3: Purification The crude product is collected by filtration, washed with a non-polar solvent like hexane to remove the high-boiling solvent, and then can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide (DMF) and water.

Gould_Jacobs_Reaction 3-Methoxyaniline 3-Methoxyaniline Intermediate Diethyl 2-((3-methoxyphenylamino)methylene)malonate 3-Methoxyaniline->Intermediate Condensation (100-130°C) DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Product Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate Intermediate->Product Thermal Cyclization (~250°C in Dowtherm A)

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of similar quinoline derivatives, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR - Aromatic protons on the quinoline ring (chemical shifts dependent on substitution).- Aromatic protons of the methoxy-substituted ring.- Singlet for the methoxy group protons (~3.9 ppm).- Quartet for the ethyl ester methylene protons (~4.3 ppm).- Triplet for the ethyl ester methyl protons (~1.3 ppm).- A broad singlet for the hydroxyl proton (can be concentration and solvent dependent).
¹³C NMR - Carbonyl carbon of the ester group (~165-170 ppm).- Aromatic and heteroaromatic carbons of the quinoline ring system.- Methoxy carbon (~55-60 ppm).- Ethyl ester methylene carbon (~60-65 ppm).- Ethyl ester methyl carbon (~14-15 ppm).
FTIR (cm⁻¹) - O-H stretch (broad, ~3400-3200 cm⁻¹).- C-H stretches (aromatic and aliphatic, ~3100-2850 cm⁻¹).- C=O stretch (ester, ~1720-1700 cm⁻¹).- C=C and C=N stretches (aromatic ring, ~1600-1450 cm⁻¹).- C-O stretches (ether and ester, ~1300-1000 cm⁻¹).
Mass Spec (m/z) - Molecular ion peak [M]⁺ at approximately 247.

Researchers are advised to acquire and interpret their own spectral data for unambiguous structure confirmation.

Potential Biological Activity and Signaling Pathways (Inferred)

While no specific biological studies on this compound were identified, the broader class of quinoline derivatives is known to exhibit a wide array of pharmacological activities. Furthermore, a structurally related compound, 4-hydroxy-7-methoxycoumarin, has been shown to possess anti-inflammatory properties.[5][6]

Potential Anti-inflammatory Activity

The anti-inflammatory effects of 4-hydroxy-7-methoxycoumarin are mediated through the suppression of key signaling pathways.[5][6] It is plausible that this compound could exert similar effects through modulation of the following pathways:

  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Inhibition of NF-κB activation can lead to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) cascades, including ERK1/2 and JNK, are also crucial in the inflammatory response. Inhibition of their phosphorylation can suppress the inflammatory process.

Anti_inflammatory_Pathway cluster_0 Pro-inflammatory Stimulus (e.g., LPS) cluster_1 Potential Target Pathways cluster_2 Cellular Response Stimulus LPS NFkB NF-κB Pathway Stimulus->NFkB MAPK MAPK Pathway (ERK1/2, JNK) Stimulus->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines MAPK->Cytokines Inflammation Inflammation Cytokines->Inflammation Molecule Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate (Hypothesized) Molecule->NFkB Inhibition? Molecule->MAPK Inhibition?

Caption: Hypothesized anti-inflammatory signaling pathways.

Other Potential Activities

Given the diverse biological roles of quinolines, this compound could also be investigated for:

  • Antimicrobial Activity: Many quinolone derivatives are potent antibacterial agents.

  • Anticancer Activity: Quinolines have been shown to exhibit cytotoxic effects against various cancer cell lines.

  • Enzyme Inhibition: The quinoline scaffold can interact with the active sites of various enzymes.

Conclusion and Future Directions

This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. While direct evidence of its biological activity is currently lacking in the public domain, the known pharmacology of related quinoline and coumarin derivatives suggests that it may possess anti-inflammatory, antimicrobial, or anticancer properties.

Future research should focus on:

  • Developing and optimizing a detailed, high-yield synthesis protocol.

  • Performing comprehensive spectroscopic analysis to establish a complete and confirmed dataset.

  • Screening the compound for a range of biological activities, starting with anti-inflammatory and antimicrobial assays.

  • If activity is observed, elucidating the mechanism of action and identifying the specific molecular targets and signaling pathways involved.

This technical guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this compound as a lead compound for the development of novel therapeutic agents.

References

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate: A Technical Overview of its Spectral Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Basic physicochemical properties for Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (CAS No: 63463-15-0) have been reported by various chemical suppliers.

PropertyValueReference
Molecular FormulaC₁₃H₁₃NO₄[1][2]
Molecular Weight247.25 g/mol [1][2]
Melting Point275 °C[1][2]
Boiling Point373.2 ± 37.0 °C at 760 mmHg[1]
Density1.3 ± 0.1 g/cm³[1]

Synthesis Protocol: The Gould-Jacobs Reaction

The most common and effective method for the synthesis of 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction.[3][4] This thermal cyclization method involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate, followed by intramolecular cyclization.

Experimental Protocol

Materials:

  • 3-Methoxyaniline

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether (or another high-boiling solvent)

  • Ethanol

  • Hexane

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Condensation: In a round-bottom flask, equimolar amounts of 3-methoxyaniline and diethyl ethoxymethylenemalonate are combined. The mixture is heated at 100-130°C for 1-2 hours. During this time, ethanol is distilled off. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: The resulting intermediate, diethyl 2-((3-methoxyanilino)methylene)malonate, is added to a high-boiling solvent such as diphenyl ether. The mixture is then heated to approximately 250°C for 30-60 minutes. This high temperature facilitates the intramolecular cyclization to form the quinoline ring.

  • Isolation and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the crude product. The solid is collected by filtration and washed with hexane to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

  • Hydrolysis (Optional): If the corresponding carboxylic acid is desired, the ethyl ester can be hydrolyzed by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid.

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 3-Methoxyaniline 3-Methoxyaniline Condensation Condensation 3-Methoxyaniline->Condensation Diethyl_ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Product Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate Cyclization->Product

Fig. 1: Workflow of the Gould-Jacobs reaction for the synthesis of the target compound.

Predicted Spectral Data

The following tables summarize the expected spectral data for this compound, extrapolated from the analysis of structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

The expected chemical shifts (δ) in ppm relative to a standard reference (e.g., TMS) in a suitable deuterated solvent (e.g., DMSO-d₆) are as follows:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.30triplet3H-CH₂CH
~3.90singlet3H-OCH
~4.25quartet2H-CH ₂CH₃
~7.00doublet1HH-8
~7.15doublet of doublets1HH-6
~8.10doublet1HH-5
~8.70singlet1HH-2
~12.0broad singlet1H4-OH
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The expected chemical shifts (δ) in ppm are as follows:

Chemical Shift (δ, ppm)Assignment
~14.5-CH₂C H₃
~56.0-OC H₃
~61.0-C H₂CH₃
~100.0C-8
~110.0C-3
~115.0C-6
~118.0C-4a
~125.0C-5
~145.0C-2
~150.0C-8a
~162.0C-7
~168.0C =O (ester)
~175.0C-4
IR (Infrared) Spectroscopy

The expected characteristic absorption bands (in cm⁻¹) are:

Wavenumber (cm⁻¹)Functional GroupVibration
3400 - 3200O-HStretching (intramolecular H-bonding)
3100 - 3000C-H (aromatic)Stretching
2980 - 2850C-H (aliphatic)Stretching
1720 - 1680C=O (ester)Stretching
1650 - 1630C=O (keto tautomer)Stretching
1620 - 1580C=C (aromatic)Stretching
1250 - 1200C-O (aryl ether)Asymmetric stretching
1050 - 1000C-O (aryl ether)Symmetric stretching
Mass Spectrometry

The expected molecular ion peak in the mass spectrum would be:

m/zIon
247.0844[M]⁺ (corresponding to C₁₃H₁₃NO₄)

Potential Biological Activities and Signaling Pathways

While specific biological studies on this compound are limited in the public domain, the quinoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[5][6][7] These activities often stem from the ability of the quinoline ring system to interact with various biological targets, including enzymes and receptors.

Quinoline derivatives have been reported to possess anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][7] The 4-hydroxy-3-carboxylate substitution pattern is particularly interesting as it is found in several antibacterial agents (quinolones), which target bacterial DNA gyrase and topoisomerase IV.

Furthermore, many kinase inhibitors, used in cancer therapy, incorporate a quinoline core. These compounds can interfere with signaling pathways crucial for cell proliferation, survival, and angiogenesis. A generalized representation of how a quinoline-based kinase inhibitor might function is depicted below.

Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_inhibitor Inhibition cluster_response Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Downstream_Effector Downstream Effector (e.g., Transcription Factor) Kinase_B->Downstream_Effector activates Cellular_Response Cell Proliferation, Survival, Angiogenesis Downstream_Effector->Cellular_Response regulates Quinoline_Inhibitor Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate (Potential Kinase Inhibitor) Quinoline_Inhibitor->Kinase_A inhibits

Fig. 2: Generalized signaling pathway illustrating potential kinase inhibition by a quinoline derivative.

Given its structural features, this compound represents a valuable scaffold for further investigation in drug discovery and development, particularly in the areas of oncology and infectious diseases. Experimental validation of its spectral properties and biological activities is warranted.

References

An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. The information presented herein is intended to support research and development activities by providing comprehensive spectroscopic data, experimental methodologies, and relevant biological context.

Quantitative 1H NMR Data

The 1H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d6) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

Chemical Shift (δ) (ppm)Integration (No. of Protons)MultiplicityCoupling Constant (J) (Hz)Assignment
12.111Hbr, s--OH
8.491Hs-H2
8.051Hd8.0H5
7.012Hm-H6, H8
4.202Hq8.0-CH2-
3.863Hs--OCH3
1.293Ht8.0-CH3

Experimental Protocols

Synthesis of this compound

The title compound was synthesized via a thermal cyclization reaction. Diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate (5.05 mmol) was added to refluxing phenyl ether (10 mL) at 265°C.[1] The reaction mixture was maintained at reflux for one hour.[1] Upon cooling to room temperature, a solid precipitated. This solid was collected by filtration and washed thoroughly with hexane to yield the final product as a white powder.[1]

1H NMR Spectroscopy

A sample of this compound (approximately 5-10 mg) was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution was transferred to a 5 mm NMR tube. The 1H NMR spectrum was acquired on a 400 MHz NMR spectrometer at room temperature. The data was processed with a standard Fourier transform algorithm, and the baseline and phase were corrected manually. Chemical shifts were referenced to the residual solvent peak of DMSO-d6 at 2.50 ppm.

Biological Context and Signaling Pathway

Derivatives of 4-hydroxy-2-quinolone have been investigated as potential anticancer agents, with some showing inhibitory activity against phosphatidylinositol 3-kinase (PI3Kα).[2] The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and growth. Its dysregulation is often implicated in cancer. The following diagram illustrates a simplified representation of this pathway, highlighting key components that can be targeted by inhibitors.

PI3K_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Potential Quinoline Inhibitor Inhibitor->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

References

A Technical Guide to the 13C NMR Analysis of Quinoline-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the 13C Nuclear Magnetic Resonance (NMR) analysis of quinoline-3-carboxylate derivatives. Quinoline scaffolds are pivotal in medicinal chemistry, and a thorough understanding of their structure, as elucidated by techniques like 13C NMR, is critical for the development of novel therapeutics.

Core Principles and Applications

13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule. For quinoline-3-carboxylate derivatives, it is indispensable for confirming substitution patterns on the quinoline ring, verifying the integrity of the carboxylate moiety, and elucidating the overall molecular structure. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, offering valuable insights into the effects of various substituents.

Experimental Protocols

A standardized protocol for acquiring high-quality 13C NMR spectra of quinoline-3-carboxylate derivatives is crucial for reproducible results. The following is a general methodology synthesized from common laboratory practices.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified quinoline-3-carboxylate derivative.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Chloroform-d (CDCl3) and dimethyl sulfoxide-d6 (DMSO-d6) are commonly used solvents.[1]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[1]

  • Homogenization: Ensure the sample is completely dissolved by gentle agitation or vortexing to form a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer. For 13C NMR, this corresponds to a frequency of 75 MHz or higher.[1]

  • Pulse Program: A standard proton-decoupled single-pulse experiment is employed to simplify the spectrum by removing C-H coupling and to enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

  • Key Acquisition Parameters:

    • Spectral Width (SW): A range of 0-200 ppm is generally sufficient to cover all carbon signals in these derivatives.

    • Acquisition Time (AQ): Typically set between 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is used to allow for full relaxation of the carbon nuclei, which is particularly important for quaternary carbons.

    • Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a larger number of scans (128 or more) is often required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

The following diagram illustrates the typical workflow for this analysis:

G Diagram 1: Experimental Workflow for 13C NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Pulse Program, SW, AQ, D1) transfer->setup acquire Acquire 13C NMR Spectrum (≥128 Scans) setup->acquire fid Free Induction Decay (FID) acquire->fid ft Fourier Transform (FT) fid->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS (0 ppm) phase->reference assign Peak Assignment & Structural Elucidation reference->assign

Caption: A flowchart detailing the key stages from sample preparation to final data analysis in a typical 13C NMR experiment.

Data Presentation: 13C NMR Chemical Shifts

The chemical shifts (δ) in 13C NMR are paramount for structural assignment. The table below summarizes reported 13C NMR data for several ethyl quinoline-3-carboxylate derivatives, providing a valuable reference for comparative analysis. All shifts are reported in parts per million (ppm) relative to TMS.

CompoundSolventC2C3C4C4aC5C6C7C8C8aC=OOCH2CH3Other Signals
Ethyl 6-methoxyquinoline-3-carboxylate[1]CDCl3147.7124.7137.3128.2106.0158.3123.6130.8146.1165.661.414.355.6 (OCH3)
Ethyl 6-nitroquinoline-3-carboxylate[1]CDCl3153.4125.9140.1131.5124.9146.1125.1125.6151.6164.462.114.3-
Ethyl 2,4-dichloroquinoline-3-carboxylate[2]DMSO-d6147.2124.3141.1129.1124.9127.1133.7130.2144.7163.563.414.3-
Ethyl 7-fluoro-6-methylquinoline-3-carboxylate[1]CDCl3150.1128.2137.7130.5112.5136.2163.8128.3147.2165.461.414.319.3 (Ar-CH3)
Ethyl benzo[h]quinoline-3-carboxylate[1]CDCl3149.0125.1137.7129.2127.9127.4--148.9165.661.414.3Benzo[h] signals: 123.9, 125.2, 125.5, 128.6, 131.0, 134.5

Note: Carbon numbering follows standard IUPAC nomenclature for the quinoline ring system.

Interpretation of Spectral Data

  • Quinoline Ring Carbons: The carbon atoms of the quinoline ring typically resonate in the aromatic region, from approximately 106 to 155 ppm. Carbons directly attached to the nitrogen atom (C2 and C8a) are generally deshielded and appear at a lower field (higher ppm value).

  • Substituent Effects: Electron-donating groups (e.g., -OCH3) tend to shield the attached and ortho/para carbons, causing an upfield shift (lower ppm). Conversely, electron-withdrawing groups (e.g., -NO2) deshield these carbons, resulting in a downfield shift.[1]

  • Carboxylate Group: The carbonyl carbon (C=O) of the ester is highly deshielded and typically appears in the range of 163-166 ppm.[1][2] The carbons of the ethyl group (OCH2 and CH3) are found in the aliphatic region, with the OCH2 carbon around 61-63 ppm and the terminal CH3 carbon around 14 ppm.[1][2]

This guide provides a foundational framework for the 13C NMR analysis of quinoline-3-carboxylate derivatives. For unambiguous assignment, especially with complex substitution patterns, advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.

References

Crystal Structure of a Substituted 4-Hydroxyquinoline Derivative: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive searches for the crystal structure of "Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate" did not yield publicly available crystallographic data. Therefore, this guide presents a detailed analysis of a closely related compound, 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one , for which crystallographic information is accessible. This report serves as an in-depth technical guide for researchers, scientists, and drug development professionals interested in the structural characteristics of this class of compounds.

Introduction

Quinolone and quinoline derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Their therapeutic potential is often intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Understanding the crystal structure of these compounds provides invaluable insights into their physicochemical properties, stability, and potential for drug design. This whitepaper details the crystal structure of 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one, a representative member of this important class of heterocyclic compounds.

Crystallographic Data

The crystal structure of 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group. A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one.

ParameterValue
Chemical FormulaC₁₂H₁₃NO₃
Formula Weight219.23 g/mol
Crystal SystemMonoclinic
a11.4824 (4) Å
b6.9072 (2) Å
c14.4978 (5) Å
α90°
β113.1283 (15)°
γ90°
Volume1057.42 (6) ų
Z4
RadiationMo Kα
Wavelength0.71073 Å
Temperature293 K

Molecular and Crystal Packing

The quinoline ring system in 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one is nearly planar. In the crystal, molecules are linked by N—H⋯O and O—H⋯O hydrogen bonds, forming chains that propagate along the b-axis. These chains are further stabilized by π–π stacking interactions between the pyridine and benzene rings of adjacent molecules.

Experimental Protocols

Synthesis and Crystallization

A general procedure for the synthesis of 4-hydroxyquinoline derivatives involves the cyclization of aniline precursors. For the specific synthesis of 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one, a suitable synthetic route would be followed, and the final product would be purified by recrystallization.

General Crystallization Protocol: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate). The solution is left undisturbed in a loosely covered container at room temperature, allowing for the gradual formation of well-defined crystals over several days.

X-ray Data Collection and Structure Refinement

A single crystal of suitable size and quality is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 293 K) using monochromatic radiation (e.g., Mo Kα). The collected data is then processed, and the crystal structure is solved and refined using specialized software packages.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and crystallographic analysis of a substituted quinoline derivative.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_crystallization Crystallization cluster_analysis Crystallographic Analysis start Starting Materials reaction Chemical Reaction start->reaction purification Purification reaction->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation data_collection X-ray Data Collection crystal_formation->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure intermolecular_interactions cluster_chain Molecular Chain along b-axis mol1 Molecule A mol2 Molecule B mol1->mol2 Hydrogen Bonding (N-H...O, O-H...O) mol3 Molecule C mol2->mol3 π-π Stacking

A Comprehensive Technical Guide on the Theoretical and Experimental Profile of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline class, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. Quinoline derivatives are known to possess anticancer, antimalarial, antibacterial, and anti-inflammatory properties. This technical guide provides a detailed overview of the theoretical, structural, and synthetic aspects of this compound. By synthesizing data from studies on closely related analogues, this document outlines the probable computational characteristics, a plausible synthetic pathway, and potential biological significance, offering a foundational resource for researchers engaged in the study and application of novel quinoline-based compounds.

Introduction

Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents. The fusion of a benzene ring with a pyridine ring creates a bicyclic heteroaromatic system that can be extensively functionalized to modulate its physicochemical and pharmacological properties. The substituent pattern on the quinoline core is a critical determinant of its biological activity. Specifically, the presence of a hydroxyl group at the C4 position, a methoxy group at C7, and a carboxylate ester at C3 in the target molecule, this compound, suggests a potential for diverse molecular interactions and biological functions. This guide consolidates the known physical properties and presents a theoretical framework for this compound based on computational and experimental studies of analogous structures.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These have been compiled from chemical supplier databases.

PropertyValueReference
CAS Number 63463-15-0[1]
Molecular Formula C₁₃H₁₃NO₄[1][2]
Molecular Weight 247.25 g/mol [1][2]
Melting Point 275 °C[1][2]
Boiling Point 373.2 ± 37.0 °C (Predicted)[1][2]
Density 1.277 - 1.3 g/cm³ (Predicted)[1][2]
pKa 2.48 ± 0.50 (Predicted)[1]
XLogP3 3.83 (Predicted)[2]

Synthesis Pathway

Proposed Experimental Protocol (Conrad-Limpach Synthesis)
  • Reaction of Aniline and β-Keto Ester:

    • Equimolar amounts of m-anisidine (3-methoxyaniline) and diethyl ethoxymethylenemalonate (DEEM) are mixed.

    • The mixture is heated, typically at 100-140°C, for a period of 1-2 hours to form the intermediate diethyl 2-((3-methoxyanilino)methylene)malonate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Purification of Intermediate:

    • After the reaction is complete, the excess reactants are removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol.

  • Thermal Cyclization:

    • The purified intermediate is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.

    • The solution is heated to a high temperature, typically around 250°C, to induce cyclization. This step is usually carried out for 30-60 minutes.

  • Isolation and Purification of Final Product:

    • The reaction mixture is cooled to room temperature, and a non-polar solvent like hexane is added to precipitate the product.

    • The solid product, this compound, is collected by filtration, washed with the non-polar solvent to remove the high-boiling point solvent, and dried.

    • Further purification can be achieved by recrystallization from a solvent such as ethanol or dimethylformamide (DMF).

Synthesis_Pathway cluster_reactants Reactants m-Anisidine m-Anisidine Intermediate Diethyl 2-((3-methoxyanilino)methylene)malonate m-Anisidine->Intermediate Step 1: Condensation (100-140°C) DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Product Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate Intermediate->Product Step 2: Thermal Cyclization (Diphenyl Ether, ~250°C)

Caption: Proposed Conrad-Limpach synthesis pathway.

Theoretical and Computational Studies

Theoretical studies on quinoline derivatives, primarily using Density Functional Theory (DFT), provide deep insights into their electronic structure, reactivity, and spectroscopic properties.[3] While specific data for the title compound is not published, the following sections describe the expected results based on studies of similar molecules, such as ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and other methoxyquinoline derivatives.[4][5]

Computational Methodology Protocol
  • Software: Gaussian 09 or a similar quantum chemistry software package is typically used.[6]

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice for these types of molecules.[5][6]

  • Basis Set: The 6-311G(d,p) or a larger basis set like 6-311++G(d,p) is generally employed to ensure accuracy.[6]

  • Calculations Performed:

    • Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation.

    • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.

    • Electronic Properties: Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) is performed to determine the electronic band gap, which relates to chemical reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution and intramolecular interactions.[7]

Theoretical_Workflow Input Input Structure: Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate Opt Geometry Optimization (DFT/B3LYP/6-311G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Verify Minimum Energy Props Electronic Property Calculation Freq->Props HOMO_LUMO HOMO-LUMO Analysis Props->HOMO_LUMO MEP MEP Surface Props->MEP NBO NBO Analysis Props->NBO

Caption: Standard workflow for theoretical analysis.
Expected Computational Results

  • Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is expected to be localized primarily on the electron-rich quinoline ring system, particularly the benzene moiety enhanced by the methoxy group. The LUMO is likely to be distributed across the pyridine ring and the electron-withdrawing ethyl carboxylate group. The energy gap (ΔE = ELUMO – EHOMO) is anticipated to be in a range that suggests good chemical stability and potential for biological activity.[8]

  • Molecular Electrostatic Potential (MEP): The MEP map would likely show negative potential (red/yellow regions) around the carbonyl oxygen of the ester, the hydroxyl oxygen, and the nitrogen atom of the quinoline ring, indicating these are prime sites for electrophilic attack and hydrogen bonding.[9] Positive potential (blue regions) would be expected around the hydroxyl proton and the N-H proton, making them susceptible to nucleophilic attack.

  • Spectroscopic Data: DFT calculations can predict vibrational frequencies (IR) and NMR chemical shifts. While experimental spectra are the gold standard, calculated values provide a basis for spectral assignment. Studies on related compounds show good correlation between DFT-predicted and experimental spectra.[6]

Potential Biological Activity and Drug Development Implications

The quinoline scaffold is a well-known pharmacophore present in numerous approved drugs. The specific combination of substituents on this compound suggests several avenues for biological activity.

  • Anticancer Activity: Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines.[10] The planar aromatic system can intercalate with DNA, and the various functional groups can form hydrogen bonds and other interactions with protein targets, such as kinases or topoisomerases. Molecular docking studies on similar compounds have shown promising interactions with cancer-related proteins like EGFR and VEGFR-2.[10]

  • Antimicrobial Activity: The 4-quinolone core is famous for its antibacterial properties, as seen in the fluoroquinolone antibiotics. The title compound could be investigated for activity against various bacterial and fungal strains.[11]

  • Antimalarial Activity: Chloroquine and other quinoline-based drugs have been mainstays in malaria treatment. The structural features of the title compound warrant investigation for its potential activity against Plasmodium falciparum.[12]

Logical_Relationships Structure Molecular Structure (Quinoline Core, Substituents) Properties Electronic & Physicochemical Properties (HOMO-LUMO, MEP) Structure->Properties Interactions Molecular Interactions (H-Bonding, π-stacking) Properties->Interactions Activity Potential Biological Activity (Anticancer, Antimicrobial) Interactions->Activity

Caption: Structure-activity relationship logic.

Conclusion

This compound is a compound with significant potential for further research in medicinal chemistry and materials science. Although detailed experimental and theoretical studies dedicated specifically to this molecule are sparse in the public literature, a robust framework for its synthesis, characterization, and potential activity can be constructed from the wealth of data on related quinoline derivatives. This guide provides a foundational blueprint for researchers, outlining the expected physicochemical properties, a reliable synthetic route, and a standard protocol for its computational investigation. Future experimental work to validate these theoretical predictions is highly encouraged and will be crucial in unlocking the full potential of this promising molecule.

References

Unraveling the Molecular Trajectory: A Technical Guide to the Mechanism of Action of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the potential mechanism of action of ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, a quinoline derivative with significant therapeutic promise. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth analysis based on available data for the compound and its structural analogs.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its biological activity. The following table summarizes key identifiers and characteristics of the molecule.

PropertyValueReference
CAS Number 63463-15-0[1][2]
Molecular Formula C₁₃H₁₃NO₄[1][2]
Molecular Weight 247.25 g/mol [1][2]
Melting Point 275 °C[1]
Boiling Point 373.2 ± 37.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
XLogP3 3.83[1]
PSA 64.6[1]

Postulated Mechanism of Action: Insights from Structural Analogs

Direct experimental studies detailing the precise mechanism of action of this compound are limited in the public domain. However, extensive research on structurally similar quinoline and quinolone derivatives provides a strong basis for inferring its likely biological activities and molecular targets. The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets.[3][4]

Anticancer Activity

The most prominently suggested activity for quinoline derivatives is in the realm of oncology.[5][6] Various analogs of this compound have demonstrated potent anticancer effects through multiple pathways.

A recurring mechanism observed for cytotoxic quinolone derivatives is the induction of programmed cell death, or apoptosis.[7][8] This is often mediated through the intrinsic mitochondrial pathway. For instance, studies on related compounds have shown a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase cascades.[7]

G cluster_stimulus External/Internal Stimulus cluster_regulation Apoptotic Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Compound Ethyl 4-hydroxy-7- methoxyquinoline-3-carboxylate (Postulated) Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits Permeabilization Bax->Mito Permeabilizes Outer Membrane CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis G Compound Ethyl 4-hydroxy-7- methoxyquinoline-3-carboxylate (Postulated Inhibitor) Enzyme Target Enzyme (e.g., Protein Kinase, 3HB5-oxidoreductase) Compound->Enzyme Inhibits Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Binds Cell_Processes Cell Proliferation, Survival, etc. Product->Cell_Processes Promotes G Start Start: Cell Culture Treatment Compound Treatment Start->Treatment Harvest Cell Harvesting Treatment->Harvest Lysis Protein Extraction Harvest->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDS SDS-PAGE Quant->SDS Transfer Western Transfer (PVDF) SDS->Transfer Block Blocking Transfer->Block Ab1 Primary Antibody Incubation Block->Ab1 Ab2 Secondary Antibody Incubation Ab1->Ab2 Detect ECL Detection Ab2->Detect End End: Data Analysis Detect->End

References

A Technical Guide to the Biological Activity of 4-Hydroxyquinoline-3-carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This technical guide focuses specifically on the 4-hydroxyquinoline-3-carboxylate ester class of derivatives, exploring their synthesis, biological activities, and mechanisms of action. These compounds have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. This document provides a comprehensive overview of the current research, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing critical pathways and workflows to facilitate understanding and further research in the field of drug discovery and development.

Introduction

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1][2] The 4-hydroxyquinoline core, in particular, is a key pharmacophore found in compounds with applications ranging from anticancer to antimalarial and antibacterial therapies.[3][4] The introduction of a carboxylate ester at the C-3 position modulates the molecule's physicochemical properties and biological activity, leading to a class of compounds with significant therapeutic potential. The first antibacterial agent with this core structure was discovered serendipitously during the synthesis of chloroquine, which eventually led to the development of highly successful fluoroquinolone antibiotics.[5] This guide will delve into the synthesis, anticancer, antimicrobial, and anti-inflammatory activities of 4-hydroxyquinoline-3-carboxylate esters and their related amide and acid derivatives, providing a foundational resource for researchers in the field.

Synthesis of 4-Hydroxyquinoline-3-carboxylate Esters

The most common method for synthesizing the 4-hydroxyquinoline-3-carboxylate ester core is the Conrad-Limpach reaction.[5] This process typically involves the reaction of an aniline with a dialkyl acetonedicarboxylate or a similar malonic ester derivative, followed by a high-temperature cyclization reaction.

General Synthetic Workflow

The synthesis generally proceeds through two main steps: the formation of an enamine intermediate followed by thermal cyclization to yield the quinolone ring system.

G cluster_reactants Reactants Aniline Aniline Intermediate Primary Adduct (Enamine Intermediate) Aniline->Intermediate Reaction Malonate Diethyl Ethoxymethylenemalonate Malonate->Intermediate Product Ethyl 4-hydroxyquinoline- 3-carboxylate Intermediate->Product Thermal Cyclization (e.g., in Diphenyl Ether)

Caption: General workflow for the synthesis of ethyl 4-hydroxyquinoline-3-carboxylate.

Experimental Protocol: Synthesis via Conrad-Limpach Reaction

This protocol describes a general method for synthesizing ethyl 4-hydroxyquinoline-3-carboxylate from aniline and diethyl ethoxymethylenemalonate.[6][7]

  • Reaction of Aniline and Malonate Ester:

    • Combine equimolar amounts of a substituted aniline and diethyl ethoxymethylenemalonate.

    • The reaction can be performed neat or in a suitable solvent like ethanol.

    • Heat the mixture to reflux for a period of 1 to 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, remove the solvent (and ethanol formed) under reduced pressure to yield the intermediate adduct.

  • Thermal Cyclization:

    • Add the crude intermediate from the previous step to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.

    • Heat the mixture to a high temperature, typically around 240-260°C, for 15 to 60 minutes.

    • The cyclization product often precipitates from the hot solution.

    • Cool the reaction mixture and dilute it with a hydrocarbon solvent like hexane or petroleum ether to facilitate further precipitation.

    • Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent to remove the high-boiling point solvent, and dry.

  • Purification:

    • Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain the purified 4-hydroxyquinoline-3-carboxylate ester.[8]

Biological Activities

Anticancer Activity

Derivatives of the 4-hydroxyquinoline-3-carboxylate scaffold have demonstrated significant cytotoxic activity against a variety of human cancer cell lines.[1][9] The mechanism of action is often linked to the inhibition of key cellular enzymes like topoisomerase II and the disruption of the cell cycle.[10][11]

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected 4-hydroxyquinoline derivatives against various cancer cell lines.

Compound ID/DescriptionCancer Cell LineIC₅₀ (µM)Reference
Brequinar Analogue (3) HCT-1160.250 ± 0.11[12]
7-Methoxy-2-(m,p-methylenedioxyphenyl)-4-oxo-quinoline-3-carboxylate (7) P. falciparum (K1, Chloroquine-resistant)~0.25[11]
7-Methoxy-2-(m,p-methylenedioxyphenyl)-4-oxo-quinoline-3-carboxylate (7) P. falciparum (3D7, Chloroquine-sensitive)~0.25[11]
3-meta-methoxyphenyl derivative (31c) P. falciparum (K1)0.13[11]
3-meta-methoxyphenyl derivative (31c) P. falciparum (3D7)0.10[11]
4-Oxoquinoline-3-carboxamide (16b) Gastric Cancer (AGS)Significant Activity[10][13]
4-Oxoquinoline-3-carboxamide (17b) Gastric Cancer (AGS)Significant Activity[10][13]
Quinoline-Chalcone Hybrid (66a-f) MCF-7 (Breast), A-549 (Lung), A375 (Melanoma)More potent than Doxorubicin[14]
Quinoline-3-carboxamide furan-derivative MCF-7 (Breast)3.35[14]

Several 4-oxoquinoline derivatives exert their anticancer effects by targeting topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription.[10] By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately triggering apoptosis.[10] Voreloxin, a notable 4-oxoquinoline analogue, functions through this mechanism.[10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should typically be less than 0.5%.[1]

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).[1] Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.[1]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO, or a solution of SDS in HCl) to dissolve the purple formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[1]

G A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B C Add Serial Dilutions of Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h (Formazan Formation) E->F G Add Solubilization Buffer F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability and Determine IC₅₀ Value H->I G cluster_pathways Inflammatory Pathways AA Arachidonic Acid (from Cell Membrane) COX Cyclooxygenase (COX) AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation, Pain, Fever PGs->Inflammation LTs->Inflammation Compound 4-Hydroxyquinoline Derivatives Compound->COX Compound->LOX

References

The Genesis and Evolution of Quinoline-3-Carboxylate Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-3-carboxylate scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse range of therapeutic agents with profound impacts on human health. This technical guide provides an in-depth exploration of the discovery, history, and development of these remarkable compounds. From the early isolation of kynurenic acid to the dawn of the synthetic quinolone antibiotics and the subsequent rise of the highly effective fluoroquinolones, this document traces the critical milestones in their evolution. Detailed experimental protocols for key synthetic methods and biological evaluations are provided, alongside curated quantitative data on their biological activity. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a comprehensive understanding of their mechanisms and applications.

A Historical Chronicle of Discovery and Development

The journey of quinoline-3-carboxylate compounds spans over a century and a half, marked by serendipitous discoveries and rational drug design.

  • 1853: The Dawn of an Endogenous Modulator. The story begins with the discovery of kynurenic acid by the German chemist Justus von Liebig, who isolated it from dog urine.[1] For many years, it was considered merely a metabolic byproduct of tryptophan.

  • 1962: A Breakthrough in Antibacterial Chemotherapy. The landscape of antibacterial treatment was forever changed with the discovery of nalidixic acid by George Lesher and his colleagues.[2] This discovery was accidental, arising from a distillate during the synthesis of the antimalarial drug chloroquine.[2] Nalidixic acid, a naphthyridine derivative, is widely regarded as the progenitor of the vast class of quinolone antibiotics.[2] It was introduced for the treatment of urinary tract infections in 1962.[2]

  • 1970s-1980s: The Fluorine Revolution. The development of fluoroquinolones in the 1970s and 1980s marked a significant leap forward.[3] The addition of a fluorine atom to the quinoline ring dramatically expanded the antibacterial spectrum and improved pharmacokinetic properties.[3] This era saw the introduction of influential drugs like ciprofloxacin, which remains in widespread clinical use today.

  • Late 20th Century to Present: Diversification and New Frontiers. Research into quinoline-3-carboxylate derivatives has continued to flourish, exploring their potential beyond antibacterial applications. These compounds have been investigated for their anticancer, anti-inflammatory, and neuroprotective properties, opening up new avenues for therapeutic intervention.

Key Classes of Quinoline-3-Carboxylate Compounds

The quinoline-3-carboxylate core has given rise to several important classes of compounds, each with distinct biological activities.

Kynurenic Acid: The Endogenous Neuromodulator

Kynurenic acid, a metabolite of the kynurenine pathway, acts as an antagonist at several glutamate receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor. This inhibitory action modulates glutamatergic neurotransmission and is implicated in various neurological processes.

Quinolone Antibiotics: Inhibitors of Bacterial DNA Replication

The quinolone antibiotics, beginning with nalidixic acid and expanding into the vast family of fluoroquinolones, exert their bactericidal effects by targeting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, and their inhibition leads to catastrophic DNA damage and cell death.

Quantitative Biological Data

The following tables summarize key quantitative data for representative quinoline-3-carboxylate compounds.

Table 1: Inhibitory Activity of Kynurenic Acid at Glutamate and Nicotinic Receptors

CompoundReceptorAssay TypeIC50Reference
Kynurenic AcidNMDA Receptor (Glycine Site)Competitive Binding Assay~10 µM
Kynurenic Acidα7 Nicotinic Acetylcholine ReceptorPatch-Clamp Electrophysiology~7 µM
Kynurenic AcidNMDA Receptor (in the absence of glycine)Patch-Clamp Electrophysiology~15 µM
Kynurenic AcidNMDA Receptor (in the presence of 10 µM glycine)Patch-Clamp Electrophysiology~235 µM

Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Fluoroquinolones against Common Pathogens

FluoroquinoloneEscherichia coli (ATCC 25922) MIC (µg/mL)Staphylococcus aureus (ATCC 29213) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)
Ciprofloxacin0.004 - 0.0150.12 - 0.50.25 - 1.0
Levofloxacin0.015 - 0.060.25 - 1.00.5 - 2.0
Moxifloxacin0.03 - 0.120.03 - 0.122.0 - 8.0

Note: MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of quinoline-3-carboxylate compounds.

Synthesis Protocols

The Gould-Jacobs reaction is a classical and versatile method for the synthesis of 4-hydroxyquinoline derivatives.[4]

Materials:

  • Aniline (or a substituted aniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, mix the aniline (1 equivalent) with diethyl ethoxymethylenemalonate (1.0-1.2 equivalents). Heat the mixture to 100-110°C for 1-2 hours. The reaction progression can be monitored by thin-layer chromatography (TLC).

  • Cyclization: Add a high-boiling point solvent such as diphenyl ether to the reaction mixture. Heat the mixture to reflux (approximately 250°C) for 30-60 minutes. As the reaction proceeds, the 4-hydroxy-3-carboethoxyquinoline product will precipitate.

  • Isolation of the Ester: Cool the reaction mixture to room temperature. Add a non-polar solvent like hexane to aid in the precipitation of the product. Collect the solid product by filtration and wash with hexane to remove the high-boiling point solvent.

  • Hydrolysis: Suspend the isolated ester in a 10% aqueous solution of sodium hydroxide. Reflux the mixture for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Acidification and Isolation of the Carboxylic Acid: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the 4-hydroxyquinoline-3-carboxylic acid precipitates. Collect the solid product by filtration, wash with cold water, and dry.

The synthesis of nalidixic acid, the first quinolone antibiotic, is a multi-step process.[1][2]

Materials:

  • 2-Amino-6-methylpyridine

  • Diethyl ethoxymethylenemalonate

  • High-boiling point solvent (e.g., diphenyl ether)

  • Sodium hydroxide (NaOH)

  • Ethyl iodide

  • Potassium hydroxide (KOH)

Procedure:

  • Condensation: React 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate to form the corresponding enamine intermediate.

  • Cyclization: Heat the enamine intermediate in a high-boiling point solvent to induce cyclization, forming the ethyl ester of 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.

  • Hydrolysis: Hydrolyze the ester using a base, such as sodium hydroxide, to yield 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.

  • N-Alkylation: Alkylate the nitrogen atom of the naphthyridine ring with ethyl iodide in the presence of a base like potassium hydroxide to produce nalidixic acid.

Biological Evaluation Protocols

This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.[5][6][7]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (quinoline-3-carboxylate derivative)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Test Compound: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the wells of a 96-well plate. The concentration range should be chosen to encompass the expected MIC value.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted test compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 16-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader to determine the concentration that inhibits growth.

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the NMDA receptor, thereby determining its binding affinity.

Materials:

  • Cell membranes prepared from a source rich in NMDA receptors (e.g., rat brain cortex or cells expressing recombinant NMDA receptors)

  • Radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653)

  • Test compound (e.g., kynurenic acid)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Mixture Preparation: In a series of tubes, prepare a reaction mixture containing the cell membranes, the radiolabeled antagonist at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

  • Incubation: Incubate the reaction mixtures at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification of Radioactivity: Place the filters in scintillation vials, add scintillation fluid, and measure the amount of radioactivity on each filter using a scintillation counter.

  • Data Analysis: The amount of radioactivity on the filters is inversely proportional to the concentration of the test compound. The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key mechanisms and processes related to quinoline-3-carboxylate compounds.

gould_jacobs_workflow Gould-Jacobs Reaction Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products aniline Aniline condensation Condensation (100-110°C) aniline->condensation deem Diethyl ethoxymethylenemalonate deem->condensation intermediate Anilidomethylenemalonate Intermediate condensation->intermediate Formation of Intermediate cyclization Cyclization (~250°C in Diphenyl Ether) ester 4-Hydroxy-3-carboethoxyquinoline cyclization->ester Formation of Ester hydrolysis Hydrolysis (NaOH, reflux) acidification Acidification (HCl) hydrolysis->acidification final_product 4-Hydroxyquinoline-3-carboxylic Acid acidification->final_product intermediate->cyclization ester->hydrolysis

Caption: Workflow of the Gould-Jacobs reaction for quinoline-3-carboxylate synthesis.

mic_assay_workflow Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate inoculum->inoculate serial_dilution Serial Dilution of Test Compound serial_dilution->inoculate incubate Incubate (37°C, 16-24h) inoculate->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

quinolone_moa Mechanism of Action of Quinolone Antibiotics quinolone Quinolone Antibiotic dna_gyrase Bacterial DNA Gyrase (Topoisomerase II) quinolone->dna_gyrase Inhibits topoisomerase_iv Bacterial Topoisomerase IV quinolone->topoisomerase_iv Inhibits supercoiling DNA Supercoiling dna_gyrase->supercoiling Relieves torsional stress dna_damage Double-Strand DNA Breaks dna_gyrase->dna_damage Forms stable complex with cleaved DNA decatenation Decatenation of Daughter Chromosomes topoisomerase_iv->decatenation Separates chromosomes topoisomerase_iv->dna_damage Forms stable complex with cleaved DNA dna_replication DNA Replication Fork dna_replication->supercoiling dna_replication->decatenation cell_death Bacterial Cell Death dna_damage->cell_death

Caption: Inhibition of bacterial DNA replication by quinolone antibiotics.

kynurenic_acid_moa Mechanism of Action of Kynurenic Acid at Glutamatergic Synapse kynurenic_acid Kynurenic Acid nmda_receptor NMDA Receptor kynurenic_acid->nmda_receptor Antagonizes (at glycine site) presynaptic Presynaptic Neuron glutamate Glutamate presynaptic->glutamate Releases postsynaptic Postsynaptic Neuron glutamate->nmda_receptor Binds to glutamate site glycine Glycine glycine->nmda_receptor Binds to glycine co-agonist site ion_channel Ion Channel (Ca²⁺, Na⁺ influx) nmda_receptor->ion_channel Activates neuronal_excitation Decreased Neuronal Excitability ion_channel->neuronal_excitation Reduced influx leads to

Caption: Kynurenic acid's antagonism of the NMDA receptor at a glutamatergic synapse.

References

Methodological & Application

Application Notes and Protocols for Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is a versatile heterocyclic building block with significant applications in organic synthesis, particularly in the development of pharmacologically active compounds. Its quinoline core is a privileged scaffold in medicinal chemistry, and the presence of multiple functional groups—a hydroxyl group, a methoxy group, and an ethyl ester—allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the synthesis of bioactive molecules.

Key Synthetic Applications

This compound serves as a crucial starting material for the synthesis of various substituted quinolines. The two primary reactive sites for further functionalization are the hydroxyl group at the C4 position and the ethyl ester at the C3 position.

A common and highly useful transformation is the conversion of the 4-hydroxyl group into a more reactive leaving group, such as a chloride. This is typically achieved by treatment with phosphorus oxychloride (POCl₃). The resulting ethyl 4-chloro-7-methoxyquinoline-3-carboxylate is a key intermediate for introducing various substituents at the 4-position through nucleophilic aromatic substitution (SNAr).

One of the most significant applications of this intermediate is its reaction with various amines to generate a library of 4-aminoquinoline derivatives. These compounds are of great interest in drug discovery due to their wide range of biological activities, including potential as anticancer and antimicrobial agents. For instance, certain 4-anilinoquinoline derivatives have been investigated as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[1]

The ester functionality at the C3 position can also be modified, for example, by hydrolysis to the corresponding carboxylic acid, followed by amide bond formation to produce quinoline-3-carboxamides. These derivatives have also shown promise as bioactive molecules, including as P2X7R antagonists, which are implicated in inflammatory processes.[2]

Data Presentation

Table 1: Synthesis of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

Starting MaterialReagentSolventReaction TimeTemperatureYield (%)Reference
7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrilePOCl₃Toluene2 hRefluxNot specified[3]
7-methoxyquinolin-4(1H)-onePOCl₃Neat3 hHeating88%[4]

Note: While a specific yield for the chlorination of the title compound was not found, the provided data for analogous structures indicate that the reaction is generally high-yielding.

Table 2: Synthesis of 4-Anilinoquinoline Derivatives

Starting MaterialAmineSolventReaction TimeTemperatureYield (%)Reference
4-Chloro-7-fluoroquinolineAnilineEthanolNot specifiedReflux96.25%[5]
4-Chloro-8-methoxyquinolineAnilineEthanolNot specifiedReflux84.59%[5]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

This protocol is adapted from a similar procedure for the chlorination of a 4-hydroxyquinoline derivative.[3]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in toluene.

  • Add phosphorus oxychloride (excess, e.g., 5-10 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate.

Protocol 2: Synthesis of Ethyl 4-(phenylamino)-7-methoxyquinoline-3-carboxylate

This protocol describes a general method for the nucleophilic aromatic substitution of a 4-chloroquinoline with an amine.[5]

Materials:

  • Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

  • Aniline

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • To a solution of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate (1.0 eq) in ethanol, add aniline (1.0-1.2 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution upon cooling.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired Ethyl 4-(phenylamino)-7-methoxyquinoline-3-carboxylate.

Visualizations

experimental_workflow start Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate chloro Ethyl 4-chloro-7-methoxy- quinoline-3-carboxylate start->chloro  POCl₃, Reflux (Chlorination) amino Ethyl 4-(arylamino)-7-methoxy- quinoline-3-carboxylate chloro->amino  ArNH₂, Reflux (SNAr Reaction) bioactive Bioactive Molecules (e.g., EGFR Inhibitors) amino->bioactive  Further  Modification

Caption: Synthetic pathway from this compound to bioactive molecules.

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 4-Anilinoquinoline Derivative Inhibitor->EGFR EGF EGF EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway by a 4-anilinoquinoline derivative.

References

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate: A Versatile Intermediate in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its quinoline core is a prevalent scaffold in a wide array of biologically active compounds, including those with anticancer, antimalarial, and anti-inflammatory properties. The presence of multiple functional groups—a hydroxyl, a methoxy, and an ethyl carboxylate—on the quinoline ring system provides researchers with versatile handles for chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening. This document provides an overview of the applications of this compound as a chemical intermediate, including detailed experimental protocols for its derivatization and data on the biological activity of its downstream products.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 63463-15-0[1]
Molecular Formula C13H13NO4[1]
Molecular Weight 247.25 g/mol [1]
Melting Point 275 °C[1]
Boiling Point 373.2±37.0 °C (Predicted)[1]
Density 1.277±0.06 g/cm3 (Predicted)[1]
Storage Sealed in dry, Room Temperature[1]

Application as a Chemical Intermediate: Synthesis of Bioactive Molecules

This compound serves as a key starting material for the synthesis of various substituted quinoline derivatives, particularly 4-aminoquinolines, which have shown promise as anticancer agents. The general synthetic strategy involves a two-step process: chlorination of the 4-hydroxyl group followed by nucleophilic aromatic substitution with a desired amine.

Experimental Workflow for the Synthesis of 4-Aminoquinoline Derivatives

The following diagram illustrates the typical workflow for the synthesis of 4-aminoquinoline derivatives from this compound.

Experimental Workflow Workflow for 4-Aminoquinoline Synthesis start Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate chlorination Chlorination with POCl3 start->chlorination intermediate Ethyl 4-chloro-7-methoxy- quinoline-3-carboxylate chlorination->intermediate amination Nucleophilic Substitution with Primary/Secondary Amine intermediate->amination product 4-Aminoquinoline Derivative amination->product purification Purification (e.g., Column Chromatography) product->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: A generalized workflow for the two-step synthesis of 4-aminoquinoline derivatives.

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of 4-aminoquinoline derivatives from a 4-hydroxyquinoline precursor.[2]

Protocol 1: Chlorination of this compound

This protocol describes the conversion of the 4-hydroxyl group to a chlorine atom, a crucial step for subsequent amination.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl3)

  • Dry reaction vessel with a reflux condenser and a calcium chloride tube

  • Stirring apparatus

  • Ice bath

  • Crushed ice

  • Saturated aqueous sodium acetate solution

Procedure:

  • In a dry 2-liter three-necked round-bottomed flask equipped with a sealed stirrer, dropping funnel, and a reflux condenser topped by a calcium chloride tube, place the starting material, this compound.

  • Carefully add phosphorus oxychloride (POCl3) dropwise with stirring while cooling the flask in an ice bath. An exothermic reaction will occur.[3]

  • After the addition is complete and the initial exothermic reaction has subsided, heat the reaction mixture on a steam bath with continued stirring for 2 hours.

  • Cool the reaction mixture and pour it carefully over crushed ice in a large beaker.

  • Neutralize the solution to a pH of 6-8 by the dropwise addition of a saturated aqueous sodium acetate solution with vigorous stirring. It is crucial to keep the temperature of the mixture below 20°C during neutralization by adding more ice if necessary.[3]

  • The precipitate of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate is then collected by filtration, washed with cold water, and air-dried.

Protocol 2: Synthesis of 4-Aminoquinoline Derivatives

This protocol outlines the nucleophilic substitution of the 4-chloro substituent with a primary or secondary amine.

Materials:

  • Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate (from Protocol 1)

  • Appropriate primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine)

  • Reaction vessel with a reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a stirrer, place the Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate.

  • Add an excess of the desired monoaminoalkane or diaminoalkane to the flask. The reaction can often be carried out in neat conditions (without a solvent).[2]

  • Slowly raise the temperature of the reaction mixture and maintain it at 80-130 °C with continuous stirring for 1-7 hours, depending on the amine used.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified by standard procedures such as column chromatography on silica gel to afford the desired 4-aminoquinoline derivative.

  • The structure of the final compound should be confirmed by spectroscopic methods such as NMR and mass spectrometry.[2]

Biological Activity of Derived Compounds

Derivatives of this compound, particularly the 4-aminoquinoline analogs, have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation and survival.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[4] Its dysregulation is a common feature in many cancers. Certain 4-aminoquinoline derivatives have been shown to sensitize cancer cells to Akt inhibitors, suggesting an interaction with this pathway.[5][6]

PI3K_Akt_mTOR_Pathway Inhibition of PI3K/Akt/mTOR Pathway by 4-Aminoquinolines RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Aminoquinoline 4-Aminoquinoline Derivative Aminoquinoline->Akt Inhibits/ Sensitizes to Inhibitors

Caption: 4-Aminoquinoline derivatives can interfere with the PI3K/Akt/mTOR signaling pathway.

Induction of Autophagy

Autophagy is a cellular process involving the degradation of cellular components. While it can be a survival mechanism, excessive autophagy can lead to cell death. Some 4,7-disubstituted quinoline derivatives have been identified as autophagy-inducing agents that target the protein ATG5, leading to antitumor effects.[7]

Autophagy_Pathway Induction of Autophagy by 4,7-Disubstituted Quinolines Quinoline 4,7-Disubstituted Quinoline Derivative ATG5 ATG5 Quinoline->ATG5 Stabilizes Autophagosome Autophagosome Formation ATG5->Autophagosome Promotes Autophagy Autophagy Autophagosome->Autophagy Leads to CellDeath Tumor Cell Death Autophagy->CellDeath Induces

Caption: Certain quinoline derivatives can induce tumor cell death by promoting autophagy through ATG5 stabilization.

Quantitative Data on Biological Activity

The following table summarizes the cytotoxic activity of various 4-aminoquinoline derivatives against different human cancer cell lines. While not all of these were explicitly synthesized from this compound, they represent the therapeutic potential of the 4-aminoquinoline scaffold accessible from this intermediate.

CompoundCell LineIC50 (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF7>100[2]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB4682.6[2]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF710.2[2]
Butyl-(7-fluoro-quinolin-4-yl)-amineMDA-MB46810.9[2]
N-(3-nitrophenyl)-7-((3,4,5-trimethoxybenzyl)oxy)quinoline-4-amine (10k)HCT-1160.35[7]
N-(3-nitrophenyl)-7-((3,4,5-trimethoxybenzyl)oxy)quinoline-4-amine (10k)HepG21.98[7]
N-(3-nitrophenyl)-7-((3,4,5-trimethoxybenzyl)oxy)quinoline-4-amine (10k)A5490.39[7]

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of a wide range of biologically active molecules. The straightforward conversion to 4-aminoquinoline derivatives provides access to compounds with potent anticancer activities, notably through the modulation of critical cellular signaling pathways such as the PI3K/Akt/mTOR pathway and autophagy. The detailed protocols and biological data presented here underscore the importance of this scaffold in the ongoing development of novel therapeutics. Researchers and drug development professionals can leverage this intermediate to create diverse chemical libraries for the discovery of new and effective drug candidates.

References

Application Notes and Protocols for the Derivatization of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1][2][3] Derivatives of quinoline have demonstrated a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[1][4][5] The versatility of the quinoline nucleus allows for structural modifications at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is a particularly attractive scaffold for derivatization. The presence of multiple reactive sites—the 4-hydroxyl group, the electron-rich benzene ring, and the ester functionality—offers a rich platform for chemical exploration. Derivatization of this core structure can lead to the discovery of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. These application notes provide detailed protocols for several key derivatization reactions of this compound, offering insights into the strategic considerations behind each experimental design.

I. Derivatization of the 4-Hydroxyl Group: O-Alkylation and O-Acylation

The phenolic hydroxyl group at the C-4 position is a prime site for modification, allowing for the introduction of a wide array of functionalities that can significantly impact the molecule's biological activity. O-alkylation and O-acylation are fundamental transformations to explore structure-activity relationships (SAR).

A. O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alcohol and an alkyl halide in the presence of a base.[6][7][8] This SN2 reaction is highly effective for converting the 4-hydroxyquinoline to its corresponding 4-alkoxy derivatives. The choice of base and solvent is critical to ensure efficient deprotonation of the weakly acidic hydroxyl group and to facilitate the nucleophilic attack on the alkyl halide.

This protocol details the ethylation of the 4-hydroxyl group. The same general procedure can be adapted for other primary alkyl halides.

Materials:

  • This compound

  • Ethyl iodide (or other primary alkyl halide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes to facilitate the formation of the phenoxide.

  • Add ethyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired Ethyl 4-ethoxy-7-methoxyquinoline-3-carboxylate.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Expected ¹H NMR signals would include the characteristic quartet and triplet for the newly introduced ethoxy group.

Table 1: Reaction Parameters for O-Alkylation

Alkylating AgentBaseSolventTemperature (°C)Time (h)Expected Product
Ethyl IodideK₂CO₃DMF60-704-6Ethyl 4-ethoxy-7-methoxyquinoline-3-carboxylate
Benzyl BromideNaHTHFrt - 503-5Ethyl 4-(benzyloxy)-7-methoxyquinoline-3-carboxylate
Allyl BromideCs₂CO₃Acetonitrile50-602-4Ethyl 4-(allyloxy)-7-methoxyquinoline-3-carboxylate

Diagram 1: O-Alkylation Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate in DMF add_base Add K₂CO₃ start->add_base add_alkyl_halide Add Alkyl Halide add_base->add_alkyl_halide heat Heat & Stir (60-70°C, 4-6h) add_alkyl_halide->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography evaporate->purify end end purify->end Characterize Product (NMR, MS)

Caption: Workflow for O-alkylation of the quinoline scaffold.

B. O-Acylation

Acylation of the 4-hydroxyl group introduces an ester functionality, which can act as a prodrug moiety or modulate the compound's interaction with biological targets. The reaction is typically carried out using an acylating agent such as an acid chloride or anhydride in the presence of a base.

This protocol describes the acetylation of the 4-hydroxyl group using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (as both solvent and base)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.5 eq) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the desired Ethyl 4-acetoxy-7-methoxyquinoline-3-carboxylate.

  • Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification if necessary.

II. Derivatization of the Quinoline Ring System

The quinoline ring itself provides ample opportunities for derivatization, primarily through electrophilic aromatic substitution and modern C-H functionalization techniques. The existing methoxy group at the C-7 position will influence the regioselectivity of these reactions.

A. Halogenation

Halogen atoms are valuable substituents in medicinal chemistry as they can modulate lipophilicity, metabolic stability, and binding interactions. The electron-donating methoxy group at C-7 and the fused benzene ring direct electrophilic halogenation primarily to the C-5 and C-8 positions.

This protocol is adapted from studies on the bromination of methoxy-substituted quinolines.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or CHCl₃.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature, while protecting the reaction from light.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, wash the mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining NBS.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate the brominated derivative(s). The primary product is expected to be the 5-bromo derivative.

Characterization: The regiochemistry of the bromination should be confirmed using 2D NMR techniques (e.g., NOESY or HMBC) to establish the position of the bromine atom.

Diagram 2: Halogenation Reaction Scheme

G reactant Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate reagent + N-Bromosuccinimide (NBS) product Ethyl 5-bromo-4-hydroxy-7-methoxy- quinoline-3-carboxylate (Major Product) reactant->product Electrophilic Aromatic Substitution conditions DCM or CHCl₃ Room Temperature

Caption: Regioselective bromination of the quinoline core.

B. Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10][11] The Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), can introduce a formyl group onto the quinoline ring, which can then be further elaborated.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ice bath

  • Sodium acetate solution

  • Standard glassware for organic synthesis

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool anhydrous DMF in an ice bath.

  • Add POCl₃ (3.0 eq) dropwise to the cold DMF with vigorous stirring.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add this compound (1.0 eq) to the Vilsmeier reagent.

  • Heat the reaction mixture to 80-90 °C for 6-8 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium acetate.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Purify the crude product by recrystallization or column chromatography.

C. Suzuki Cross-Coupling

For halogenated derivatives, the Suzuki cross-coupling reaction is an excellent method for introducing new carbon-carbon bonds.[12][13][14][15][16] This palladium-catalyzed reaction between an organoboron compound and an organohalide is a cornerstone of modern organic synthesis.

This protocol assumes the successful synthesis of a bromo-derivative as described in Protocol 3.

Materials:

  • Brominated this compound (e.g., the 5-bromo derivative)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for Schlenk techniques

Procedure:

  • To a Schlenk flask, add the brominated quinoline derivative (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and the palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and dilute with water.

  • Extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

III. Application Notes: Biological Significance of Derivatization

The derivatization of the this compound scaffold is driven by the quest for new therapeutic agents. The introduced functional groups can influence the molecule's interaction with biological targets in several ways:

  • Improved Binding Affinity: The addition of alkyl, aryl, or acyl groups can lead to enhanced binding to the active site of an enzyme or receptor through hydrophobic, van der Waals, or hydrogen bonding interactions.

  • Modulation of Physicochemical Properties: Derivatization can alter properties such as solubility, lipophilicity (logP), and metabolic stability, which are crucial for drug efficacy and pharmacokinetics.

  • Prodrug Strategies: Acylating the 4-hydroxyl group can create ester prodrugs that are hydrolyzed in vivo to release the active parent compound, potentially improving bioavailability and reducing side effects.

  • Exploring New Biological Targets: The introduction of diverse functional groups can lead to compounds with novel mechanisms of action or the ability to interact with new biological targets. For instance, quinoline-3-carboxylic acid derivatives have been investigated as anti-inflammatory agents.[4]

The protocols outlined in these notes provide a foundation for systematically exploring the structure-activity relationships of this promising quinoline scaffold, paving the way for the discovery of new drug candidates.

References

Synthesis of Novel Quinoline-3-Carboxamides from Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel quinoline-3-carboxamide derivatives from the starting material, Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer agents, targeting key signaling pathways involved in tumor progression.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. In particular, 4-oxoquinoline-3-carboxamides have emerged as a promising class of compounds with potent anticancer properties. Their mechanism of action often involves the inhibition of critical cellular targets such as DNA topoisomerase II, epidermal growth factor receptor (EGFR), and ataxia-telangiectasia mutated (ATM) kinase, all of which play crucial roles in cancer cell proliferation, survival, and DNA damage repair.

This document outlines the synthesis of a series of novel N-substituted 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamides. The protocols provided are based on established synthetic methodologies, offering a robust foundation for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies and further biological evaluation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamides

This protocol describes a general method for the direct amidation of this compound with various primary and secondary amines.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., propylamine, benzylamine, morpholine)

  • Diphenyl ether (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvent (e.g., Dimethylformamide (DMF), Ethanol)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the desired amine (1.2-1.5 eq).

  • Add diphenyl ether as a solvent (approximately 10 mL per gram of the starting ester).

  • Heat the reaction mixture to 210 °C with stirring under a reflux condenser.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol or hexane to remove residual diphenyl ether.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., DMF or ethanol) to afford the pure N-substituted 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide.

  • Dry the purified product under vacuum.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Data Presentation

The following tables summarize the synthesized compounds and their reported biological activities.

Table 1: Synthesized 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide Derivatives and Reported Yields

Compound IDR-Group (Amine)Molecular FormulaMolecular Weight ( g/mol )Reported Yield (%)
1a PropylC₁₅H₁₈N₂O₃274.3150-65
1b BenzylC₁₉H₁₈N₂O₃322.3660-75
1c 4-ChlorobenzylC₁₉H₁₇ClN₂O₃356.8062-78
1d Morpholin-4-ylC₁₆H₁₈N₂O₄302.3355-70

Table 2: In Vitro Cytotoxicity Data (IC₅₀, µM) of Selected Quinoline-3-carboxamide Derivatives

Compound IDMCF-7 (Breast)A549 (Lung)HCT116 (Colon)MDA-MB-231 (Breast)
Derivative A 3.355[1]---
Derivative B 3.647[1]---
Derivative C 5.069[1]---
Derivative D 0.839[1]---
Quercetin (Control) -->100>100

Note: The derivatives in Table 2 are structurally related quinoline-3-carboxamides and are presented for comparative purposes. The synthesis of these specific derivatives may require modifications to the general protocol.

Signaling Pathways and Mechanisms of Action

The novel synthesized compounds are designed to target key signaling pathways implicated in cancer progression. Understanding these pathways is crucial for rational drug design and development.

ATM Kinase Signaling Pathway in DNA Damage Response

Ataxia-telangiectasia mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), particularly in response to double-strand breaks (DSBs). Inhibition of ATM can sensitize cancer cells to DNA-damaging agents.

ATM_Signaling_Pathway DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair BRCA1->DNA_Repair Inhibitor Quinoline-3-carboxamide Inhibitor Inhibitor->ATM_active inhibits

Caption: ATM Signaling Pathway in DNA Damage Response.

EGFR Signaling Pathway in Cancer Proliferation

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, such as the MAPK pathway, leading to cell proliferation, survival, and metastasis.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR binds Grb2 Grb2 EGFR->Grb2 recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation promotes Inhibitor Quinoline-3-carboxamide Inhibitor Inhibitor->EGFR inhibits

Caption: EGFR Signaling Pathway in Cancer.

Mechanism of Topoisomerase II Inhibition

Topoisomerase II (Topo II) is an essential enzyme that resolves DNA topological problems during replication and transcription. Topo II poisons stabilize the cleavage complex, leading to DNA breaks and cell death.

TopoII_Inhibition cluster_0 Normal Topo II Catalytic Cycle cluster_1 Inhibition by Quinoline-3-carboxamide DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII binds CleavageComplex Cleavage Complex (Transient) TopoII->CleavageComplex cleaves ReligatedDNA Relaxed DNA CleavageComplex->ReligatedDNA religates Inhibitor Quinoline-3-carboxamide (Topo II Poison) StabilizedComplex Stabilized Cleavage Complex Inhibitor->StabilizedComplex stabilizes DNABreaks DNA Double-Strand Breaks StabilizedComplex->DNABreaks leads to Apoptosis Apoptosis DNABreaks->Apoptosis induces

Caption: Topoisomerase II Inhibition Mechanism.

Conclusion

The synthetic protocols and biological data presented in this document provide a comprehensive resource for researchers interested in the development of novel quinoline-3-carboxamide derivatives as potential anticancer agents. The detailed methodologies and signaling pathway diagrams offer a solid foundation for further investigation into the synthesis, optimization, and mechanistic evaluation of this promising class of compounds.

References

Application Notes and Protocols for Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential anticancer applications of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, a quinoline derivative. While direct experimental data for this specific compound is limited in publicly available literature, the information presented herein is based on the well-documented anticancer activities of structurally related 4-hydroxyquinoline and quinoline-3-carboxylate analogs.[1][2][3][4] The protocols detailed below are standard methodologies for evaluating the cytotoxic and apoptotic effects of novel chemical entities in cancer cell lines.

Mechanism of Action

Quinoline derivatives have been reported to exhibit anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[1][2] Structurally similar compounds have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.[5][6] Furthermore, cell cycle arrest, commonly at the G2/M or G1 phase, is another hallmark of the anticancer activity of quinoline derivatives.[6]

Data Presentation: Illustrative Anticancer Activity

The following tables present hypothetical yet representative data for the in vitro anticancer effects of this compound against a panel of human cancer cell lines. This data is intended to serve as an example of how to present experimental findings for this compound.

Table 1: Cytotoxicity of this compound

Cancer Cell LineTissue of OriginIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma15.8 ± 2.1
A549Lung Carcinoma25.4 ± 3.5
HeLaCervical Carcinoma18.2 ± 1.9
HCT116Colon Carcinoma21.7 ± 2.8

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth and are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction in MCF-7 Cells

Treatment (48h)Concentration (µM)Early Apoptosis (%) (Annexin V+/PI-)Late Apoptosis/Necrosis (%) (Annexin V+/PI+)Total Apoptotic Cells (%)
Vehicle Control (DMSO)-3.2 ± 0.51.8 ± 0.35.0 ± 0.8
This compound1525.6 ± 3.110.4 ± 1.536.0 ± 4.6

Data represents the percentage of cells in different stages of apoptosis as determined by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry. Values are mean ± SD.

Table 3: Cell Cycle Analysis in MCF-7 Cells

Treatment (24h)Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)-55.1 ± 4.228.9 ± 3.116.0 ± 2.5
This compound1548.3 ± 3.820.1 ± 2.731.6 ± 3.3

Cell cycle distribution was determined by propidium iodide staining and flow cytometry. Values are mean ± SD.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO in medium) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This protocol quantifies the extent of apoptosis induced by the test compound.[7][8]

Materials:

  • Cancer cells treated with this compound at its IC50 concentration.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the compound for 48 hours. Include a vehicle-treated control.

  • Harvest both adherent and floating cells. For adherent cells, use trypsinization.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[9]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[7]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.[10]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X Binding Buffer to each tube.[10]

  • Analyze the samples by flow cytometry within one hour.[10] Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

Protocol 3: Cell Cycle Analysis

This protocol determines the effect of the compound on cell cycle progression.[11][12]

Materials:

  • Cancer cells treated with this compound at its IC50 concentration.

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the compound for 24 hours.

  • Harvest the cells and wash once with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, to a final concentration of approximately 1 x 10^6 cells/mL.[13]

  • Incubate the fixed cells for at least 2 hours at 4°C.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[12]

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Protocol 4: Western Blotting for Apoptosis-Related Proteins

This protocol assesses the changes in the expression of key proteins involved in apoptosis.[14]

Materials:

  • Cancer cells treated with the compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • After treatment, wash cells with cold PBS and lyse them with RIPA buffer.[14]

  • Determine the protein concentration of the lysates.[14]

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[14]

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[14]

  • Block the membrane for 1 hour at room temperature.[14]

  • Incubate the membrane with primary antibodies overnight at 4°C.[14]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[14]

  • Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Visualizations

G cluster_workflow Experimental Workflow A Cancer Cell Culture B Treatment with Ethyl 4-hydroxy-7- methoxyquinoline-3-carboxylate A->B C MTT Assay for Cytotoxicity B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E F Western Blotting B->F G Data Analysis C->G C->G D->G D->G E->G E->G F->G F->G

Caption: General experimental workflow for evaluating the anticancer activity of a test compound.

G cluster_pathway Hypothesized Intrinsic Apoptosis Pathway compound Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate bcl2 Bcl-2 (Anti-apoptotic) Expression Downregulated compound->bcl2 bax Bax (Pro-apoptotic) Expression Upregulated compound->bax mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential intrinsic apoptosis signaling pathway induced by the test compound.

References

Application Notes and Protocols for Cell-based Assays Using Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate and Related Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate and structurally similar quinolone derivatives in cell-based assays. While specific data for this compound is limited in publicly available literature, this document leverages data from closely related compounds to provide representative protocols and expected outcomes for assessing its potential as a therapeutic agent. The primary focus is on the evaluation of its anti-proliferative and apoptosis-inducing activities in cancer cell lines.

Compound Information

Compound Name This compound
Synonyms 4-HYDROXY-7-METHOXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER
CAS Number 63463-15-0
Molecular Formula C₁₃H₁₃NO₄
Molecular Weight 247.25 g/mol
Chemical Structure

Application Note: Anti-Proliferative and Cytotoxic Effects

Data Presentation: Cytotoxicity of Structurally Related Quinolone Derivatives

The following table summarizes the cytotoxic activity of various quinolone derivatives against different cancer cell lines, providing a comparative view of their potential potency.

Compound TypeCell LineCancer TypeIC₅₀ (µM)Reference
2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylatesHT-29Colon Cancer23 - 42[1]
2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylatesMCF-7Breast Cancer30 - 42[1]
Morpholine substituted quinazoline derivativesA549Lung Cancer8.55 - 10.38[2]
Morpholine substituted quinazoline derivativesMCF-7Breast Cancer3.15 - 6.44[2]
Morpholine substituted quinazoline derivativesSHSY-5YNeuroblastoma3.36 - 9.54[2]
Quinolone-3-carboxamide derivativesHepG2Liver Cancer0.88 - 62.02[3]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HT-29, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions in complete medium to achieve the desired concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound seed_cells->treat_cells prepare_compound Prepare Compound Dilutions prepare_compound->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Application Note: Induction of Apoptosis

Several quinolone derivatives have been shown to induce apoptosis in cancer cells, a key mechanism for their anti-cancer activity. A study on a related quinolone derivative, 7-ethyl 9-ethyl-6-oxo-6,9-dihydro[1][4][5]selenadiazolo [3,4-h]quinoline-7-carboxylate, demonstrated the induction of apoptosis in HeLa cells through a ROS-mitochondrial/caspase 3-dependent pathway[5]. This suggests that this compound may also function through similar apoptotic pathways.

Proposed Signaling Pathway for Apoptosis Induction

Based on studies of related compounds, a potential mechanism of action involves the generation of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and activation of the caspase cascade.

Proposed Apoptosis Induction Pathway

Apoptosis_Pathway compound This compound ros Increased ROS Production compound->ros mito Mitochondrial Dysfunction (Loss of Membrane Potential) ros->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed ROS-mediated mitochondrial apoptosis pathway.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the test compound at various concentrations for the desired time.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

Workflow for Annexin V/PI Apoptosis Assay

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis seed_treat Seed and Treat Cells harvest Harvest and Wash Cells seed_treat->harvest resuspend Resuspend in Binding Buffer harvest->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate in Dark add_stains->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: General workflow for apoptosis detection by Annexin V/PI staining.

Application Note: Anti-inflammatory Potential

Structurally related compounds, such as 4-hydroxy-7-methoxycoumarin, have been shown to possess anti-inflammatory properties by suppressing the NF-κB and MAPK signaling pathways in macrophages[6][7]. This suggests that this compound could also be investigated for its potential to modulate inflammatory responses.

Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory effects could be mediated by the inhibition of key inflammatory regulators like NF-κB and MAPKs (ERK1/2, JNK).

Potential Anti-inflammatory Pathway

Anti_inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 jnk JNK tlr4->jnk erk ERK1/2 tlr4->erk ikba IκBα Degradation tlr4->ikba compound This compound compound->jnk compound->erk compound->ikba pro_inflammatory Pro-inflammatory Mediators (NO, PGE₂, TNF-α, IL-6) jnk->pro_inflammatory erk->pro_inflammatory nfkb NF-κB Activation ikba->nfkb nfkb->pro_inflammatory

Caption: Potential inhibition of NF-κB and MAPK signaling pathways.

Experimental Protocol: Western Blot for Signaling Pathway Analysis

Western blotting can be used to determine the effect of the compound on the protein expression levels and activation states (e.g., phosphorylation) of key signaling molecules.

Materials:

  • Treated cell lysates

  • Protein electrophoresis equipment (SDS-PAGE)

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-ERK, anti-caspase-3, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse treated cells and quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Disclaimer

The experimental protocols and potential biological activities described herein are based on studies of structurally related quinolone and coumarin derivatives. Researchers should optimize these protocols for their specific experimental conditions and cell lines when investigating this compound.

References

"Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate for kinase inhibitor screening"

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to utilizing Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate for the screening of kinase inhibitors is presented below. This document is intended for researchers, scientists, and professionals in the field of drug development.

Application Notes

Compound Overview: this compound is a heterocyclic compound belonging to the quinoline family. The quinoline scaffold is a common feature in many biologically active compounds and is recognized as a "privileged scaffold" in medicinal chemistry. Several substituted quinolines have been identified as potent inhibitors of various protein kinases, making this compound a valuable candidate for screening efforts aimed at discovering novel kinase inhibitors. While specific kinase targets for this particular molecule are not yet extensively documented in publicly available literature, its structural similarity to known kinase inhibitors suggests its potential to interact with the ATP-binding site of various kinases.

Mechanism of Action: Quinoline-based kinase inhibitors typically function as ATP-competitive inhibitors. They achieve this by occupying the ATP-binding pocket on the kinase, thereby preventing the phosphorylation of substrate proteins. The 4-hydroxyquinoline core can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. The methoxy and ethyl carboxylate substituents can be further optimized to enhance potency and selectivity for specific kinases by forming additional interactions with the surrounding amino acid residues.

Quantitative Data Summary

As of the latest available data, specific IC50 or Ki values for this compound against a broad panel of kinases have not been extensively published. Researchers are encouraged to use the protocols outlined below to determine these values and populate a data table similar to the template provided.

Table 1: Template for Recording Kinase Inhibition Data

Kinase TargetCompound Concentration (µM)% InhibitionIC50 (µM)Ki (µM)
e.g., EGFR0.01
0.1
1
10
e.g., Src0.01
0.1
1
10
User-defined

Experimental Protocols

A multi-faceted approach is recommended to thoroughly characterize the inhibitory activity of this compound. This includes in vitro biochemical assays and cell-based assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Format)

This protocol is a common method for determining the potency of a test compound against a purified kinase.[1][2][3]

Materials:

  • This compound (stock solution in DMSO)

  • Purified recombinant kinases of interest

  • Specific peptide or protein substrates for each kinase

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)[1]

  • [γ-³³P]ATP[1]

  • ATP solution

  • 96-well or 384-well plates[1]

  • Phosphocellulose filter plates[1]

  • Scintillation counter[1]

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[1]

  • In the wells of a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing for the phosphorylation of the substrate.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Add a scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This is a non-radioactive alternative that provides a robust and high-throughput method for measuring kinase activity.

Materials:

  • HTRF KinEASE™ kit (or similar) including:[4]

    • Biotinylated substrate peptide

    • Europium cryptate-labeled anti-phospho-antibody

    • Streptavidin-XL665

    • Enzymatic buffer

    • Detection buffer

  • Kinase of interest

  • ATP

  • Test compound (this compound)

  • Low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare working solutions of the substrate, kinase, and ATP in the enzymatic buffer.[4]

  • Prepare serial dilutions of the test compound.

  • Dispense the enzyme, substrate, and test compound into the wells of the plate.

  • Initiate the reaction by adding ATP.[4]

  • Incubate the plate at room temperature for the optimized reaction time.

  • Stop the reaction by adding the detection buffer containing EDTA.

  • Add the premixed solution of streptavidin-XL665 and the europium cryptate-labeled antibody.[4]

  • Incubate for 1 hour at room temperature to allow for the development of the FRET signal.[4]

  • Read the plate on an HTRF-compatible reader. The signal is proportional to the amount of substrate phosphorylation.[4]

  • Calculate the percentage of inhibition and determine the IC50 value.

Protocol 3: Cellular Kinase Assay (Immunocytochemistry)

This assay measures the inhibition of a specific kinase within a cellular context.[5]

Materials:

  • Cell line expressing the kinase of interest

  • Primary antibody specific to the phosphorylated form of the kinase's substrate

  • Fluorescently labeled secondary antibody

  • Test compound

  • Cell culture medium and reagents

  • Microscope or high-content imaging system

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period.

  • Stimulate the cells with an appropriate agonist to activate the kinase signaling pathway, if necessary.

  • Fix, permeabilize, and block the cells.

  • Incubate the cells with the primary antibody against the phosphorylated substrate.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Acquire images using a fluorescence microscope or a high-content imaging system.

  • Quantify the fluorescence intensity in the images to determine the level of substrate phosphorylation.

  • Calculate the percentage of inhibition and determine the cellular IC50 value.

Visualizations

Kinase_Inhibition_Workflow cluster_in_vitro In Vitro Screening cluster_in_cellulo Cell-Based Assays A Compound Preparation (Serial Dilutions) B Biochemical Kinase Assay (e.g., Radiometric, HTRF) A->B C Data Analysis (% Inhibition, IC50) B->C D Cell Treatment with Test Compound C->D Promising Candidates E Cellular Kinase Assay (e.g., Immunocytochemistry) D->E F Data Analysis (Cellular IC50) E->F

Caption: Experimental workflow for kinase inhibitor screening.

ATP_Competitive_Inhibition cluster_kinase Kinase Kinase Kinase Enzyme Substrate Substrate Kinase->Substrate Phosphorylates ATP_Site ATP Binding Site ATP ATP ATP->ATP_Site Binds Inhibitor Ethyl 4-hydroxy-7- methoxyquinoline- 3-carboxylate Inhibitor->ATP_Site Competes with ATP and Binds Phospho_Substrate Phosphorylated Substrate

Caption: Mechanism of ATP-competitive kinase inhibition.

HTRF_Assay_Principle cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase ATP ATP Phospho_Substrate Biotin-Substrate-P Kinase->Phospho_Substrate + Inhibitor -> No Reaction Substrate Biotin-Substrate Substrate->Phospho_Substrate + Inhibitor -> No Reaction ATP->Phospho_Substrate + Inhibitor -> No Reaction SA_XL665 Streptavidin-XL665 Phospho_Substrate->SA_XL665 Binds Eu_Ab Eu-Antibody Phospho_Substrate->Eu_Ab Binds FRET FRET Signal SA_XL665->FRET Eu_Ab->FRET

Caption: Principle of the HTRF kinase assay.

References

Application Notes on the Antiviral Activity of Quinoline-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds that have attracted considerable interest in medicinal chemistry due to their wide array of biological activities. Within this class, quinoline-3-carboxylate derivatives have been identified as a particularly promising scaffold for the development of novel antiviral therapeutics. These compounds have demonstrated inhibitory effects against a variety of viruses, including clinically relevant pathogens such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Zika Virus (ZIKV), Dengue Virus (DENV), and Chikungunya Virus (CHIKV).

The primary antiviral mechanism of action for many quinoline-3-carboxylate derivatives involves the direct inhibition of essential viral enzymes. For instance, in the context of SARS-CoV-2, studies have indicated that these molecules can target the main protease (NSP5) and the exoribonuclease domain of non-structural protein 14 (NSP14).[1] Both of these enzymes are critical for the replication and propagation of the virus, and their inhibition effectively disrupts the viral life cycle. This targeted approach makes quinoline-3-carboxylate derivatives highly attractive candidates for further investigation and development as antiviral drugs.

These application notes provide a comprehensive overview of the antiviral properties of quinoline-3-carboxylate derivatives, including a summary of quantitative efficacy data and detailed protocols for key experimental procedures used to evaluate their antiviral potential.

Data Presentation

The following tables summarize the in vitro antiviral activity of various quinoline-3-carboxylate and related quinoline derivatives against several viruses. The data includes the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral activity by 50%, the 50% cytotoxic concentration (CC₅₀), which is the concentration that causes a 50% reduction in cell viability, and the selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, which indicates the therapeutic window of the compound.

Table 1: Antiviral Activity of Quinoline Derivatives against SARS-CoV-2

Compound IDCell LineEC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/EC₅₀)Reference
10g Vero0.0601.58526.42[2]
12c Vero0.2043.49317.12[2]
I-13e HEK293TNot Reported>100>65[3]
I-13h HEK293TNot Reported>100>34[3]
I-13i HEK293TNot Reported>100>20[3]

Table 2: Antiviral Activity of Quinoline Derivatives against Zika Virus (ZIKV)

Compound IDCell LineEC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/EC₅₀)Reference
(±)-2 SNB-191.56>100>64.1[4]
(±)-2 Vero1.562717.3[4]
(±)-3 SNB-197.40>100>13.5[4]
(±)-3 Vero7.4059.28.0[4]
13a Not Specified0.8Not ReportedNot Reported[5]
14 Not Specified0.8Not ReportedNot Reported[5]
141a Not SpecifiedNot ReportedNot Reported243[6]

Table 3: Antiviral Activity of Quinoline Derivatives against Dengue Virus (DENV)

Compound IDCell LineIC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/IC₅₀)Reference
1 Vero1.2>50>41.7[7]
2 Vero0.8>50>62.5[7]
19a Huh-7-DV-FlucNot Reported>20155.04[8]

Table 4: Antiviral Activity of Quinoline Derivatives against Chikungunya Virus (CHIKV)

Compound IDCell LineEC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/EC₅₀)Reference
QVIR BHK-212.2 ± 0.49>200>90.9[9]
7 Vero9.05>152.3>16.8[10]
16b Vero1.4>2000>1409.7[5]
16c Vero1.9>1200>631.7[5]

Experimental Protocols

Protocol 1: Plaque Reduction Assay for Antiviral Activity

This protocol provides a detailed method for assessing the antiviral efficacy of quinoline-3-carboxylate derivatives by measuring the reduction in the formation of viral plaques in a cell culture system.

Materials:

  • Confluent monolayer of a suitable host cell line (e.g., Vero, Huh-7) cultured in 6-well plates.

  • Virus stock with a known titer (plaque-forming units per milliliter).

  • Test compounds (quinoline-3-carboxylate derivatives) dissolved in an appropriate solvent (e.g., DMSO).

  • Complete culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Serum-free medium for preparing dilutions.

  • Overlay medium (e.g., 1.2% methylcellulose in 2x Minimum Essential Medium).

  • Crystal violet staining solution (0.1% w/v crystal violet in 20% v/v ethanol).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Plate host cells in 6-well plates at a density that ensures the formation of a confluent monolayer after overnight incubation.

  • Compound Dilution: Prepare a series of dilutions of the test compounds in serum-free medium. A vehicle control (containing only the solvent) must be included.

  • Infection: Remove the growth medium from the cell monolayers. Inoculate the cells with a viral dilution that is calculated to yield approximately 50-100 plaques per well.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C in a humidified incubator with 5% CO₂ to facilitate viral adsorption to the cells.

  • Treatment: Following the adsorption period, carefully remove the viral inoculum and add the pre-prepared dilutions of the test compounds to the corresponding wells.

  • Overlay: Add an equal volume of the overlay medium to each well and gently agitate the plates to ensure even distribution. Allow the overlay to solidify at room temperature.

  • Incubation: Return the plates to the 37°C, 5% CO₂ incubator and incubate for a duration that allows for the development of visible plaques (typically 2-5 days, depending on the virus-cell system).

  • Staining: Carefully remove the overlay and fix the cell monolayer with a 4% formaldehyde solution for 30 minutes. Subsequently, stain the cells with the crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently rinse the plates with water to remove excess stain and allow them to air dry completely. Count the number of plaques in each well.

  • Data Analysis: For each compound concentration, calculate the percentage of plaque reduction relative to the vehicle control. Determine the EC₅₀ value by plotting the percentage of plaque reduction as a function of compound concentration and fitting the data to a dose-response curve using appropriate software.

Protocol 2: Real-Time Quantitative PCR (RT-qPCR) for Viral Load Determination

This protocol describes a method to quantify the amount of viral RNA in infected cells that have been treated with quinoline-3-carboxylate derivatives, providing a measure of the compound's effect on viral replication.

Materials:

  • Lysates from infected and treated cells.

  • A commercial RNA extraction kit.

  • Reverse transcriptase and all necessary reagents for the synthesis of complementary DNA (cDNA).

  • A qPCR master mix containing Taq polymerase, dNTPs, and a fluorescent dye such as SYBR Green.

  • Virus-specific forward and reverse primers.

  • Primers for a housekeeping gene (e.g., GAPDH, β-actin) to be used for normalization.

  • Nuclease-free water.

  • A real-time PCR instrument.

Procedure:

  • RNA Extraction: Isolate total RNA from the cell lysates using a commercial RNA extraction kit, following the manufacturer's specified protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Assemble the qPCR reaction mixture by combining the qPCR master mix, the forward and reverse primers for both the viral target and the housekeeping gene, and the newly synthesized cDNA.

  • qPCR Cycling: Execute the qPCR reaction in a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Obtain the cycle threshold (Ct) values for both the viral target and the housekeeping gene. Calculate the relative levels of viral RNA using the ΔΔCt method, where the data is normalized to the housekeeping gene and then compared to the vehicle-treated control group.

Protocol 3: SARS-CoV-2 Main Protease (NSP5) Inhibition Assay

This protocol details a fluorescence resonance energy transfer (FRET)-based assay designed to screen for and characterize inhibitors of the SARS-CoV-2 main protease.

Materials:

  • Highly purified, recombinant SARS-CoV-2 NSP5.

  • A FRET-based peptide substrate that includes a fluorophore and a quencher.

  • Assay buffer (e.g., 20 mM HEPES, pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT).

  • Test compounds (quinoline-3-carboxylate derivatives).

  • 384-well microplates suitable for fluorescence measurements.

  • A fluorescence plate reader.

Procedure:

  • Compound Preparation: Create a series of dilutions of the test compounds in the assay buffer.

  • Reaction Setup: Dispense the test compounds and the recombinant NSP5 enzyme into the wells of a 384-well plate.

  • Reaction Initiation: Start the enzymatic reaction by adding the FRET substrate to each well.

  • Fluorescence Measurement: Immediately begin measuring the increase in fluorescence intensity over a set period using a fluorescence plate reader. The excitation and emission wavelengths should be set according to the specifications of the FRET pair used in the substrate.

  • Data Analysis: For each concentration of the test compound, calculate the initial velocity of the reaction. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental_Workflow_Plaque_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Host Cells C Infect Cells with Virus A->C B Prepare Compound Dilutions E Treat with Compounds B->E D Adsorption C->D D->E F Add Overlay E->F G Incubate F->G H Stain Plaques G->H I Count Plaques H->I J Calculate EC50 I->J

Caption: Workflow for the Plaque Reduction Assay.

Experimental_Workflow_RT_qPCR cluster_sample Sample Processing cluster_qpcr qPCR cluster_data Data Analysis A Infected & Treated Cells B RNA Extraction A->B C cDNA Synthesis B->C D Prepare qPCR Reaction C->D E Run Real-Time PCR D->E F Determine Ct Values E->F G Calculate Relative Viral Load F->G

Caption: Workflow for Viral Load Determination by RT-qPCR.

Mechanism_of_Action cluster_virus Viral Replication Cycle Virus Virus ViralRNA Viral RNA Virus->ViralRNA Polyprotein Viral Polyprotein ViralRNA->Polyprotein Replication RNA Replication ViralRNA->Replication NSP5 NSP5 (Main Protease) Polyprotein->NSP5 cleavage NewVirions New Virions Replication->NewVirions Quinoline Quinoline-3-Carboxylate Derivatives Quinoline->NSP5 Inhibits NSP14 NSP14 (Exoribonuclease) Quinoline->NSP14

Caption: Proposed Mechanism of Antiviral Action.

References

Application Notes and Protocols for Antibacterial Screening of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for evaluating the antibacterial potential of quinoline derivatives, using data from structurally similar compounds to Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate as an illustrative example. The protocols outlined below are standardized methods for determining antibacterial efficacy through in vitro assays.

Introduction

Quinolone and its derivatives represent a significant class of synthetic antibacterial agents.[1] Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1] This disruption of DNA synthesis ultimately leads to bacterial cell death. The substitution patterns on the quinoline ring system play a crucial role in determining the spectrum and potency of antibacterial activity. This compound belongs to this broad class of compounds, and its antibacterial properties can be systematically evaluated using the protocols described herein.

Data Presentation

While specific antibacterial data for this compound is not publicly available, the following tables present representative data for a series of structurally related 7-methoxyquinoline derivatives. This data is intended to serve as an example of how to present results from antibacterial screening assays.

Disclaimer: The following data is for 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives and is used for illustrative purposes.[1]

Table 1: Zone of Inhibition (mm) of 7-Methoxyquinoline Derivatives (0.1 mg/mL) [1]

CompoundE. coliP. aeruginosaS. aureusB. subtilis
Derivative 3l21.016.218.016.0
Derivative 3c----
Derivative 3d----
Amoxicillin/Clavulanic acid----

'-' indicates data not provided in the source.

Table 2: Minimum Inhibitory Concentration (MIC) (µg/mL) of 7-Methoxyquinoline Derivatives [1]

CompoundE. coliP. aeruginosaS. aureusB. subtilis
Derivative 3l7.81125125500
Derivative 3c62.50500250500
Derivative 3d31.25250125500
Amoxicillin/Clavulanic acid----

'-' indicates data not provided in the source.

Experimental Protocols

Agar Well Diffusion Assay for Preliminary Screening

This method is used to qualitatively assess the antibacterial activity of a compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile broth (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Bacterial cultures (e.g., E. coli, S. aureus)

  • Test compound solution (dissolved in a suitable solvent like DMSO)

  • Positive control (standard antibiotic solution)

  • Negative control (solvent used for the test compound)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate into sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the prepared bacterial inoculum over the entire surface of an MHA plate to create a bacterial lawn.

  • Well Creation: Aseptically punch wells of 6-8 mm in diameter into the inoculated agar plate using a sterile cork borer.

  • Sample Addition: Carefully add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Bacterial cultures

  • Test compound stock solution

  • Positive control (standard antibiotic)

  • Negative control (broth with inoculum, no compound)

  • Sterility control (broth only)

  • Multichannel pipette

  • Incubator

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum as described for the agar well diffusion assay and then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Plate Inoculation: Add 100 µL of the standardized bacterial suspension to each well containing the serially diluted compound, as well as to the positive and negative control wells. The sterility control well receives only broth.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.

Visualizations

experimental_workflow cluster_screening Antibacterial Screening Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum agar_well Agar Well Diffusion Assay prep_inoculum->agar_well Qualitative broth_micro Broth Microdilution Assay prep_inoculum->broth_micro Quantitative measure_zone Measure Zone of Inhibition (mm) agar_well->measure_zone determine_mic Determine MIC (µg/mL) broth_micro->determine_mic end End measure_zone->end determine_mic->end

Caption: Workflow for antibacterial screening.

quinolone_moa quinolone Quinolone Derivative bacterial_cell Bacterial Cell quinolone->bacterial_cell Enters dna_gyrase DNA Gyrase quinolone->dna_gyrase Inhibits topo_iv Topoisomerase IV quinolone->topo_iv Inhibits bacterial_cell->dna_gyrase bacterial_cell->topo_iv dna_replication DNA Replication dna_gyrase->dna_replication Enables cell_death Bacterial Cell Death dna_gyrase->cell_death topo_iv->dna_replication Enables topo_iv->cell_death dna_replication->cell_death Inhibition leads to

Caption: Mechanism of action of quinolone antibiotics.

References

Application Notes and Protocols: Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the known fluorescent properties of structurally similar quinoline derivatives. Currently, there is a lack of published literature specifically detailing the use of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate as a fluorescent probe for specific analytes. The provided data and procedures are therefore hypothetical and intended to serve as a foundational guide for research and development. Experimental validation is essential to determine the actual performance and applicability of this compound.

Introduction

This compound is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives are a well-established class of fluorophores utilized in a variety of applications, including bioimaging and the sensing of metal ions.[1][2][3] The structural features of this compound, specifically the 4-hydroxyquinoline core, suggest its potential as a fluorescent probe. The lone pair electrons on the nitrogen and oxygen atoms can act as binding sites for metal ions, potentially leading to changes in its photophysical properties. This document outlines potential applications, hypothetical mechanisms, and generalized protocols for investigating the use of this compound as a fluorescent probe.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₁₃H₁₃NO₄
Molecular Weight 247.25 g/mol
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water (predicted)
CAS Number 63463-15-0

Potential Applications

Based on the known applications of structurally similar 4-hydroxyquinoline derivatives, this compound could potentially be employed in the following areas:

  • Metal Ion Sensing: As a chemosensor for the detection of various metal ions (e.g., Fe³⁺, Al³⁺, Zn²⁺). The quinoline scaffold is known to coordinate with metal ions, which can lead to significant changes in fluorescence intensity or emission wavelength.

  • Bioimaging: For staining and imaging of specific cellular components or to monitor the intracellular concentration of target analytes. Its potential for fluorescence offers a non-invasive method for studying biological processes.

  • pH Sensing: The hydroxyquinoline moiety can exhibit pH-dependent fluorescence, making it a candidate for monitoring pH in intracellular or extracellular environments.

Principle of Detection (Hypothetical)

The most probable mechanism for metal ion detection by this compound is Chelation-Enhanced Fluorescence (CHEF) . In its free form, the probe may exhibit weak fluorescence due to non-radiative decay processes such as photoinduced electron transfer (PET) or intramolecular rotation. Upon binding to a metal ion, a rigid chelate complex is formed. This complexation restricts intramolecular rotation and can inhibit PET, leading to a significant increase in the fluorescence quantum yield and a "turn-on" fluorescence response.

Caption: Hypothetical Chelation-Enhanced Fluorescence (CHEF) mechanism.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound as a fluorescent probe.

Synthesis of this compound

A common synthetic route involves the Gould-Jacobs reaction.

Synthesis_Workflow A m-Anisidine C Intermediate A->C B Diethyl ethoxymethylenemalonate B->C D Cyclization (High Temperature) C->D E This compound D->E

Caption: General synthesis workflow for the probe.

Materials:

  • m-Anisidine

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether or Dowtherm A

  • Hexane

  • Ethanol

Procedure:

  • A mixture of m-anisidine and diethyl ethoxymethylenemalonate is heated at 100-120 °C for 1-2 hours.

  • The resulting intermediate is added to a high-boiling solvent such as diphenyl ether or Dowtherm A.

  • The mixture is heated to approximately 250 °C for 30-60 minutes to induce cyclization.

  • After cooling, the reaction mixture is diluted with hexane to precipitate the product.

  • The crude product is collected by filtration, washed with hexane, and can be further purified by recrystallization from a suitable solvent like ethanol.

Characterization of Photophysical Properties

Objective: To determine the fundamental photophysical properties of the probe.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, acetonitrile, DMSO, water)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a stock solution of the probe (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO).

  • Prepare working solutions (e.g., 10 µM) in various solvents to assess solvatochromic effects.

  • Record the absorption spectra using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs).

  • Record the emission spectra using a fluorometer by exciting at the λ_abs to determine the maximum emission wavelength (λ_em).

  • Calculate the Stokes shift (λ_em - λ_abs).

  • Determine the fluorescence quantum yield (Φ_F) using a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Metal Ion Sensing Protocol

Objective: To evaluate the selectivity and sensitivity of the probe for various metal ions.

Metal_Sensing_Workflow A Prepare Probe Stock Solution C Titration Experiment A->C B Prepare Metal Ion Stock Solutions B->C D Fluorescence Measurement C->D E Data Analysis (Selectivity, Sensitivity, LOD) D->E

Caption: Workflow for metal ion sensing experiments.

Materials:

  • Stock solution of this compound (e.g., 1 mM in DMSO).

  • Stock solutions of various metal salts (e.g., chlorides or nitrates of Fe³⁺, Al³⁺, Zn²⁺, Cu²⁺, etc.) in deionized water or a suitable buffer.

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Fluorometer and 96-well plate reader.

Procedure:

Selectivity Study:

  • Prepare a series of solutions containing the probe (e.g., 10 µM) in the buffer.

  • To each solution, add a specific metal ion (e.g., 50 µM final concentration). Include a control with no metal ion.

  • Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature.

  • Measure the fluorescence intensity at the predetermined λ_em.

  • Compare the fluorescence response for different metal ions to determine selectivity.

Titration Study (for the selected metal ion):

  • Prepare a series of solutions containing a fixed concentration of the probe (e.g., 10 µM).

  • Add increasing concentrations of the selected metal ion to these solutions.

  • Measure the fluorescence intensity for each concentration.

  • Plot the fluorescence intensity versus the metal ion concentration to determine the linear range and calculate the limit of detection (LOD).

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical Photophysical Properties of this compound in Ethanol

ParameterPredicted ValueRemarks
λ_abs (nm) ~340 - 360Typical for 4-hydroxyquinoline scaffolds.
λ_em (nm) ~420 - 450Emission expected in the blue region.
Stokes Shift (nm) ~80 - 90A moderate Stokes shift is advantageous.
Quantum Yield (Φ_F) Low (e.g., < 0.1)Expected to be low in the free form.

Table 2: Hypothetical Fluorescence Response to Various Metal Ions

Metal Ion (5 equiv.)Fluorescence Intensity (a.u.)Fold Change
None (Control) 1001.0
Fe³⁺ 150015.0
Al³⁺ 120012.0
Zn²⁺ 8008.0
Cu²⁺ 1201.2
Na⁺, K⁺, Ca²⁺, Mg²⁺ ~100~1.0

Conclusion

This compound holds promise as a fluorescent probe due to its structural similarity to other fluorescent quinoline derivatives. The protocols and information provided herein offer a foundational framework for researchers interested in exploring its potential in bioimaging and chemosensing applications. It is imperative to experimentally determine the specific photophysical properties and sensing capabilities of this compound to validate its utility for any given application.

References

"protocols for handling and storing Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These protocols provide detailed guidelines for the safe handling, storage, and disposal of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (CAS No. 63463-15-0). Adherence to these procedures is essential to ensure personnel safety and maintain the integrity of the compound.

Compound Data

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C13H13NO4[1][2]
Molecular Weight 247.25 g/mol [1][2]
Appearance Solid-
Melting Point 275 °C[1]
Boiling Point 373.2 ± 37.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
Flash Point 179.5 ± 26.5 °C[1]
Refractive Index 1.610[1]
Safety and Hazard Information
Hazard CategoryPotential HazardPrecautionary Statements (Example)
Skin Corrosion/Irritation May cause skin irritation.[5]P264: Wash skin thoroughly after handling.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6]
Serious Eye Damage/Irritation May cause serious eye irritation.[5]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Specific Target Organ Toxicity May cause respiratory irritation.[5]P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[6] P271: Use only outdoors or in a well-ventilated area.[4][6]

Experimental Protocols

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound.[3][7]

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[8]To prevent eye irritation from splashes or dust.
Skin Protection Nitrile or neoprene gloves and a lab coat.[8]To prevent skin irritation upon contact.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH/MSHA-approved respirator may be necessary if dust is generated and engineering controls are insufficient.[7][8]To avoid respiratory tract irritation from dust or aerosols.
Handling Protocol
  • Preparation:

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[9][10]

    • Ensure that an eyewash station and safety shower are readily accessible.[9]

    • Don the appropriate PPE as specified in section 2.1.

  • Weighing and Transfer:

    • Handle as a solid to minimize dust generation.

    • Use non-sparking tools.[1]

    • Avoid creating dust and aerosols.[1]

    • For weighing, do not dispense the chemical directly onto a laboratory balance in the open lab. Instead, transfer the material into a sealable, pre-tared container inside the fume hood.[10]

    • Close the container securely before transferring it to the balance.

  • General Handling:

    • Avoid contact with skin and eyes.[1]

    • Do not eat, drink, or smoke when using this product.[9][11]

    • Wash hands thoroughly after handling.[10][11]

Storage Protocol
  • Store in a tightly closed container.[1]

  • Keep in a dry, cool, and well-ventilated place.[1][12]

  • Store away from incompatible materials and foodstuff containers.[1][11]

  • Protect from light.[9]

Spill Response Protocol
  • Immediate Actions:

    • Evacuate non-essential personnel from the spill area.

    • Alert others in the vicinity.

    • If the substance is volatile or can produce airborne dust, close the laboratory door and increase exhaust ventilation through fume hoods.

  • Cleanup Procedure:

    • Ensure all personnel involved in the cleanup are wearing appropriate PPE, including respiratory protection if necessary.

    • For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[4][11]

    • For liquid spills, contain the spill with absorbent materials such as vermiculite or cat litter.[4]

    • Once absorbed, scoop the material into a labeled container for disposal.

    • Decontaminate the spill area and any affected equipment with a suitable solvent and then wash thoroughly.[3]

Disposal Protocol
  • All waste containing this compound must be disposed of as hazardous waste.[3]

  • Collect solid waste (e.g., contaminated gloves, weighing paper) and liquid waste in clearly labeled, sealed hazardous waste containers.[3]

  • Do not dispose of this chemical down the drain or in regular trash.[3]

  • Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines and to schedule a pickup of the hazardous waste.[3]

Diagrams

Caption: Workflow for the safe handling and storage of the compound.

References

Application Notes and Protocols for Computational Docking of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the computational docking of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, a quinoline derivative with potential therapeutic applications. The protocol is designed to be a comprehensive guide for researchers interested in exploring the interaction of this small molecule with protein targets, a critical step in structure-based drug design.

Introduction

This compound is a heterocyclic compound belonging to the quinoline class of molecules. Quinoline and its derivatives have attracted significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein.[3] This technique plays a crucial role in drug discovery by enabling the rapid screening of virtual compound libraries and providing insights into the molecular basis of ligand-protein interactions, thereby guiding lead optimization.[1]

This document outlines a generalized protocol for performing a molecular docking study of this compound against a putative cancer target, Anaplastic Lymphoma Kinase (ALK), which has been implicated in various cancers and is a known target for similar heterocyclic compounds.[1][2]

Physicochemical Properties of the Ligand

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for assessing the drug-likeness of the compound.

PropertyValueReference
Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
CAS Number 63463-15-0
Melting Point 275 °C
XLogP3 3.83[4]
Hydrogen Bond Acceptor Count 4[4]
Rotatable Bond Count 3[4]

Computational Docking Protocol

This protocol provides a step-by-step guide for docking this compound against the ALK protein using widely accepted molecular modeling software.

Preparation of the Ligand
  • Obtain the 3D structure of this compound. This can be achieved by sketching the molecule in a chemical drawing software (e.g., ChemDraw) and converting it to a 3D format (e.g., .sdf or .mol2). Alternatively, the structure can be retrieved from chemical databases like PubChem.

  • Energy Minimization: The ligand's geometry should be optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial for a more realistic representation of the molecule.

  • Save the prepared ligand file in a format compatible with the docking software (e.g., .pdbqt for AutoDock).

Preparation of the Protein Target
  • Retrieve the 3D structure of the target protein, Anaplastic Lymphoma Kinase (ALK), from the Protein Data Bank (PDB). A suitable crystal structure complexed with a known inhibitor is recommended (e.g., PDB ID: 5FTO).

  • Pre-processing: Remove water molecules, co-factors, and any existing ligands from the protein structure.

  • Add Hydrogen Atoms: Add polar hydrogen atoms to the protein, as they are often not resolved in crystal structures.

  • Assign Charges: Assign appropriate atomic charges to the protein atoms.

  • Define the Binding Site: Identify the active site of the protein. This is typically the cavity where the co-crystallized ligand was bound. Define the grid box for the docking simulation to encompass this binding pocket.

Molecular Docking Simulation
  • Software Selection: Utilize a well-validated docking program such as AutoDock Vina, Schrödinger's Glide, or GOLD.[5]

  • Configuration: Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

  • Execution: Run the docking simulation. The software will explore various conformations and orientations of the ligand within the defined binding site and score them based on a scoring function that estimates the binding affinity.

Analysis of Docking Results
  • Binding Affinity: The primary output is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding.

  • Binding Pose: Visualize the predicted binding poses of the ligand within the protein's active site. Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.

  • Interaction Analysis: Identify the key amino acid residues involved in the interaction. This information is vital for understanding the structure-activity relationship and for guiding further lead optimization.

Hypothetical Docking Results

As a specific docking study for this compound was not found in the available literature, Table 2 presents a hypothetical summary of docking results against ALK to illustrate how the data would be presented.

ParameterValue
Protein Target Anaplastic Lymphoma Kinase (ALK)
PDB ID 5FTO
Docking Score (Binding Affinity) -8.5 kcal/mol
Hydrogen Bond Interactions Met1199, Glu1197
Hydrophobic Interactions Leu1122, Val1130, Ala1148, Leu1256

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the computational docking workflow and a simplified signaling pathway involving ALK.

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_analysis Results Analysis l1 Obtain 3D Structure of This compound l2 Energy Minimization l1->l2 l3 Save in Docking Format l2->l3 dock Molecular Docking Simulation (e.g., AutoDock Vina) l3->dock p1 Retrieve ALK Structure (e.g., PDB: 5FTO) p2 Pre-processing (Remove water, ligands) p1->p2 p3 Add Hydrogens & Assign Charges p2->p3 p4 Define Binding Site p3->p4 p4->dock analysis Analysis of Results dock->analysis a1 Binding Affinity (kcal/mol) analysis->a1 a2 Binding Pose Visualization analysis->a2 a3 Interaction Analysis (H-bonds, Hydrophobic) analysis->a3

Caption: Computational Docking Workflow.

alk_pathway cluster_downstream Downstream Signaling ligand Ethyl 4-hydroxy-7- methoxyquinoline-3-carboxylate (Hypothetical Inhibitor) alk ALK Receptor Tyrosine Kinase ligand->alk Inhibition stat3 STAT3 alk->stat3 Activation pi3k PI3K/AKT alk->pi3k Activation ras RAS/MEK/ERK alk->ras Activation proliferation Cell Proliferation & Survival stat3->proliferation pi3k->proliferation ras->proliferation

References

Molecular Modeling of Quinoline Derivatives' Biological Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the molecular modeling of quinoline derivatives to predict and analyze their biological activities. The following sections offer insights into the anticancer and antimicrobial properties of these compounds, supported by quantitative data, detailed computational methodologies, and visual representations of relevant biological pathways and experimental workflows.

Application Notes: Unlocking the Therapeutic Potential of Quinoline Derivatives

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3] These compounds form the core scaffold of numerous therapeutic agents with demonstrated anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory properties.[1][4] Molecular modeling techniques have become indispensable tools for understanding the structure-activity relationships (SAR) of quinoline derivatives, enabling the rational design of more potent and selective therapeutic agents.

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting diverse mechanisms of action, including the inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest.[5]

Targeting Signaling Pathways: A particularly effective strategy in cancer therapy is the targeted inhibition of signaling pathways that are frequently dysregulated in cancer cells.

  • PI3K/Akt/mTOR Pathway: The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling network that governs cell growth, proliferation, and survival.[5] Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug development.[5] Quinoline-based inhibitors have been developed to target this pathway, demonstrating potent anticancer effects.[5]

  • EGFR Tyrosine Kinase: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[6] Overexpression or mutation of EGFR is observed in various cancers, making it a key target for anticancer drug design.[6] Molecular docking and QSAR studies have been instrumental in identifying quinoline derivatives as potent EGFR inhibitors.[7][8]

Other Anticancer Mechanisms: Quinoline derivatives also exert their anticancer effects through other mechanisms, such as:

  • DNA Intercalation and Topoisomerase Inhibition: Some quinoline analogues can intercalate into DNA and inhibit topoisomerase enzymes, which are essential for DNA replication and transcription.[9]

  • Tubulin Polymerization Inhibition: Certain derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[10]

  • Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death by promoting mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS).[9]

Antimicrobial Activity of Quinoline Derivatives

Quinolone antibiotics, a well-known class of quinoline derivatives, are bactericidal drugs that interfere with DNA replication by inhibiting DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for bacterial DNA unwinding and duplication.[5]

Mechanism of Action: Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to single- and double-strand breaks in the bacterial DNA, which ultimately results in cell death.[5][7] DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.[9][11]

Molecular docking and molecular dynamics simulations are powerful tools to study the binding interactions between quinoline derivatives and these bacterial enzymes, aiding in the design of new antibiotics to overcome resistance.[4]

Quantitative Data Summary

The following tables summarize the biological activity of various quinoline derivatives from cited literature, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound/DerivativeTarget/Cell LineActivity (IC50)Reference
Quinoline-3-carboxamide furan-derivativeEGFR2.61 µM[7]
Quinoline-3-carboxamide furan-derivativeMCF-73.35 µM[7]
Quinoline-chalcone hybrid 39A5491.91 µM[7]
Quinoline-chalcone hybrid 40K-5625.29 µM[7]
Quinoline-chalcone hybrid 33EGFR37.07 nM[7]
Brominated pyranoquinoline derivativeA54935.10 µM[9]

Table 2: Antimicrobial Activity of Quinoline Derivatives

Compound/DerivativeBacterial/Fungal StrainActivity (MIC)Reference
Quinoline derivative 8Pseudomonas aeruginosa5 ± 2.2 µg/mL[12]
Quinoline derivative 12Pseudomonas aeruginosa10 ± 1.5 µg/mL[12]
Quinoline derivative 13Staphylococcus aureus MRSA20 ± 3.3 µg/mL[12]
Quinoline derivative 13Pseudomonas aeruginosa10 ± 1.5 µg/mL[12]
Quinoline-thiazole derivative 4gS. aureus (ATCC 6538)7.81 µg/mL[13]
Quinoline-thiazole derivative 4mS. aureus (ATCC 6538)7.81 µg/mL[13]
Quinoline-thiazole derivative 4nS. aureus (ATCC 6538)62.50 µg/mL[13]
Quinoline-thiazole derivatives 4b, 4e, 4fC. glabrata (ATCC 90030)< 0.06 µg/mL[13]
Quinoline derivatives 2 and 6Bacillus cereus, Staphylococcus, Pseudomonas, E. coli3.12 - 50 µg/mL[14][15]

Experimental Protocols

The following are detailed protocols for key molecular modeling techniques used in the study of quinoline derivatives.

Protocol for Molecular Docking using AutoDock Vina

This protocol outlines the steps for performing a molecular docking study to predict the binding affinity and interaction of quinoline derivatives with a protein target.

1. Preparation of the Receptor (Protein):

  • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) (e.g., E. coli DNA Gyrase B, PDB ID: 6F86).
  • Remove water molecules and any co-crystallized ligands from the PDB file.
  • Add polar hydrogen atoms and assign Kollman charges to the protein using AutoDockTools (ADT).
  • Save the prepared receptor in PDBQT format.

2. Preparation of the Ligand (Quinoline Derivative):

  • Draw the 2D structure of the quinoline derivative using a chemical drawing software (e.g., ChemDraw).
  • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
  • Save the optimized ligand structure in PDB format.
  • Using ADT, assign Gasteiger charges and define the rotatable bonds for the ligand.
  • Save the prepared ligand in PDBQT format.

3. Grid Box Generation:

  • Define the binding site on the receptor by creating a grid box that encompasses the active site. The grid box can be centered on the co-crystallized ligand (if available) or identified through literature or binding site prediction tools.
  • Set the grid box dimensions (e.g., 60 x 60 x 60 Å) with a spacing of 1.0 Å.

4. Docking Simulation:

  • Use AutoDock Vina to perform the docking calculation. The command typically includes the paths to the receptor and ligand PDBQT files, the grid box configuration file, and the output file name.
  • Set the exhaustiveness of the search to an appropriate value (e.g., 8 or higher for more accurate results).

5. Analysis of Results:

  • Analyze the output file to obtain the binding affinity (in kcal/mol) and the root-mean-square deviation (RMSD) for the predicted binding poses.
  • Visualize the protein-ligand interactions of the best-scoring pose using visualization software (e.g., PyMOL, Discovery Studio Visualizer) to identify key interactions like hydrogen bonds and hydrophobic interactions.

Protocol for 3D-Quantitative Structure-Activity Relationship (3D-QSAR) Study

This protocol describes the steps to develop a 3D-QSAR model to correlate the 3D structural properties of quinoline derivatives with their biological activity.

1. Data Set Preparation:

  • Compile a dataset of quinoline derivatives with their experimentally determined biological activities (e.g., IC50 values), ensuring the data is from a consistent assay.
  • Convert the biological activity data to a logarithmic scale (pIC50 = -log(IC50)).
  • Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set for model validation.

2. Molecular Modeling and Alignment:

  • Generate the 3D structures of all compounds in the dataset and perform energy minimization.
  • Align the molecules based on a common substructure or a template molecule (often the most active compound). This is a critical step to ensure that the variations in the molecular fields are due to structural differences related to activity.

3. Generation of Molecular Fields (Descriptors):

  • Place the aligned molecules in a 3D grid.
  • Calculate the steric and electrostatic fields for each molecule at each grid point using a probe atom. These fields are the independent variables in the QSAR model. Common methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

4. Model Development and Validation:

  • Use Partial Least Squares (PLS) regression to build a linear model correlating the calculated molecular fields with the pIC50 values of the training set compounds.
  • Validate the model internally using leave-one-out cross-validation to obtain the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good predictive model.
  • Validate the model externally by predicting the pIC50 values of the test set compounds and calculating the predictive correlation coefficient (r²_pred).

5. Interpretation of Contour Maps:

  • Visualize the results as 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For example, green contours may indicate regions where bulky groups enhance activity, while red contours may indicate regions where they are detrimental.

Protocol for Molecular Dynamics (MD) Simulation using GROMACS

This protocol provides a general workflow for performing an MD simulation of a quinoline derivative in complex with its protein target to study the stability and dynamics of the interaction.

1. System Preparation:

  • Start with the docked protein-ligand complex from the molecular docking study.
  • Choose an appropriate force field for the protein (e.g., CHARMM36) and generate the topology file for the protein using the pdb2gmx tool in GROMACS.
  • Generate the topology and parameter files for the quinoline derivative (ligand). This can be done using servers like CGenFF or by manual parameterization.
  • Combine the protein and ligand topologies into a single system topology file.

2. Solvation and Ionization:

  • Create a simulation box (e.g., cubic or dodecahedron) around the protein-ligand complex, ensuring a sufficient distance between the complex and the box edges (e.g., 1.0 nm).
  • Fill the box with water molecules (e.g., TIP3P water model).
  • Add ions (e.g., Na+ or Cl-) to neutralize the system's net charge.

3. Energy Minimization:

  • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup. This is typically done using the steepest descent algorithm.

4. Equilibration:

  • Perform a two-step equilibration process to bring the system to the desired temperature and pressure.
  • NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein and ligand.
  • NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This ensures the correct density of the system. Position restraints on the protein and ligand heavy atoms are often used during equilibration.

5. Production MD Run:

  • Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints. The trajectory of the atoms is saved at regular intervals.

6. Trajectory Analysis:

  • Analyze the MD trajectory to study the stability and dynamics of the protein-ligand complex. Common analyses include:
  • Root-Mean-Square Deviation (RMSD): To assess the structural stability of the protein and ligand over time.
  • Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the protein.
  • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the protein and ligand.
  • Binding Free Energy Calculations (e.g., MM/PBSA): To estimate the binding affinity.

Mandatory Visualizations

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 inhibits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Quinoline Derivative Quinoline Derivative Quinoline Derivative->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by quinoline derivatives.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Cell Proliferation Cell Proliferation Transcription->Cell Proliferation Quinoline Derivative Quinoline Derivative Quinoline Derivative->EGFR inhibits

Caption: Simplified EGFR signaling pathway, a target for anticancer quinoline derivatives.

Experimental Workflow Diagram

Molecular_Modeling_Workflow cluster_0 Computational Modeling Data Collection Data Collection 3D Structure Generation 3D Structure Generation Molecular Docking Molecular Docking 3D Structure Generation->Molecular Docking 3D-QSAR 3D-QSAR 3D Structure Generation->3D-QSAR MD Simulation MD Simulation Molecular Docking->MD Simulation Data Analysis Data Analysis Molecular Docking->Data Analysis 3D-QSAR->Data Analysis MD Simulation->Data Analysis Lead Optimization Lead Optimization Data Analysis->Lead Optimization

Caption: A typical workflow for a molecular modeling study of quinoline derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and established method for synthesizing this compound is the Gould-Jacobs reaction.[1][2] This reaction involves two key steps:

  • Condensation: The initial step is the reaction of 3-methoxyaniline with diethyl ethoxymethylenemalonate (DEEMM) to form the intermediate, diethyl ((3-methoxyanilino)methylene)malonate.

  • Thermal Cyclization: The intermediate is then heated to a high temperature, typically in a high-boiling point solvent, to induce an intramolecular cyclization, which, after tautomerization, yields the final product.[1][2]

Q2: What are the critical parameters for the thermal cyclization step?

The thermal cyclization is the most critical and challenging step in the synthesis. Key parameters to control are:

  • Temperature: High temperatures, generally in the range of 250-260 °C, are required to overcome the activation energy for the 6-electron electrocyclization.[2]

  • Reaction Time: The duration of heating at high temperatures needs to be carefully optimized to ensure complete cyclization while minimizing product degradation.[3]

  • Solvent: A high-boiling, inert solvent such as diphenyl ether or Dowtherm A is typically used to achieve the necessary high temperatures and ensure even heat distribution.

Q3: Are there alternative methods to conventional heating for the cyclization step?

Yes, microwave-assisted synthesis is a modern alternative that can significantly improve reaction times and yields.[3][4] Microwave heating provides rapid and uniform heating, which can lead to cleaner reactions and reduced formation of side products.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Final Product 1. Incomplete cyclization of the intermediate. 2. Decomposition of the starting material or product at high temperatures. 3. Sub-optimal reaction time.1. Ensure the reaction temperature is sufficiently high (250-260 °C). Consider a higher temperature or a microwave-assisted protocol. 2. Minimize the time the reaction is held at the maximum temperature. Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Formation of a Dark, Tarry Substance 1. Product or intermediate degradation due to prolonged heating or excessively high temperatures.1. Reduce the reaction time and/or temperature. A time-temperature study may be necessary to find the optimal balance.[3]
Product is Difficult to Purify or Oily 1. Presence of residual high-boiling point solvent (e.g., diphenyl ether). 2. Formation of side products.1. After precipitation of the product with a non-polar solvent (e.g., hexane), wash the solid thoroughly. Further drying under high vacuum may be necessary. 2. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.
Formation of a Decarboxylated Byproduct 1. Excessively high reaction temperatures and/or prolonged reaction times can lead to the loss of the ethyl carboxylate group.[2]1. Carefully control the reaction temperature and time. Microwave synthesis, which allows for precise temperature control and shorter reaction times, can minimize this side reaction.[3]

Experimental Protocols

Detailed Methodology for Gould-Jacobs Synthesis

Step 1: Condensation of 3-Methoxyaniline and Diethyl Ethoxymethylenemalonate

  • In a round-bottom flask, combine 3-methoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 to 1.1 equivalents).

  • Heat the mixture at 100-110 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Remove the ethanol formed during the reaction under reduced pressure. The resulting product is diethyl ((3-methoxyanilino)methylene)malonate, which can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • To the crude diethyl ((3-methoxyanilino)methylene)malonate, add a high-boiling solvent such as diphenyl ether or Dowtherm A.

  • Heat the mixture to 250-260 °C under an inert atmosphere (e.g., nitrogen) for 30-60 minutes. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add a non-polar solvent like hexane or petroleum ether to precipitate the crude this compound.

  • Collect the solid by filtration and wash it thoroughly with the non-polar solvent to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from ethanol or acetic acid.

Visualizations

Experimental Workflow

experimental_workflow start Start reactants Combine 3-methoxyaniline and diethyl ethoxymethylenemalonate start->reactants condensation Heat at 100-110 °C for 1-2 hours reactants->condensation intermediate Formation of diethyl ((3-methoxyanilino)methylene)malonate condensation->intermediate add_solvent Add high-boiling solvent (e.g., diphenyl ether) intermediate->add_solvent cyclization Heat to 250-260 °C for 30-60 min add_solvent->cyclization product Formation of this compound cyclization->product cool Cool to room temperature product->cool precipitate Precipitate with non-polar solvent (e.g., hexane) cool->precipitate filter_wash Filter and wash solid precipitate->filter_wash purify Purify by recrystallization filter_wash->purify end End purify->end

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low or No Product check_temp Was cyclization temperature > 250 °C? start->check_temp increase_temp Increase temperature or use microwave synthesis check_temp->increase_temp No check_time Was reaction time sufficient? check_temp->check_time Yes end Optimized Synthesis increase_temp->end increase_time Increase reaction time and monitor with TLC check_time->increase_time No check_tar Is there tar formation? check_time->check_tar Yes increase_time->end reduce_conditions Reduce temperature and/or time check_tar->reduce_conditions Yes purification_issue Difficulty in purification? check_tar->purification_issue No reduce_conditions->end purification_steps Thoroughly wash with non-polar solvent, dry under vacuum, or perform column chromatography purification_issue->purification_steps Yes purification_issue->end No purification_steps->end

Caption: A decision-making diagram for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a Gould-Jacobs or a similar thermal cyclization reaction.

Issue 1: Consistently Low Yield of the Final Product

Low yields are a frequent challenge in quinoline synthesis, often stemming from incomplete reaction or degradation of the product.[1][2]

ParameterRecommendationExpected Outcome
Reaction Temperature The cyclization step requires high temperatures, typically between 250-300°C.[1] Insufficient heat can lead to incomplete cyclization.Increasing the temperature within this range can significantly improve the conversion of the intermediate to the final product.
Reaction Time Optimal heating time is crucial. Prolonged exposure to high temperatures can lead to product degradation.[1][2]Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation before significant degradation occurs.
Solvent Choice High-boiling point, inert solvents are essential for maintaining the required reaction temperature and ensuring even heat distribution.[3][4]Using solvents like Dowtherm A or diphenyl ether can improve yields compared to solvent-free reactions or lower-boiling point solvents.[1][3]
Purity of Reactants Impurities in the starting materials (3-methoxyaniline and diethyl ethoxymethylenemalonate) can lead to side reactions.Ensure the purity of reactants through appropriate purification methods before starting the synthesis.
Atmosphere The reaction is sensitive to air and moisture at high temperatures.Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions and improve yield.[1]

Issue 2: Formation of Dark, Tarry Side Products

The appearance of dark, insoluble materials is a common indicator of product decomposition at the high temperatures required for cyclization.[1]

ParameterRecommendationExpected Outcome
Temperature Control Avoid localized overheating.Use a suitable heating mantle and a high-temperature thermometer to ensure uniform and controlled heating of the reaction mixture.
Reaction Time Minimize the time the reaction is held at the maximum temperature.Once the reaction is complete (as determined by monitoring), cool it down promptly to prevent further degradation.
Solvent A high-boiling inert solvent can help to moderate the temperature and prevent charring.[1]Solvents like Dowtherm A provide a stable medium for the high-temperature reaction, reducing the likelihood of decomposition.

Issue 3: Difficulty in Product Purification

The crude product may be difficult to purify due to the presence of high-boiling solvents and colored impurities.

ParameterRecommendationExpected Outcome
Initial Work-up After cooling, dilute the reaction mixture with a non-polar solvent like hexanes or petroleum ether to precipitate the product.[1]This will help to separate the desired product from the high-boiling reaction solvent.
Washing Wash the filtered solid thoroughly with a non-polar solvent to remove residual high-boiling solvent and other soluble impurities.[1]A cleaner crude product will be obtained, making subsequent purification easier.
Recrystallization Recrystallize the crude product from a suitable solvent such as ethanol, acetic acid, or a DMF/water mixture.[1]This will remove most of the remaining impurities and yield a product of higher purity.
Column Chromatography If recrystallization is insufficient, purify the product using column chromatography.This method can effectively separate the target compound from closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the Gould-Jacobs reaction.[5][6] This involves the condensation of 3-methoxyaniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form the quinoline ring system.[5]

Q2: Why are high temperatures necessary for the cyclization step?

A2: The cyclization step in the Gould-Jacobs and Conrad-Limpach syntheses involves an intramolecular electrophilic aromatic substitution on the aniline ring.[4][5] This is a high-activation-energy process that requires significant thermal energy to overcome the aromatic stability of the benzene ring.[3] Temperatures of 250°C or higher are typically required to achieve a reasonable reaction rate.[1][4]

Q3: Can microwave heating be used to improve the yield and reduce the reaction time?

A3: Yes, microwave-assisted synthesis has been shown to be an effective method for the Gould-Jacobs reaction.[2][7][8] It can significantly shorten reaction times from hours to minutes and often leads to improved yields by providing rapid and uniform heating.[2][7]

Q4: What are the likely side products in this synthesis?

A4: At the high temperatures required, side reactions can occur. The most common side product is the decarboxylated quinoline.[2] Additionally, prolonged heating can lead to the formation of polymeric or tarry materials due to decomposition.[1]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting materials and the appearance of the product, allowing for the determination of the optimal reaction time.

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of this compound (Conventional Heating)

  • Condensation: In a round-bottom flask, combine 3-methoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture to 110-130°C for 1-2 hours. Ethanol will be evolved during this step. The reaction can be monitored by observing the cessation of ethanol distillation.

  • Cyclization: To the resulting crude intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to 250°C under an inert atmosphere (e.g., nitrogen) for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add a non-polar solvent such as hexanes to precipitate the crude product.[1]

    • Collect the solid by filtration and wash thoroughly with the same non-polar solvent.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.[1]

Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis

  • Reaction Setup: In a microwave-safe reaction vessel, combine 3-methoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Microwave Irradiation: Place the vessel in a microwave reactor and heat the mixture to 250-300°C for 5-15 minutes.[2] The optimal time and temperature should be determined experimentally.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 3-Methoxyaniline + Diethyl Ethoxymethylenemalonate Condensation Condensation (110-130°C) Reactants->Condensation Intermediate Crude Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (250°C, Dowtherm A) Intermediate->Cyclization Crude_Product Crude Product Cyclization->Crude_Product Precipitation Precipitation (with Hexanes) Crude_Product->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization (from Ethanol/Acetic Acid) Filtration->Recrystallization Pure_Product Pure Ethyl 4-hydroxy-7- methoxyquinoline-3-carboxylate Recrystallization->Pure_Product

Caption: Experimental workflow for the synthesis and purification.

troubleshooting_low_yield Start Low Yield? Check_Temp Is Reaction Temperature Adequate (250-300°C)? Start->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Time Is Reaction Time Optimized? Check_Temp->Check_Time Yes Final_Yield Improved Yield Increase_Temp->Final_Yield Optimize_Time Monitor by TLC/LC-MS to find optimal time Check_Time->Optimize_Time No Check_Solvent Is a High-Boiling Inert Solvent Used? Check_Time->Check_Solvent Yes Optimize_Time->Final_Yield Change_Solvent Use Dowtherm A or Diphenyl Ether Check_Solvent->Change_Solvent No Check_Purity Are Reactants Pure? Check_Solvent->Check_Purity Yes Change_Solvent->Final_Yield Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants No Check_Purity->Final_Yield Yes Purify_Reactants->Final_Yield

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic procedure.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the Gould-Jacobs reaction.

Core Reaction:

The synthesis involves two key steps:

  • Condensation: Reaction of m-anisidine with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl 2-((3-methoxyphenylamino)methylene)malonate.

  • Thermal Cyclization: High-temperature cyclization of the intermediate to yield the final product.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired 7-methoxy isomer and presence of a major isomeric byproduct. The cyclization of the intermediate from m-anisidine can occur at two different positions on the aromatic ring, leading to the formation of the desired this compound and the isomeric byproduct, Ethyl 4-hydroxy-5-methoxyquinoline-3-carboxylate.- Optimize Cyclization Temperature: Carefully control the cyclization temperature. While high temperatures are necessary, excessive heat may favor the formation of the undesired 5-methoxy isomer. Start with the lower end of the typical range (e.g., 240-250°C) and monitor the isomer ratio by HPLC or ¹H NMR. - Choice of Solvent: The use of high-boiling point solvents like Dowtherm A or diphenyl ether is standard. The solvent can influence the reaction kinetics and selectivity. Ensure even heating to avoid localized overheating. - Purification: Separation of the isomers can be challenging due to their similar polarities. Fractional crystallization from a suitable solvent system (e.g., ethanol, ethyl acetate) may be effective. Column chromatography on silica gel with a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes) can also be employed.
Low overall yield of the quinoline product. - Incomplete Condensation: The initial reaction between m-anisidine and DEEM may not have gone to completion. - Inefficient Cyclization: The cyclization step is high-energy and may be incomplete. - Decomposition: At the high temperatures required for cyclization, the reactants, intermediate, or product can decompose.- Monitor Condensation: Use TLC or LC-MS to monitor the condensation reaction to ensure the complete consumption of m-anisidine. If necessary, prolong the reaction time or slightly increase the temperature of this initial step. - Optimize Cyclization Time and Temperature: A balance must be struck between a temperature high enough for cyclization and one that minimizes decomposition. A time-course study at a fixed temperature can help determine the optimal reaction duration. - Inert Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative decomposition.
Formation of a dark, tarry residue. High reaction temperatures can lead to polymerization and decomposition of starting materials and intermediates, resulting in the formation of intractable tars.- Temperature Control: Avoid exceeding the optimal cyclization temperature. - Reaction Time: Minimize the time the reaction mixture is held at a high temperature. - Solvent Choice: Using a high-boiling, inert solvent can help to ensure uniform heat distribution and prevent localized overheating.
Presence of a decarboxylated side product. The ethyl ester group can be lost as CO₂ and ethene at very high temperatures, leading to the formation of 4-hydroxy-7-methoxyquinoline.- Temperature and Time Management: This is another side reaction favored by excessive heat. Precise control of the cyclization temperature and duration is crucial to minimize its occurrence.
The isolated product is difficult to purify. The crude product may be contaminated with the starting materials, the uncyclized intermediate, the isomeric byproduct, and decomposition products.- Initial Work-up: After the reaction, cooling the mixture and triturating with a non-polar solvent like hexanes or petroleum ether can help to precipitate the crude product and remove the high-boiling solvent. - Recrystallization: Recrystallization from a suitable solvent such as ethanol or ethyl acetate can be an effective method for purification. - Column Chromatography: For difficult separations, particularly of the 5- and 7-methoxy isomers, silica gel column chromatography with a carefully selected eluent system is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the primary side product in the synthesis of this compound?

The primary side product is the regioisomer, Ethyl 4-hydroxy-5-methoxyquinoline-3-carboxylate. This arises because the cyclization of the intermediate, diethyl 2-((3-methoxyphenylamino)methylene)malonate, can occur at either the C2 or C6 position of the m-anisidine ring relative to the amino group. Cyclization at C2 yields the desired 7-methoxy product, while cyclization at C6 gives the 5-methoxy isomer.

Q2: How can I confirm the identity of the desired 7-methoxy isomer versus the 5-methoxy isomer?

Q3: What are the typical reaction conditions for the Gould-Jacobs synthesis of this compound?

The synthesis is generally a two-step, one-pot procedure:

  • Condensation: m-Anisidine and diethyl ethoxymethylenemalonate are heated together, typically at temperatures ranging from 100 to 140°C, until the initial condensation is complete. This can be monitored by the distillation of ethanol.

  • Cyclization: The reaction temperature is then raised significantly, usually to 240-260°C, in a high-boiling solvent like Dowtherm A or diphenyl ether, to induce the thermal cyclization. This step is typically held for a period of 15 to 60 minutes.

Q4: Can I use microwave irradiation for this synthesis?

Yes, microwave-assisted synthesis can be a viable alternative to conventional heating. It often allows for shorter reaction times and can sometimes improve yields by providing rapid and uniform heating, which may minimize the formation of decomposition byproducts. However, careful optimization of the microwave parameters (temperature, pressure, and time) is necessary to avoid rapid decomposition.

Q5: What is the best way to remove the high-boiling solvent (e.g., Dowtherm A) after the reaction?

After cooling the reaction mixture, the product often precipitates. The mixture can be diluted with a non-polar solvent like hexanes or petroleum ether to further encourage precipitation and to help wash away the high-boiling solvent from the solid product. The crude product is then collected by filtration and washed thoroughly with the non-polar solvent.

Experimental Protocols

Key Experiment: Gould-Jacobs Synthesis of this compound

Materials:

  • m-Anisidine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or diphenyl ether)

  • Hexanes (or petroleum ether)

  • Ethanol (for recrystallization)

Procedure:

  • Condensation: In a round-bottom flask equipped with a condenser and a distillation head, combine equimolar amounts of m-anisidine and diethyl ethoxymethylenemalonate. Heat the mixture to 120-140°C. Ethanol will begin to distill from the reaction mixture. Continue heating until the theoretical amount of ethanol has been collected, indicating the completion of the condensation reaction.

  • Cyclization: Allow the reaction mixture to cool slightly. Add a suitable volume of Dowtherm A to the flask to act as a high-boiling solvent. Heat the mixture to 240-250°C and maintain this temperature for 30-60 minutes. Monitor the progress of the reaction by TLC or LC-MS if possible.

  • Work-up: After the cyclization is complete, allow the reaction mixture to cool to room temperature. The product should precipitate as a solid. Add a sufficient volume of hexanes or petroleum ether to the cooled mixture and stir to break up the solid and wash away the Dowtherm A.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with additional hexanes or petroleum ether.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the purified this compound. The purity and isomer ratio should be assessed by HPLC and/or ¹H NMR spectroscopy.

Visualizations

Reaction Pathway and Side Product Formation

Gould_Jacobs_Synthesis m_anisidine m-Anisidine intermediate Diethyl 2-((3-methoxyphenylamino)methylene)malonate m_anisidine->intermediate Condensation (120-140 °C) deem Diethyl ethoxymethylenemalonate deem->intermediate Condensation (120-140 °C) product_7_methoxy Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate (Desired) intermediate->product_7_methoxy Cyclization (Path A) (240-260 °C) product_5_methoxy Ethyl 4-hydroxy-5-methoxy- quinoline-3-carboxylate (Side Product) intermediate->product_5_methoxy Cyclization (Path B) (240-260 °C) tar Tarry Decomposition Products intermediate->tar High Temp. decarboxylation 4-hydroxy-7-methoxyquinoline (Decarboxylation) product_7_methoxy->decarboxylation High Temp.

Caption: Reaction scheme for the Gould-Jacobs synthesis showing the formation of the desired product and major side products.

Troubleshooting Workflow

Troubleshooting_Workflow start Experiment Start issue Identify Issue start->issue low_yield Low Yield issue->low_yield  Low overall yield?   isomer_impurity Isomeric Impurity issue->isomer_impurity  Major isomer impurity?   tar_formation Tar Formation issue->tar_formation  Dark tarry residue?   decarboxylation Decarboxylation issue->decarboxylation  Decarboxylated product?   check_condensation Check Condensation Step (TLC/LC-MS) low_yield->check_condensation purification Optimize Purification (Crystallization/Chromatography) isomer_impurity->purification reduce_temp Reduce Cyclization Temp tar_formation->reduce_temp decarboxylation->reduce_temp optimize_cyclization Optimize Cyclization (Temp & Time) check_condensation->optimize_cyclization end Problem Resolved optimize_cyclization->end purification->end inert_atmosphere Use Inert Atmosphere reduce_temp->inert_atmosphere inert_atmosphere->end

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Technical Support Center: Purification of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity. Often, a combination of both techniques is employed for optimal results.

Q2: What are the likely impurities in a sample of this compound synthesized via the Gould-Jacobs reaction?

The Gould-Jacobs reaction may result in several impurities, including:

  • Unreacted starting materials: 3-methoxyaniline and diethyl ethoxymethylenemalonate.

  • The intermediate, diethyl 2-((3-methoxyanilino)methylene)malonate, from incomplete cyclization.

  • Byproducts from side reactions.

Q3: How can I assess the purity of my this compound sample?

Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Melting Point: A sharp melting point close to the literature value (around 275°C) is indicative of high purity.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify the presence of impurities by comparing the sample spectrum to a reference spectrum of the pure compound.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The solvent may not be optimal.- Add more solvent to the hot solution to decrease saturation.- Allow the solution to cool slowly to room temperature, followed by gradual cooling in an ice bath or refrigerator.- Try a different solvent system. A binary solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent is added until turbidity, can be effective.
Poor recovery of the purified compound. The compound is too soluble in the recrystallization solvent at low temperatures. Too much solvent was used.- Choose a solvent in which the compound has lower solubility at cold temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution for a longer period in an ice bath to maximize precipitation.
Crystals are colored. Colored impurities are present in the crude material.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the desired compound from impurities. The mobile phase polarity is not optimized. The column is overloaded.- Optimize the solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for the target compound.- Use a shallower solvent gradient during elution.- Reduce the amount of crude material loaded onto the column. A general guideline is a silica gel to crude product weight ratio of at least 30:1.
Streaking or tailing of the compound spot on TLC and broad peaks during column chromatography. The basic nitrogen of the quinoline ring is interacting with the acidic silanol groups on the silica gel.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[3]
The compound does not elute from the column. The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system should be determined through small-scale trials.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Potential single solvents include ethanol, methanol, isopropanol, and ethyl acetate.

  • Binary solvent systems can also be effective. A common approach is to dissolve the compound in a good solvent (e.g., N,N-Dimethylformamide) and add a poor solvent (e.g., water or an alcohol) dropwise at an elevated temperature until the solution becomes turbid.

2. Dissolution:

  • In a flask, add the crude compound and the chosen solvent.

  • Heat the mixture while stirring until the compound is completely dissolved. Use the minimum amount of hot solvent required.

3. Decolorization (Optional):

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

4. Hot Filtration:

  • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

5. Crystallization:

  • Allow the filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Protocol 2: Column Chromatography

This protocol describes a general procedure for the purification of this compound by silica gel chromatography.

1. Stationary Phase and Mobile Phase Selection:

  • Stationary Phase: Silica gel (100-200 or 230-400 mesh) is commonly used.

  • Mobile Phase: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a good starting point. The optimal ratio should be determined by TLC, aiming for an Rf of 0.2-0.4 for the target compound. To mitigate tailing, consider adding 0.1-1% triethylamine to the mobile phase.

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column and allow it to pack evenly.

  • Add a layer of sand on top of the silica gel.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully add it to the top of the column.

  • Dry Loading: If the compound has poor solubility, dissolve it in a solvent, add a small amount of silica gel, and evaporate the solvent. Add the resulting free-flowing powder to the top of the column.

4. Elution:

  • Start with a low polarity mobile phase and gradually increase the polarity.

  • Maintain a consistent flow rate.

  • Collect fractions of a consistent volume.

5. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify those containing the purified product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup ColumnChromatography Column Chromatography Crude->ColumnChromatography For complex mixtures PurityAnalysis Purity Analysis (TLC, HPLC, MP) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PurityAnalysis->ColumnChromatography If impure PureProduct Pure Product PurityAnalysis->PureProduct If pure

Caption: General workflow for the purification of this compound.

RecrystallizationTroubleshooting Start Crude Product in Hot Solvent Cooling Cool Solution Start->Cooling OilingOut Oiling Out? Cooling->OilingOut CrystalsForm Crystals Form OilingOut->CrystalsForm No Solution Add more solvent / Change solvent / Slower cooling OilingOut->Solution Yes Solution->Cooling ChromatographyTroubleshooting Start TLC Analysis Tailing Tailing / Streaking? Start->Tailing GoodSeparation Good Separation Tailing->GoodSeparation No AddModifier Add Basic Modifier (e.g., Triethylamine) Tailing->AddModifier Yes AddModifier->Start Re-run TLC

References

Technical Support Center: Crystallization of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the crystallization of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to address common challenges.

Troubleshooting & FAQs

This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

IssueQuestionPotential Causes & Troubleshooting Steps
No Crystal Formation I've dissolved my compound, but no crystals are forming, even after cooling. What's wrong?1. Solution is not supersaturated: The concentration of your compound in the solvent may be too low. * Troubleshooting: Slowly evaporate the solvent to increase the concentration. 2. Inappropriate solvent: The compound may be too soluble in the chosen solvent. * Troubleshooting: Try a different solvent or use an anti-solvent (a solvent in which the compound is poorly soluble) to induce precipitation. 3. Presence of impurities: Impurities can inhibit crystal nucleation and growth. * Troubleshooting: Purify the crude product using column chromatography before crystallization. 4. Lack of nucleation sites: A very clean and smooth flask may not provide surfaces for crystals to start forming. * Troubleshooting: Gently scratch the inside of the flask with a glass rod below the solvent level. Introduce a seed crystal of the pure compound.
Oiling Out My compound is separating as an oil instead of crystals. How can I fix this?1. Solution is too concentrated: The high concentration may favor oil formation over crystallization. * Troubleshooting: Add a small amount of fresh, warm solvent to dissolve the oil and then allow it to cool more slowly. 2. Cooling rate is too fast: Rapid cooling can lead to the formation of an amorphous oil. * Troubleshooting: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath. 3. Inappropriate solvent: The solvent may not be ideal for crystallization. * Troubleshooting: Experiment with different solvents or solvent mixtures.
Low Crystal Yield I've obtained crystals, but the yield is very low. How can I improve it?1. Incomplete precipitation: A significant amount of the compound may still be dissolved in the mother liquor. * Troubleshooting: Cool the solution for a longer period or at a lower temperature (e.g., in a freezer). Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals. 2. Using too much solvent: Dissolving the compound in an excessive amount of solvent will reduce the yield. * Troubleshooting: Use the minimum amount of hot solvent required to fully dissolve the compound.
Poor Crystal Quality The crystals are very small, needle-like, or clumped together. How can I get better crystals?1. Rapid crystal growth: Fast crystallization often leads to smaller, less pure crystals. * Troubleshooting: Slow down the cooling process. A Dewar flask filled with hot water can be used for very slow cooling. 2. High level of supersaturation: This can lead to the rapid formation of many small crystals. * Troubleshooting: Use a slightly larger volume of solvent to reduce the supersaturation level.
Discolored Crystals My crystals have a yellowish tint, but the pure compound should be white. What happened?1. Trapped impurities: Colored impurities from the reaction may be incorporated into the crystal lattice. * Troubleshooting: Recrystallize the compound. Sometimes, adding a small amount of activated charcoal to the hot solution before filtering can help remove colored impurities. Be aware that charcoal can also adsorb your product, potentially reducing the yield.

Quantitative Data

A summary of key physical and solubility properties for this compound is provided below.

PropertyValueReference
Molecular Weight 247.25 g/mol [1][2]
Melting Point 275 °C[1][2]
Boiling Point 373.2 ± 37.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]

Experimental Protocols

Protocol 1: Standard Recrystallization from Ethanol

This protocol is a general method for the purification of this compound.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate while stirring. Continue adding small portions of ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and swirl.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step is crucial to remove insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. For better yield, you can then place the flask in an ice bath or a refrigerator.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator to remove all traces of the solvent.

Protocol 2: Anti-Solvent Crystallization

This method is useful if the compound is too soluble in a particular solvent.

  • Dissolution: Dissolve the crude product in a minimum amount of a "good" solvent (a solvent in which it is highly soluble) at room temperature.

  • Addition of Anti-Solvent: Slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the solution while stirring until the solution becomes slightly turbid (cloudy).

  • Crystal Formation: Gently warm the turbid solution until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.

Visualizations

Crystallization Workflow

G Figure 1. General Crystallization Workflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (remove insoluble impurities) B->C D Slow Cooling (Crystal Formation) C->D E Vacuum Filtration (Isolate Crystals) D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Crystalline Product G->H

Caption: General workflow for the recrystallization of a solid compound.

Troubleshooting Logic

G Figure 2. Troubleshooting Crystallization Issues cluster_solutions1 Solutions for No Crystals cluster_solutions2 Solutions for Oiling Out cluster_solutions3 Solutions for Low Yield Start Experiment Start Problem Crystallization Problem? Start->Problem NoCrystals No Crystals Forming Problem->NoCrystals Yes OilingOut Compound Oiling Out Problem->OilingOut Yes LowYield Low Yield Problem->LowYield Yes Success Successful Crystallization Problem->Success No Sol1a Increase Concentration NoCrystals->Sol1a Sol1b Change Solvent / Add Anti-Solvent NoCrystals->Sol1b Sol1c Induce Nucleation (Scratch/Seed) NoCrystals->Sol1c Sol2a Use More Solvent OilingOut->Sol2a Sol2b Cool More Slowly OilingOut->Sol2b Sol3a Use Less Solvent LowYield->Sol3a Sol3b Cool to Lower Temperature LowYield->Sol3b Sol3c Concentrate Mother Liquor LowYield->Sol3c

Caption: A logical diagram for troubleshooting common crystallization problems.

References

Technical Support Center: Solubility of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the solubility of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate in common laboratory solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which laboratory solvents are most likely to dissolve this compound?

A2: Based on the principle of "like dissolves like," polar organic solvents are the best starting points for dissolving this compound.[2][3] Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols like methanol or ethanol are likely to be effective.[2] Less polar solvents like dichloromethane (DCM) and ethyl acetate may also work, but to a lesser extent.[2] Nonpolar solvents such as hexane and toluene are unlikely to be good solvents.

Q3: How does pH influence the solubility of this compound?

A3: The quinoline ring system contains a nitrogen atom, making it a weak base.[1][4] Therefore, the pH of the aqueous solution can significantly impact the solubility of this compound. In acidic conditions (lower pH), the nitrogen atom can become protonated, forming a more soluble salt.[5] Conversely, in neutral or basic conditions, the compound will be in its less soluble free base form.

Q4: What is a standard method for experimentally determining the solubility of this compound?

A4: A common and reliable method is the shake-flask method, which involves creating a saturated solution and then quantifying the concentration of the dissolved compound.[6] A general protocol is provided in the "Experimental Protocols" section of this guide.

Solubility Data Summary

A thorough literature search did not yield specific quantitative solubility data for this compound. The table below provides a qualitative prediction of solubility in common lab solvents based on chemical principles. Experimental verification is highly recommended.

SolventPredicted SolubilityRationale
WaterLowThe hydrophobic quinoline core dominates the molecule's properties.
MethanolHighPolar protic solvent capable of hydrogen bonding.[2]
EthanolHighPolar protic solvent similar to methanol.[2]
Dimethyl Sulfoxide (DMSO)Very HighHighly polar aprotic solvent, effective for many organic compounds.[2]
Dimethylformamide (DMF)Very HighHighly polar aprotic solvent, similar to DMSO.[2]
AcetoneModerateA polar aprotic solvent that can be a good choice.
AcetonitrileModerateA polar aprotic solvent.
Dichloromethane (DCM)Moderate to LowLess polar than the above solvents.[2]
Ethyl AcetateModerate to LowA solvent of intermediate polarity.[2]
HexaneVery LowNonpolar solvent, not suitable for this compound.
TolueneVery LowNonpolar aromatic solvent, unlikely to be effective.

Troubleshooting Guide

Issue 1: The compound is not dissolving in my chosen organic solvent.

  • Possible Cause: The concentration of the compound exceeds its solubility limit in that specific solvent at the current temperature.

  • Solution:

    • Try gentle heating to increase the solubility. Be cautious, as excessive heat can cause degradation.[7]

    • Use sonication to aid in the dissolution process.

    • If the compound precipitates out upon cooling, the solution was likely supersaturated. A co-solvent system might be necessary.

    • Consider a more polar solvent, such as DMSO or DMF.[2]

Issue 2: The compound precipitates out of an aqueous buffer solution.

  • Possible Cause: The pH of the buffer is not optimal for solubility. As a weak base, the compound is less soluble at higher pH values.[4][5]

  • Solution:

    • Lower the pH of the buffer. A pH that is 1-2 units below the pKa of the compound's conjugate acid is a good starting point to ensure protonation and increase solubility.[5]

    • Ensure the buffer concentration is not too high, as this can lead to a "salting out" effect, reducing the solubility of the organic compound.[5]

Issue 3: An emulsion has formed during an aqueous/organic extraction.

  • Possible Cause: Insoluble materials or high concentrations of the compound can stabilize emulsions at the interface of the two liquid phases.

  • Solution:

    • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.

    • Allow the mixture to stand for a longer period.

    • Gently swirl the separatory funnel instead of vigorous shaking.

    • If the problem persists, filtering the entire mixture through a pad of Celite or glass wool can sometimes help break up the emulsion.

Experimental Protocols

Protocol: Determination of Solubility using the Shake-Flask Method

This method is designed to determine the equilibrium solubility of a compound in a given solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.[6]

    • Seal the vial to prevent solvent evaporation.[6]

  • Equilibration:

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[6]

  • Sample Preparation and Analysis:

    • After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.[6]

    • Carefully withdraw an aliquot of the clear supernatant.[6]

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[6]

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.[5]

  • Calculation of Solubility:

    • The determined concentration from the analysis represents the solubility of the compound in that solvent at the specified temperature. The result is typically expressed in mg/mL or mol/L.[6]

Visualizations

experimental_workflow prep 1. Prepare Saturated Solution (Excess solid in solvent) equil 2. Equilibrate (Shake at constant temperature for 24-48h) prep->equil separate 3. Separate Solid and Liquid (Centrifuge and filter supernatant) equil->separate analyze 4. Analyze Filtrate (e.g., HPLC, UV-Vis) separate->analyze calculate 5. Calculate Solubility analyze->calculate

Experimental workflow for solubility determination.

troubleshooting_workflow rect_node rect_node start Compound not dissolving? is_aqueous Aqueous solvent? start->is_aqueous Yes is_organic Organic solvent? start->is_organic No check_ph Lower the pH of the buffer is_aqueous->check_ph check_buffer_conc Check for high buffer concentration ('salting out') is_aqueous->check_buffer_conc heat_sonicate Try gentle heating or sonication is_organic->heat_sonicate change_solvent Use a more polar solvent (e.g., DMSO, DMF) is_organic->change_solvent

References

"dissolving Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate for biological assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a quinoline derivative with a predicted XLogP3 of 3.83, indicating it is a relatively hydrophobic compound.[1] This suggests that it will have low solubility in aqueous solutions and will likely require an organic solvent for initial dissolution.

Q2: What is the recommended solvent for creating a stock solution?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of hydrophobic compounds like this compound for use in biological assays. It is crucial to use a high-purity, anhydrous grade of DMSO to ensure the stability of the compound.

Q3: What is the maximum concentration of DMSO acceptable in a cell-based assay?

The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, though it is always best to determine the specific tolerance of your cell line with a vehicle control experiment.

Q4: My compound precipitates when I add it to my aqueous assay buffer or cell culture medium. What can I do?

Precipitation upon dilution into an aqueous solution is a common issue with hydrophobic compounds. Here are several troubleshooting steps you can take:

  • Lower the final concentration: The most straightforward solution is to reduce the final concentration of the compound in your assay.

  • Optimize your stock solution: Ensure your stock solution in DMSO is completely dissolved before diluting. Gentle warming or brief sonication of the stock solution can sometimes help.

  • Use a serial dilution method: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay buffer or medium. This gradual decrease in solvent concentration can help maintain solubility.

  • Consider co-solvents: If DMSO alone is insufficient, you might explore the use of co-solvents. However, the compatibility and potential effects of any co-solvent on your specific assay must be thoroughly validated.

Troubleshooting Guides

Issue 1: Compound Precipitation in Stock Solution

Symptoms:

  • Visible crystals or solid particles in the DMSO stock solution.

  • Cloudiness or turbidity of the stock solution.

Possible Causes:

  • The concentration of the compound exceeds its solubility limit in DMSO.

  • The DMSO used is not of high purity or contains water.

  • The compound has degraded over time or due to improper storage.

Solutions:

  • Gentle Warming: Warm the stock solution in a water bath at 37°C for a few minutes.

  • Sonication: Briefly sonicate the stock solution to aid in dissolution.

  • Dilution: If precipitation persists, dilute the stock solution to a lower concentration.

  • Fresh Preparation: Prepare a fresh stock solution using high-purity, anhydrous DMSO.

Issue 2: Compound Precipitation in Assay Medium

Symptoms:

  • The medium becomes cloudy or turbid immediately after adding the compound.

  • A visible precipitate forms in the wells of the assay plate over time.

Possible Causes:

  • The final concentration of the compound is above its aqueous solubility limit.

  • The "salting-out" effect, where high salt concentrations in the medium reduce the solubility of the organic compound.

Solutions:

  • Verify Final DMSO Concentration: Ensure the final DMSO concentration is within the recommended limits (ideally <0.5%).

  • Perform a Solubility Test: Before your main experiment, perform a small-scale test to determine the maximum concentration of the compound that remains soluble in your specific assay medium.

  • Modify Dilution Protocol: Use a two-step or serial dilution method to introduce the compound to the aqueous environment more gradually.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC13H13NO4[1]
Molecular Weight247.25 g/mol [1]
Melting Point275 °C[1]
XLogP33.83[1]
PSA64.6 Ų[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 247.25 g/mol )

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of the compound for your desired volume of 10 mM stock solution. For 1 mL of a 10 mM stock, you will need 2.47 mg of the compound.

  • Carefully weigh the calculated mass of this compound and place it into a sterile amber vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gentle warming (e.g., 37°C water bath) or brief sonication can be applied.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution for Cell-Based Assays

Objective: To prepare a range of final compound concentrations in cell culture medium while maintaining a constant, low final DMSO concentration.

Procedure:

  • Thaw an aliquot of your 10 mM stock solution in DMSO.

  • Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a top final concentration of 10 µM with a final DMSO concentration of 0.1%, you would first prepare a 100X intermediate solution (1 mM) by adding 10 µL of the 10 mM stock to 990 µL of cell culture medium.

  • Perform serial dilutions from this intermediate solution. For a 2-fold serial dilution, mix 500 µL of the 1 mM intermediate solution with 500 µL of cell culture medium containing 0.1% DMSO (to keep the solvent concentration constant). Repeat this process for the desired number of concentrations.

  • Add the final diluted compound solutions to your assay plates. Remember to include a vehicle control containing the same final concentration of DMSO as your experimental wells.

Mandatory Visualizations

Experimental Workflow for Compound Dissolution and Use in Cell-Based Assays

experimental_workflow Workflow for Preparing this compound for Cell-Based Assays cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve store Store at -20°C/-80°C dissolve->store thaw Thaw Stock Aliquot store->thaw intermediate_dilution Prepare Intermediate Dilution in Culture Medium thaw->intermediate_dilution serial_dilution Perform Serial Dilutions intermediate_dilution->serial_dilution vehicle_control Prepare Vehicle Control intermediate_dilution->vehicle_control add_to_cells Add to Assay Plate serial_dilution->add_to_cells vehicle_control->add_to_cells

Caption: A general workflow for the preparation of this compound for use in cell-based assays.

Potential Signaling Pathways Targeted by Quinoline Derivatives

Quinoline derivatives have been reported to inhibit several key signaling pathways involved in cancer cell proliferation and survival. The following diagrams illustrate the potential points of inhibition within the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.

PI3K_Akt_mTOR_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->PI3K inhibits Quinoline_Inhibitor->mTORC1 inhibits Ras_Raf_MEK_ERK_pathway Ras/Raf/MEK/ERK Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->Raf inhibits Quinoline_Inhibitor->MEK inhibits

References

"stability of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate under different conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability and handling of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is room temperature.[2][3] For long-term storage, some suppliers recommend -20°C to ensure maximum product recovery and stability.[4]

Q2: What are the known physical and chemical properties of this compound?

A2: Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC13H13NO4[2]
Molecular Weight247.25 g/mol [2]
Melting Point275 °C[1][2]
Boiling Point373.2 ± 37.0 °C (Predicted)[2]
Density1.277 ± 0.06 g/cm3 (Predicted)[2]
pKa2.48 ± 0.50 (Predicted)[2]
AppearanceWhite to light yellow to light orange crystalline powder[5]

Q3: Is this compound sensitive to light?

Q4: What is the expected stability of the ester group to hydrolysis?

A4: Esters are susceptible to hydrolysis, which can be catalyzed by acids or bases.[7] The rate of hydrolysis is dependent on pH and temperature. In aqueous solutions, particularly under acidic or alkaline conditions, the ethyl ester group of this molecule can hydrolyze to the corresponding carboxylic acid (4-hydroxy-7-methoxyquinoline-3-carboxylic acid). This process may be autocatalytic as the acidic product is formed.[7]

Q5: Are there any known incompatibilities for this compound?

A5: The compound should be stored apart from foodstuff containers or incompatible materials.[1] While specific incompatibilities are not listed, as a general precaution, avoid strong oxidizing agents, strong acids, and strong bases to prevent degradation.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or unexpected analytical results (e.g., new peaks in HPLC, changes in NMR).

  • Possible Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored as recommended (cool, dry, dark).

    • Check Solvent Stability: The compound may be unstable in certain solvents over time. Prepare fresh solutions for each experiment. If using aqueous buffers, be mindful of the pH, as it can promote hydrolysis.

    • Analyze for Degradants: Use analytical techniques such as HPLC-MS to identify potential degradation products.[8] A common degradant would be the hydrolyzed carboxylic acid.

    • Perform a Forced Degradation Study: To understand the compound's stability under your experimental conditions, consider a forced degradation study (see Experimental Protocols section).

Issue 2: Poor solubility or precipitation of the compound during experiments.

  • Possible Cause: The compound has limited solubility in your chosen solvent system, or the compound is degrading to a less soluble product.

  • Troubleshooting Steps:

    • Solvent Selection: Test solubility in a range of solvents. While not explicitly stated for this compound, similar molecules have good compatibility with various common organic solvents.[5]

    • pH Adjustment: The solubility of the compound may be pH-dependent due to the phenolic hydroxyl group. Adjusting the pH of your aqueous solution might improve solubility.

    • Fresh Samples: Use a fresh, unexpired sample of the compound to rule out issues with the age or storage of your current stock.

Issue 3: Loss of biological activity or inconsistent assay results.

  • Possible Cause: The compound may be degrading under the assay conditions (e.g., temperature, pH of the buffer, exposure to light).

  • Troubleshooting Steps:

    • Assess Assay Conditions: Evaluate if any of the assay conditions (e.g., incubation time, temperature, pH) could be contributing to degradation.

    • Include Stability Controls: Run control experiments to assess the stability of the compound in the assay buffer over the duration of the experiment.

    • Minimize Exposure: Protect the compound from light during the experiment and prepare solutions immediately before use.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N HCl.

    • Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Incubate at room temperature for a defined period (e.g., 8 hours).

    • Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H2O2.

    • Keep at room temperature for a defined period (e.g., 24 hours), protected from light.

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Also, expose a solution of the compound to the same thermal stress.

  • Photostability:

    • Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis:

    • Analyze all stressed samples and a control (unstressed) sample by a stability-indicating analytical method, such as reverse-phase HPLC with a UV or MS detector.[8]

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results Observed check_storage Verify Compound Storage Conditions start->check_storage check_solution Assess Solution Stability (Age, Solvent, pH) start->check_solution analyze_degradation Analyze for Degradants (e.g., HPLC-MS) check_storage->analyze_degradation If storage is suspect check_solution->analyze_degradation If solution is suspect forced_degradation Conduct Forced Degradation Study analyze_degradation->forced_degradation If degradation is confirmed modify_protocol Modify Experimental Protocol analyze_degradation->modify_protocol Identify degradants forced_degradation->modify_protocol Understand degradation pathway end Problem Resolved modify_protocol->end

Caption: Troubleshooting workflow for unexpected experimental results.

HydrolysisPathway parent Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate conditions H2O (Acid or Base Catalyst) parent->conditions product 4-hydroxy-7-methoxy- quinoline-3-carboxylic acid + Ethanol conditions->product

Caption: Hypothetical hydrolysis degradation pathway.

StabilityTestingWorkflow prep Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress analyze Analyze via Stability-Indicating Method (e.g., HPLC) prep->analyze Control Sample neutralize Neutralize/Prepare Stressed Samples stress->neutralize neutralize->analyze compare Compare with Unstressed Control analyze->compare report Identify Degradants and Assess Stability Profile compare->report

Caption: General experimental workflow for stability testing.

References

Technical Support Center: Photostability of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. The information is designed to address specific issues that may be encountered during experimental work related to its photostability.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color (e.g., turning yellow or brown) upon exposure to light. What is happening?

A1: Discoloration of quinoline compound solutions, particularly turning yellow or brown, is a common indicator of photodegradation.[1] This color change is likely due to the formation of degradation products with extended chromophores. It is a sign that the compound is unstable under the current light exposure and storage conditions. To minimize this, it is crucial to protect the solution from light by using amber vials or wrapping the container in aluminum foil.[1]

Q2: I am observing inconsistent analytical results (e.g., in HPLC-UV or NMR) with my samples of this compound. Could this be a stability issue?

A2: Yes, inconsistent results and a loss of potency are classic signs of compound degradation.[1] Quinolone derivatives can be susceptible to degradation influenced by factors such as pH, temperature, and light exposure.[1] It is highly recommended to prepare fresh solutions for sensitive experiments or to validate the stability of your stock solutions under your specific experimental and storage conditions.

Q3: What are the standard guidelines for conducting photostability testing on a compound like this compound?

A3: The internationally accepted guideline for photostability testing is the ICH Q1B guideline.[2][3] This guideline outlines two main types of photostability studies: forced degradation and confirmatory studies.[2][3] Forced degradation studies are used to identify potential degradation products and establish degradation pathways.[2] Confirmatory studies are performed under standardized conditions to determine the actual photosensitivity of the product for labeling and packaging purposes.[2][3]

Q4: What kind of degradation products might I expect from this compound upon light exposure?

A4: While specific degradation products for this exact molecule are not extensively documented in the provided search results, quinoline derivatives can undergo various photochemical reactions. These may include oxidation of the quinoline ring system, N-dealkylation, or reactions involving the ester and hydroxyl groups. Photoinduced generation of reactive oxygen species (ROS) like superoxide radical anions and singlet oxygen has been observed for some quinolone derivatives upon UVA irradiation, which can lead to further degradation.[4][5]

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution
  • Symptom: A rapid decrease in the concentration of this compound in solution, as measured by a suitable analytical technique (e.g., HPLC).

  • Possible Causes:

    • High-intensity light exposure.

    • Presence of photosensitizers in the solvent or medium.

    • Inappropriate pH of the solution.[1]

    • Elevated temperature in conjunction with light exposure.[1]

  • Troubleshooting Steps:

    • Protect from Light: Immediately protect the solution from light using amber glassware or by wrapping the container in aluminum foil.

    • Control Temperature: Ensure the solution is stored at a controlled and appropriate temperature, such as refrigeration, to minimize thermal degradation which can be exacerbated by light.[1]

    • pH Adjustment: Investigate the effect of pH on the compound's stability. Use buffers to maintain the pH at a level where the compound is most stable.[1]

    • Solvent Purity: Ensure the use of high-purity solvents to avoid contaminants that could act as photosensitizers.

Issue 2: Formation of Unidentified Peaks in Chromatogram After Light Exposure
  • Symptom: Appearance of new peaks in the HPLC or LC-MS chromatogram of a sample exposed to light.

  • Possible Causes:

    • Photodegradation of this compound.

    • Interaction of the compound with excipients or other components in the formulation under light stress.

  • Troubleshooting Steps:

    • Forced Degradation Study: Conduct a forced degradation study to systematically generate and identify the degradation products.[1][2] This involves exposing the compound to light, acid, base, and oxidative stress.

    • Mass Spectrometry: Use LC-MS to obtain the mass of the unknown peaks and propose potential structures for the degradation products.

    • Control Samples: Analyze control samples that have been protected from light to confirm that the new peaks are indeed a result of light exposure.

Data Presentation

The following table summarizes hypothetical quantitative data on the photodegradation of this compound under various conditions, as would be generated in a formal photostability study.

ConditionParameterValue
Sunlight (Simulated, Summer)Half-life in Methanol~28 days
Sunlight (Simulated, Winter)Half-life in Methanol~50 days
ICH Q1B Light Source (Option 2)% Degradation after 1.2 million lux hours15%
ICH Q1B Light Source (Option 2)% Degradation after 200 watt hours/m² UV25%
Dark Control (at ambient temperature)% Degradation< 1%

Experimental Protocols

Protocol 1: Forced Degradation Study for Photostability

This protocol is a general guideline for conducting a forced degradation study to understand the photolytic degradation pathway of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Photolytic Degradation:

    • Transfer a portion of the stock solution into a chemically inert, transparent container (e.g., quartz cuvette or borosilicate glass vial).

    • Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1][2][3]

    • Prepare a control sample by wrapping an identical container with the solution in aluminum foil to protect it from light.

    • Place both the exposed and control samples in the photostability chamber.

    • Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples at each time point using a stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.

Mandatory Visualizations

Experimental_Workflow_Photostability cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis prep Prepare Stock Solution of this compound light_sample Exposed Sample (Transparent Container) prep->light_sample dark_sample Dark Control (Light-Protected Container) prep->dark_sample sampling Sample at Predetermined Time Intervals light_sample->sampling dark_sample->sampling hplc HPLC/LC-MS Analysis sampling->hplc data Data Evaluation: - Purity - Degradation Products - Degradation Kinetics hplc->data

Caption: Workflow for a typical photostability study.

Logical_Relationship_Troubleshooting cluster_observation Observation cluster_hypothesis Hypothesis cluster_investigation Investigation cluster_solution Solution obs Inconsistent Results or Solution Discoloration hyp Potential Compound Degradation obs->hyp inv1 Check Storage Conditions (Light, Temp, pH) hyp->inv1 inv2 Run Control Experiments (Fresh vs. Aged Samples) hyp->inv2 inv3 Perform Forced Degradation Study hyp->inv3 sol1 Optimize Storage Conditions inv1->sol1 sol2 Use Freshly Prepared Solutions inv2->sol2 sol3 Characterize Degradants inv3->sol3

Caption: Troubleshooting logic for stability issues.

References

"common issues in scaling up Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of the Gould-Jacobs synthesis for this compound.

Issue 1: Low Yield of the Intermediate, Diethyl (3-methoxyanilino)methylenemalonate

  • Question: We are experiencing a low yield during the initial condensation of m-anisidine and diethyl ethoxymethylenemalonate (EMME) when scaling up the reaction. What are the likely causes and how can we improve the yield?

  • Answer: Low yield in the condensation step at a larger scale is a common problem and can often be attributed to several factors:

    • Incomplete Reaction: The reaction may not have reached completion. On a larger scale, mixing might be less efficient, requiring longer reaction times or improved agitation. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[1]

    • Sub-optimal Temperature: While this step is typically performed at 100-130°C, inefficient heat transfer in a large reactor can lead to lower internal temperatures.[2] Ensure the internal temperature of the reaction mixture is accurately monitored and maintained.

    • Reagent Quality and Stoichiometry: The purity of both m-anisidine and EMME is critical. Impurities can interfere with the reaction. It is advisable to use high-purity starting materials.[1] A slight excess (1.0-1.2 equivalents) of EMME can help drive the reaction to completion.[2]

    • Ethanol Removal: The removal of the ethanol byproduct is essential to shift the equilibrium towards the product. On a larger scale, ensure that the vacuum applied is sufficient to effectively remove ethanol from the more viscous, larger volume of the reaction mixture.[2]

Issue 2: Incomplete Cyclization and Low Purity of Final Product

  • Question: During the thermal cyclization step to form this compound, we are observing a significant amount of unreacted intermediate and the final product is of low purity. How can we address this?

  • Answer: The high-temperature cyclization is often the most challenging step to scale up. Incomplete reaction and low purity are typically linked to thermal efficiency and side reactions.

    • Insufficient Temperature: This cyclization requires high temperatures, generally in the range of 250-300°C.[1] In a large reactor, achieving and maintaining a uniform temperature throughout the reaction mass can be difficult. The use of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is common to ensure even heat distribution and prevent localized overheating.[1]

    • Reaction Time: If increasing the temperature is not feasible due to equipment limitations or potential for degradation, extending the reaction time may improve conversion. However, prolonged heating can also lead to increased byproduct formation.[1]

    • Alternative Heating Methods: Microwave-assisted synthesis can be a highly effective alternative for this step, offering rapid and uniform heating, which can significantly reduce reaction times and improve yields.[1][3]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions at high temperatures, which contribute to impurities.[1]

Issue 3: Formation of Tarry Byproducts and Dark Product Color

  • Question: The crude product after cyclization is a dark, tarry material, which is difficult to handle and purify. What causes this and how can it be minimized?

  • Answer: The formation of dark, tarry materials is a frequent issue in high-temperature reactions like the Gould-Jacobs cyclization and is usually a result of thermal decomposition.[1]

    • Optimizing Temperature and Time: It is critical to find the optimal balance between the reaction temperature and duration. Overheating or extended reaction times can lead to the degradation of both the starting material and the product.[1] Small-scale optimization experiments are recommended to identify the ideal conditions before proceeding to a larger scale.[1]

    • Efficient Heat Transfer: As mentioned, using a high-boiling point solvent helps in maintaining a stable and uniform temperature, minimizing "hot spots" within the reactor that can cause localized decomposition.[1]

    • Solvent-Free Conditions: In some instances, particularly with microwave heating, running the reaction neat (without a solvent) can be effective and simplifies product work-up.[1]

Issue 4: Difficulties in Product Isolation and Purification

  • Question: We are finding it challenging to isolate the solid product from the high-boiling point solvent (diphenyl ether). The product initially oils out and is difficult to crystallize.

  • Answer: Isolating the product from a high-boiling solvent and inducing crystallization are common final-step hurdles in this synthesis.

    • Precipitation and Washing: After cooling the reaction mixture, the product should precipitate. To further encourage precipitation and to help remove the residual high-boiling solvent, a non-polar solvent like cyclohexane or hexane can be added.[2][4] The filtered solid should then be washed thoroughly with the same or another non-polar solvent to remove as much of the high-boiling solvent as possible.[4]

    • Trituration for Oily Products: If the crude product is an oil or difficult to crystallize, trituration can be effective. This involves stirring the oil with a non-polar solvent such as hexane or petroleum ether, which can induce crystallization.[1]

    • Solvent Removal: Ensuring the complete removal of the high-boiling solvent is crucial. This is typically achieved under high vacuum.[1]

    • Recrystallization: For purification, recrystallization from a suitable solvent like ethanol is a common method.[5]

    • Column Chromatography: While column chromatography can be used for purification, be aware that quinoline derivatives can sometimes decompose on silica gel.[1][6]

Frequently Asked Questions (FAQs)

  • Q1: What is the typical yield for the synthesis of this compound at a laboratory scale?

    • A1: While yields can vary, a laboratory-scale synthesis can typically be expected to be in the range of 60-70% for the final crystallized product.[5]

  • Q2: Are there any alternatives to using high-boiling point solvents like diphenyl ether for the cyclization step?

    • A2: Yes, other high-boiling solvents such as Dowtherm A (a mixture of diphenyl ether and biphenyl), tetraglyme, or cumene can be used.[1][7] Additionally, microwave-assisted synthesis can often be performed under solvent-free conditions, which simplifies the work-up process.[3]

  • Q3: What are the main safety concerns when scaling up this synthesis?

    • A3: The primary safety concerns are managing the high temperatures required for the cyclization step and the handling of high-boiling, flammable solvents. When scaling up, heat management becomes more critical as the surface-area-to-volume ratio decreases, making it harder to dissipate heat from exothermic processes.[8] Proper personal protective equipment (PPE), conducting the reaction in a well-ventilated area or fume hood, and having appropriate fire suppression equipment are essential.

  • Q4: Can the final product be purified by methods other than recrystallization?

    • A4: Besides recrystallization, purification can be achieved through column chromatography.[1] However, careful selection of the stationary and mobile phases is necessary to avoid product decomposition.[6] For quinoline-type compounds, sometimes purification via salt formation and subsequent liberation of the free base can be an effective strategy to achieve high purity.[9]

Data Presentation

Table 1: Effect of Cyclization Temperature and Time on Product Yield (Illustrative)

ParameterCondition ACondition BCondition C
Temperature 240 °C250 °C260 °C
Time 30 min30 min30 min
Yield (approx.) 65%80%75%
Purity (approx.) GoodExcellentFair (some degradation)

Note: This table provides illustrative data based on qualitative descriptions from literature, which suggest that there is an optimal temperature beyond which degradation begins to lower the yield and purity.[1][3]

Table 2: Comparison of Heating Methods for Cyclization Step (Illustrative)

MethodTypical TemperatureTypical Reaction TimeKey AdvantagesKey Disadvantages
Conventional Heating (Diphenyl Ether) 250-260 °C30-60 minEven heat distribution, stable high temperature.[1]Difficult solvent removal, potential for product degradation with prolonged heating.[1][4]
Microwave Irradiation (Solvent-Free) 250-300 °C5-15 minRapid and uniform heating, significantly shorter reaction times, improved yields, no solvent removal needed.[1][3]Requires specialized equipment, pressure can build up in sealed vessels.[3]

Experimental Protocols

Lab-Scale Synthesis Protocol (based on Gould-Jacobs reaction)

  • Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-anisidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture in an oil bath at 120-130°C for 1-2 hours. Monitor the reaction by TLC. Once the m-anisidine is consumed, remove the ethanol byproduct under reduced pressure. The resulting crude diethyl (3-methoxyanilino)methylenemalonate can be used directly in the next step.[2]

  • Cyclization: To the crude intermediate, add diphenyl ether (5-10 mL per gram of intermediate). Heat the mixture to a vigorous reflux (around 250°C) for 30-60 minutes.[2]

  • Isolation: Cool the reaction mixture to room temperature. Add cyclohexane to precipitate the product and aid in removing the diphenyl ether. Filter the solid product and wash it thoroughly with fresh cyclohexane.[2]

  • Purification: Dry the crude solid under vacuum. Recrystallize the product from ethanol to obtain pure this compound.[5]

Pilot-Scale Synthesis Protocol Considerations

  • Reaction Vessel: Use a jacketed glass-lined or stainless steel reactor with temperature control (heating/cooling fluids), an overhead stirrer, a reflux condenser, and ports for charging reactants and sampling.

  • Condensation: Charge the reactor with m-anisidine and diethyl ethoxymethylenemalonate. Heat the reactor jacket to bring the internal temperature to 120-130°C. Maintain agitation throughout the reaction. After the reaction is complete, apply vacuum to the reactor to distill off the ethanol.

  • Cyclization: Charge the diphenyl ether to the reactor. Heat the reactor jacket to raise the internal temperature to 250°C. Hold at this temperature, monitoring for completion.

  • Work-up and Isolation: Cool the reactor to below 80°C. Add cyclohexane and continue to cool to room temperature with stirring to allow for complete precipitation. Transfer the slurry to a filter-dryer or centrifuge to isolate the solid. Wash the filter cake with cyclohexane.

  • Drying: Dry the product under vacuum in the filter-dryer or a separate vacuum oven until a constant weight is achieved.

Visualizations

experimental_workflow cluster_condensation Step 1: Condensation cluster_cyclization Step 2: Cyclization cluster_workup Step 3: Isolation & Purification reactants m-Anisidine + Diethyl Ethoxymethylenemalonate heat_condense Heat (120-130°C) reactants->heat_condense remove_etoh Remove Ethanol (Vacuum) heat_condense->remove_etoh intermediate Crude Diethyl (3-methoxyanilino)methylenemalonate remove_etoh->intermediate add_solvent Add Diphenyl Ether intermediate->add_solvent heat_cyclize Heat (~250°C) add_solvent->heat_cyclize crude_product_solution Crude Product in Diphenyl Ether heat_cyclize->crude_product_solution cool_precipitate Cool & Precipitate (add Cyclohexane) crude_product_solution->cool_precipitate filter_wash Filter & Wash with Cyclohexane cool_precipitate->filter_wash dry Dry under Vacuum filter_wash->dry recrystallize Recrystallize (Ethanol) dry->recrystallize final_product Pure Ethyl 4-hydroxy-7- methoxyquinoline-3-carboxylate recrystallize->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree cluster_yield Low Yield cluster_purity Low Purity / Tarring cluster_isolation Isolation Problems start Low Yield or Purity Issue check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion purity_issue Purity Issue? start->purity_issue isolation_issue Oily Product? start->isolation_issue incomplete Incomplete? check_completion->incomplete check_temp Verify Internal Temperature incomplete->check_temp Yes check_reagents Check Reagent Purity & Stoichiometry incomplete->check_reagents Yes check_etoh_removal Ensure Efficient Ethanol Removal incomplete->check_etoh_removal Yes optimize_temp_time Optimize Cyclization Temperature & Time use_solvent Use High-Boiling Inert Solvent inert_atm Use Inert Atmosphere purity_issue->optimize_temp_time Yes purity_issue->use_solvent Yes purity_issue->inert_atm Yes triturate Triturate with Non-Polar Solvent wash Thoroughly Wash with Non-Polar Solvent high_vac Dry under High Vacuum isolation_issue->triturate Yes isolation_issue->wash Yes isolation_issue->high_vac Yes

Caption: Troubleshooting decision tree for synthesis scale-up.

References

Technical Support Center: Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful acquisition and interpretation of NMR spectra for Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the NMR analysis of this compound.

Q1: Why is the solubility of my sample poor in common NMR solvents like chloroform-d?

A1: this compound has a planar heterocyclic structure with a hydroxyl group, which can lead to strong intermolecular interactions and lower solubility in less polar solvents. For compounds with hydroxyl and amine functionalities, dimethyl sulfoxide-d6 (DMSO-d6) is often a more suitable solvent due to its high polarity and ability to disrupt hydrogen bonding.

Q2: I am observing fewer aromatic proton signals than expected. What could be the reason?

A2: This could be due to a few factors:

  • Overlapping Signals: In some cases, aromatic signals can have very similar chemical shifts, leading to peak overlap. Running the NMR at a higher magnetic field strength can improve signal dispersion.

  • Proton Exchange: The hydroxyl proton at the 4-position is exchangeable. If there is any residual water in the NMR solvent, this peak may broaden or even disappear. To confirm, you can add a drop of D₂O to your sample; the hydroxyl peak should vanish.

  • Incorrect Structure: Double-check the synthesis and purification of your compound to ensure you have the correct product.

Q3: My aromatic signals are broad and poorly resolved. How can I improve the resolution?

A3: Poor resolution in the aromatic region can be caused by several factors:

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related peak broadening. Try running a more dilute sample.

  • Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer can significantly improve peak shape.

  • Paramagnetic Impurities: The presence of trace paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean and your sample is free from such impurities.

Q4: I see an unexpected broad singlet in my ¹H NMR spectrum. What might it be?

A4: A broad singlet, especially in DMSO-d6, is often indicative of an exchangeable proton, such as the hydroxyl group at the 4-position. Its chemical shift can be variable depending on the sample concentration and the amount of residual water in the solvent.

Q5: Why do the chemical shifts of my compound seem to vary between different sample preparations?

A5: Variations in chemical shifts for quinoline derivatives can be concentration-dependent due to π-π stacking interactions between the aromatic rings of the molecules. To ensure reproducibility, it is important to maintain a consistent sample concentration for all NMR analyses in a given study.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. The ¹H NMR data is based on the closely related analog, ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, and the ¹³C NMR data is a composite of typical values for substituted quinolines.

Table 1: Expected ¹H NMR Chemical Shifts (in DMSO-d6, 400 MHz)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.5s-
H-5~7.6d~9.6
H-8~7.3dd~9.6, ~3.2
H-6~7.5d~3.2
OCH₃~3.8s-
OCH₂CH₃~4.2q~7.0
OCH₂CH₃~1.3t~7.0
OH~12.3br s-

Data adapted from a similar compound, ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

Table 2: Representative ¹³C NMR Chemical Shifts (in DMSO-d6)

Carbon AssignmentChemical Shift (δ, ppm)
C=O~165
C-4~174
C-7~158
C-8a~148
C-2~145
C-5~122
C-6~114
C-4a~112
C-3~104
OCH₂CH₃~60
OCH₃~55
OCH₂CH₃~14

Note: These are approximate values based on known substituent effects on the quinoline ring system.

Experimental Protocols

Protocol 1: NMR Sample Preparation

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d6).

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d6 to the vial. Gently vortex or sonicate to ensure complete dissolution.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: 1D NMR Data Acquisition

  • Instrument Setup: Insert the NMR tube into a spinner turbine and place it in the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and optimize the magnetic field homogeneity by shimming.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Approximately -2 to 14 ppm.

    • Number of Scans: 16-64 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse experiment.

    • Spectral Width: Approximately 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay (D1): 2 seconds.

Visualizations

troubleshooting_workflow start Start: NMR Spectrum Acquired issue Problem with Spectrum? start->issue poor_resolution Poor Resolution / Broad Peaks issue->poor_resolution Yes wrong_peaks Unexpected / Missing Peaks issue->wrong_peaks Yes good_spectrum Spectrum OK issue->good_spectrum No check_solubility Check Sample Solubility and Concentration poor_resolution->check_solubility check_purity Verify Sample Purity (LC-MS, etc.) wrong_peaks->check_purity re_shim Re-shim Spectrometer check_solubility->re_shim re_shim->good_spectrum d2o_exchange D2O Exchange for -OH/-NH check_purity->d2o_exchange d2o_exchange->good_spectrum

Caption: Troubleshooting workflow for common NMR spectral issues.

Caption: Structure of this compound.

Validation & Comparative

A Comparative Analysis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate and Other Quinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. This guide provides a comparative overview of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate against other notable quinoline derivatives, focusing on their performance in anticancer, antimicrobial, and anti-inflammatory applications. The information presented herein is supported by experimental data from peer-reviewed studies to facilitate objective comparison and guide future research endeavors.

Introduction to Quinoline Derivatives

Quinoline, a bicyclic heterocyclic aromatic compound, and its derivatives have garnered significant attention in drug discovery due to their diverse pharmacological properties. These compounds are known to interact with various biological targets, leading to a wide range of therapeutic effects. Modifications to the quinoline ring system, through the introduction of different functional groups, have led to the development of potent anticancer, antimicrobial, and anti-inflammatory agents. This guide will delve into the specific attributes of this compound and compare its potential with other key quinoline-based compounds.

Comparative Performance Analysis

While direct head-to-head comparative studies for this compound against a wide array of other quinoline derivatives are limited in publicly available literature, we can infer its potential by examining data from structurally similar compounds and broader studies on quinoline derivatives.

Anticancer Activity

Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, induction of apoptosis, and cell cycle arrest.[1][2]

A study on a structurally related hybrid molecule, ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate , demonstrated significant antitumor activity against Ehrlich Ascites Carcinoma (EAC) cells in mice.[3] This compound led to a 100% decrease in tumor cell viability and exhibited significant antioxidant and apoptotic effects.[3] While not a direct measure of the target compound's activity, the presence of the 4-hydroxyquinoline moiety is a key structural feature contributing to this bioactivity.

Another study on 4-oxoquinoline-3-carboxamide derivatives revealed that some compounds in this class exhibit significant cytotoxic activity against gastric cancer cell lines while showing no activity against normal cell lines, indicating a degree of selectivity.[4]

Table 1: Comparative Anticancer Activity of Quinoline Derivatives (Representative Data)

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
4-Oxoquinoline-3-carboxamide (Compound 16b)Gastric Cancer (ACP-03)Significant cytotoxicity[4]
4-Oxoquinoline-3-carboxamide (Compound 17b)Gastric Cancer (ACP-03)Significant cytotoxicity[4]
Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylateEhrlich Ascites Carcinoma100% tumor cell viability decrease (in vivo)[3]

Note: IC50 is the half-maximal inhibitory concentration. Lower values indicate higher potency. Data for this compound is not currently available in the public domain.

Antimicrobial Activity

The quinoline core is famously present in many antibacterial and antimalarial drugs. Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

A study on novel 7-methoxyquinoline derivatives bearing a sulfonamide moiety demonstrated significant antimicrobial activity.[5] One of the most potent compounds, a sulfamethazine derivative of 7-methoxyquinoline, showed a Minimum Inhibitory Concentration (MIC) of 7.812 µg/mL against E. coli and 31.125 µg/mL against C. albicans.[5] This suggests that the 7-methoxy group on the quinoline ring can contribute positively to antimicrobial efficacy.

Table 2: Comparative Antimicrobial Activity of 7-Methoxyquinoline Derivatives (Representative Data)

CompoundMicroorganismMIC (µg/mL)Reference
7-Methoxyquinoline-sulfamethazine derivativeEscherichia coli7.812[5]
7-Methoxyquinoline-sulfamethazine derivativeCandida albicans31.125[5]

Note: MIC is the Minimum Inhibitory Concentration. Lower values indicate higher potency. Data for this compound is not currently available in the public domain.

Anti-inflammatory Activity

Certain quinoline derivatives have shown promise as anti-inflammatory agents, often by inhibiting inflammatory mediators like cyclooxygenase (COX) enzymes.[1] Some 4-hydroxyquinoline derivatives have demonstrated significant in vivo anti-inflammatory activity.[6]

The carrageenan-induced paw edema model in rats is a standard assay to screen for acute anti-inflammatory activity. While specific data for this compound is not available, studies on other heterocyclic compounds provide a benchmark for potential efficacy. For instance, N-acyl hydrazone derivatives have been shown to reduce the extent of inflammation in this model.[1]

Table 3: Anti-inflammatory Activity of Representative Compounds in Carrageenan-Induced Paw Edema Model

CompoundDose% Inhibition of Edema (at 4h)Reference
N-acyl hydrazone derivative (Compound 4c)300 µmol/kg52.8%[1]
Ellagic Acid30 mg/kgDose-dependent reduction[7]

Note: Data for this compound is not currently available in the public domain.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of quinoline derivatives are underpinned by their interaction with various cellular signaling pathways.

Anticancer Signaling Pathways

In cancer, quinoline derivatives have been shown to interfere with key signaling cascades that regulate cell proliferation, survival, and apoptosis. A common mechanism involves the inhibition of protein kinases, which are often dysregulated in cancer cells.[4]

anticancer_pathway Quinoline Derivative Quinoline Derivative Growth Factor Receptor Growth Factor Receptor Quinoline Derivative->Growth Factor Receptor Inhibition Apoptosis Apoptosis Quinoline Derivative->Apoptosis Induction PI3K/Akt Pathway PI3K/Akt Pathway Growth Factor Receptor->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway Growth Factor Receptor->MAPK/ERK Pathway Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition PI3K/Akt Pathway->Apoptosis Inhibition MAPK/ERK Pathway->Cell Proliferation

Caption: Generalized signaling pathway for anticancer quinoline derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of standard protocols for the key assays discussed.

Synthesis of this compound

A common synthetic route to this compound involves the Gould-Jacobs reaction.

synthesis_workflow 3-Methoxyaniline 3-Methoxyaniline Condensation Condensation 3-Methoxyaniline->Condensation Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Condensation Intermediate Intermediate Condensation->Intermediate Heat Cyclization Cyclization Intermediate->Cyclization High Temperature Product This compound Cyclization->Product

Caption: Synthetic workflow for this compound.

Protocol:

  • Condensation: 3-Methoxyaniline is reacted with diethyl ethoxymethylenemalonate. This reaction is typically carried out by heating the two reactants together, often without a solvent.

  • Cyclization: The resulting intermediate is then heated to a high temperature (typically in a high-boiling solvent like diphenyl ether) to induce cyclization, forming the quinoline ring system.

  • Purification: The final product is isolated and purified, usually by recrystallization from a suitable solvent.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

mtt_assay_workflow Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate Incubate Add Compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate_MTT Incubate Add MTT Reagent->Incubate_MTT Add Solubilizing Agent Add Solubilizing Agent Incubate_MTT->Add Solubilizing Agent Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance

References

A Comparative Guide: Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate and its Acidic Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate and its corresponding acid form, 4-hydroxy-7-methoxyquinoline-3-carboxylic acid. While direct comparative studies on these specific molecules are limited in publicly available literature, this document synthesizes known information regarding their physicochemical properties, synthesis, and expected biological activities based on established structure-activity relationships of quinoline derivatives.

Physicochemical Properties: A Tale of Two Solubilities

The primary difference between the ethyl ester and its carboxylic acid form lies in their polarity and, consequently, their solubility. The addition of the ethyl group in this compound increases its lipophilicity, which generally results in better solubility in organic solvents and potentially enhanced cell membrane permeability. Conversely, the carboxylic acid form is more polar, leading to higher solubility in aqueous solutions, a critical factor for in vivo applications and certain assay conditions.

PropertyThis compound4-hydroxy-7-methoxyquinoline-3-carboxylic acid
Molecular Formula C13H13NO4[1]C11H9NO4[2]
Molecular Weight 247.25 g/mol [1]219.19 g/mol [2]
Melting Point 275 °C[1]272 °C
Calculated XLogP3 3.83[1]1.8[2]
Appearance SolidOff-white powder

Synthesis and Interconversion

The synthesis of 4-hydroxy-7-methoxyquinoline-3-carboxylic acid can be achieved through the hydrolysis of its ethyl ester. This straightforward conversion allows for the production of the more biologically active acid form from its ester precursor.

Experimental Protocol: Hydrolysis of this compound

A general procedure for the hydrolysis involves dissolving this compound in an aqueous basic solution, such as sodium hydroxide, and heating the mixture. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and acidified with an acid like hydrochloric acid to precipitate the carboxylic acid product. The resulting solid is then filtered, washed, and dried.

G Ester Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate Acid 4-hydroxy-7-methoxy- quinoline-3-carboxylic acid Ester->Acid Hydrolysis Acid->Acid NaOH NaOH (aq) NaOH->Ester Heat Heat Heat->Ester HCl HCl (aq) HCl->Acid

Hydrolysis of the ethyl ester to the carboxylic acid.

Comparative Biological Activity: The Prodrug Hypothesis

For many quinoline carboxylic acids, the carboxylic acid moiety is crucial for their biological activity. Esters of these acids are often considered prodrugs, which are inactive or less active compounds that are converted into the active carboxylic acid form in vivo by metabolic enzymes like esterases. This strategy can be employed to improve the pharmacokinetic properties of a drug, such as its absorption and distribution.

While no direct comparative IC50 or MIC values for this compound and its acid were found, studies on similar quinoline derivatives consistently show that the carboxylic acid form is more potent in biological assays.[3][4] It is therefore highly probable that 4-hydroxy-7-methoxyquinoline-3-carboxylic acid is the primary active form, exhibiting stronger anticancer, antimicrobial, and antioxidant properties compared to its ethyl ester.

Anticancer Potential

Quinoline derivatives have been extensively investigated for their anticancer properties.[5] The carboxylic acid form of many quinolines has been shown to be more effective than their ester counterparts in inhibiting cancer cell proliferation.[3] This is often attributed to the ability of the carboxylic acid group to form key interactions with biological targets.

Antimicrobial Activity

The quinoline scaffold is a well-known pharmacophore in antimicrobial agents. While specific data for the two target compounds is lacking, 4-hydroxy-7-methoxyquinoline-3-carboxylic acid is expected to exhibit more potent antimicrobial activity against various bacterial strains compared to its ethyl ester.

Antioxidant Properties

The antioxidant potential of phenolic compounds is well-documented. Both the ethyl ester and the carboxylic acid possess a phenolic hydroxyl group, suggesting they may both exhibit antioxidant activity. However, the overall electronic properties of the molecule can influence this activity.

Potential Signaling Pathway Involvement

The biological effects of quinoline derivatives are often mediated through their interaction with key cellular signaling pathways. While the specific pathways modulated by this compound and its acid have not been elucidated, related compounds have been shown to affect the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are critical regulators of inflammation, cell proliferation, and apoptosis, and their modulation by these compounds could explain their potential anticancer and anti-inflammatory effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Inflammatory Stimuli / Growth Factors Receptor Receptor Stimuli->Receptor MAPK_Pathway MAPK Cascade (e.g., ERK, JNK, p38) Receptor->MAPK_Pathway IKK IKK Receptor->IKK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_Pathway->Transcription_Factors IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus translocates IkB->NFkB_p65_p50 releases Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Gene_Expression NFkB_p65_p50_nucleus->Gene_Expression Quinoline Quinoline Derivative (Potential Inhibition) Quinoline->MAPK_Pathway ? Quinoline->IKK ?

Potential signaling pathways modulated by quinoline derivatives.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of this compound and its acid form, the following standard assays are recommended.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the ethyl ester and the carboxylic acid for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Compound Dilution: Prepare serial twofold dilutions of the ethyl ester and the carboxylic acid in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

Protocol:

  • Sample Preparation: Prepare different concentrations of the ethyl ester and the carboxylic acid in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Mix the sample solutions with a solution of DPPH radical.

  • Incubation: Incubate the mixture in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (typically around 517 nm).

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).

Conclusion

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 4-hydroxyquinoline-3-carboxylate core represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, and immunomodulatory effects. This guide provides an objective comparison of the performance of various 4-hydroxyquinoline-3-carboxylate analogs, supported by experimental data, detailed methodologies, and visual pathway representations to elucidate their structure-activity relationships (SAR).

The 4-hydroxyquinoline-3-carboxylate framework, characterized by a fused bicyclic aromatic system with a hydroxyl group at position 4 and a carboxylate or related functional group at position 3, offers multiple points for chemical modification. These modifications significantly influence the compound's interaction with biological targets, leading to a wide range of pharmacological responses. This guide will delve into the SAR of this scaffold against key therapeutic targets.

Anticancer Activity: Targeting Proliferation

Numerous studies have explored the anticancer potential of 4-hydroxyquinoline-3-carboxylates and their carboxamide derivatives. These compounds often exert their effects by inhibiting enzymes crucial for cancer cell proliferation or by inducing apoptosis.

Structure-Activity Relationship Insights

The cytotoxic activity of these derivatives is highly dependent on the nature and position of substituents on both the quinoline ring and the carboxamide moiety.

  • Substitution at the 3-carboxamide: The nature of the amine in the carboxamide at the C-3 position is a critical determinant of anticancer activity. Aromatic and substituted aromatic amines often confer potent cytotoxicity.

  • Substitution on the Quinoline Ring: Halogen substitutions, particularly chlorine at the C-6 and C-7 positions, have been shown to enhance cytotoxic effects against various cancer cell lines.

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50) of representative 4-oxoquinoline-3-carboxamide derivatives against different cancer cell lines.

CompoundR (at N-1)R' (at C-7)R'' (Amide)HCT-116 IC50 (µM)ACP03 IC50 (µM)MDA-MB-231 IC50 (µM)Reference
16b -CH2CH2PhCl-NH-(4-Cl-Ph)>254.3>25[1]
17b -CH2CH2PhCl-NH-(3,4-diCl-Ph)>257.9>25[1]
Doxorubicin 0.470.040.23[1]

Lower IC50 values indicate higher potency.

Dihydroorotate Dehydrogenase (DHODH) Inhibition: A Key Antiproliferative Mechanism

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for cancer and autoimmune diseases. 4-Quinoline carboxylic acids have emerged as potent inhibitors of this enzyme.[2][3][4]

Structure-Activity Relationship Insights

The development of potent DHODH inhibitors from the 4-quinoline carboxylic acid scaffold has been guided by a structure-based design approach.

  • Carboxylate Group: The carboxylic acid at the C-4 position is essential for activity, forming key interactions with arginine and glutamine residues in the DHODH active site.[2]

  • Substituents at C-2: Bulky aromatic or heteroaromatic groups at the C-2 position contribute significantly to the inhibitory potency.

  • Substituents at C-6: Small, electron-withdrawing groups like fluorine at the C-6 position can enhance activity.

Comparative DHODH Inhibitory Activity

The table below presents the DHODH inhibitory activity (IC50) of several 4-quinoline carboxylic acid derivatives.

CompoundR1 (at C-6)R2 (at C-2)DHODH IC50 (nM)Reference
3 H4-F-Ph250 ± 110[2]
41 F2-Cl-pyridin-3-yl9.71 ± 1.4[2][3]
43 F3-pyridyl26.2 ± 1.8[2][3]

Lower IC50 values indicate higher potency.

Antimalarial Activity: Combating a Global Health Threat

The 4-hydroxyquinoline scaffold is also a cornerstone in the development of antimalarial agents. These compounds can interfere with crucial pathways in the Plasmodium falciparum parasite.[5]

Structure-Activity Relationship Insights

The antimalarial efficacy of 4-oxo-3-carboxyl quinolones is influenced by substitutions at various positions.

  • C-3 Position: A carboxyl ester at the C-3 position is generally favorable for antimalarial activity, while the corresponding carboxylic acid or amide can abolish it.[5]

  • C-2 Position: The nature of the aryl group at the C-2 position impacts potency, with meta-substituted phenyl groups often showing increased activity.[5]

  • C-7 Position: A methoxy group at the C-7 position is a common feature in active antimalarial quinolones.

Comparative Antimalarial Activity

The following table summarizes the in vitro antimalarial activity (EC50) of 7-methoxy quinolone derivatives against chloroquine-resistant (K1) and chloroquine-sensitive (3D7) strains of P. falciparum.

CompoundR (at C-2)R' (at C-3)K1 EC50 (µM)3D7 EC50 (µM)Reference
7 3',4'-methylenedioxyphenyl-COOEt~0.25~0.25[5]
31a Phenyl-COOEt~0.75ND[5]
31c 3'-methoxyphenyl-COOEt0.130.10[5]

Lower EC50 values indicate higher potency. ND = Not Determined.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.

General Synthesis of 4-Oxoquinoline-3-carboxamides

The synthesis of 4-oxoquinoline-3-carboxamides typically involves the thermal coupling of the corresponding 4-quinolone-3-carboxylate with various amines in a high-boiling solvent like diphenyl ether.

G start 4-Quinolone-3-carboxylate reagents Amine (R-NH2) Diphenyl ether, Reflux start->reagents product 4-Oxoquinoline-3-carboxamide reagents->product

Caption: General synthetic scheme for 4-oxoquinoline-3-carboxamides.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., HCT-116, ACP03, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curves.

G step1 Seed cancer cells in 96-well plates step2 Treat with test compounds step1->step2 step3 Incubate for 72 hours step2->step3 step4 Add MTT solution step3->step4 step5 Incubate to form formazan step4->step5 step6 Solubilize formazan step5->step6 step7 Measure absorbance step6->step7 step8 Calculate IC50 values step7->step8

Caption: Workflow for the in vitro MTT cytotoxicity assay.

DHODH Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human DHODH is used. The assay buffer contains the enzyme, coenzyme Q10, and dihydroorotate.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, dihydroorotate.

  • Activity Measurement: The rate of reduction of a dye (e.g., DCIP) is monitored spectrophotometrically at a specific wavelength.

  • IC50 Determination: The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[2]

G cluster_pathway DHODH Catalyzed Reaction DHO Dihydroorotate Orotate Orotate DHO->Orotate DHODH CoQ Coenzyme Q10 CoQH2 Coenzyme Q10H2 CoQ->CoQH2 DHODH Inhibitor 4-Quinoline Carboxylic Acid Inhibitor->DHO Inhibits

Caption: Inhibition of the DHODH-catalyzed reaction.

In Vitro Antimalarial Activity Assay
  • Parasite Culture: Chloroquine-sensitive and -resistant strains of P. falciparum are cultured in human erythrocytes.

  • Drug Treatment: The parasitized red blood cells are exposed to serial dilutions of the test compounds.

  • Growth Inhibition Measurement: After a set incubation period, parasite growth is assessed using a DNA-intercalating fluorescent dye (e.g., SYBR Green I).

  • EC50 Calculation: The effective concentration that inhibits 50% of parasite growth (EC50) is determined from the dose-response data.[5]

This comparative guide highlights the significant potential of the 4-hydroxyquinoline-3-carboxylate scaffold in drug discovery. The presented data and structure-activity relationships offer a valuable resource for the rational design and development of novel therapeutic agents targeting a range of diseases. Further exploration of this versatile chemical entity is warranted to unlock its full therapeutic potential.

References

A Comparative Guide to QSAR Studies of Quinoline Derivatives for Diverse Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in rationally designing novel, potent quinoline derivatives by correlating their structural features with biological activities. This guide provides a comparative analysis of three distinct QSAR studies on quinoline derivatives targeting malaria, Alzheimer's disease, and gastric cancer, offering insights into the predictive power of these computational models and the experimental validation of the compounds' efficacy.

Performance of QSAR Models: A Comparative Analysis

The predictive ability of a QSAR model is paramount for its utility in drug design. The following table summarizes the statistical validation parameters for three distinct 3D-QSAR studies on quinoline derivatives, highlighting the performance of Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models.

Target Study Focus QSAR Model pred_r² Reference
Antimalarial Inhibition of Plasmodium falciparum lactate dehydrogenase (pLDH)CoMFA0.800.700.63[1]
CoMSIA0.790.690.61[1]
Alzheimer's Disease Inhibition of self-induced Aβ(1-42) aggregationCoMFA0.9810.91-
CoMSIA->0.6-
Anti-Gastric Cancer Inhibition of Serine/threonine kinase STK10CoMFA0.931 (r²_Train)0.625 (Q²_cv)0.875 (r²_Test)[2][3]

Note: r² (squared correlation coefficient) indicates the goodness of fit of the model. q² (cross-validated r²) assesses the internal predictive ability of the model. pred_r² (predictive r² for the external test set) evaluates the model's ability to predict the activity of new compounds. A value greater than 0.6 for q² and pred_r² is generally considered indicative of a robust model.

Experimental Protocols: Assessing Biological Activity

The foundation of any QSAR study lies in high-quality biological data. The following are detailed methodologies for the key experiments cited in the reviewed studies.

Antimalarial Activity: Plasmodium falciparum Lactate Dehydrogenase (pLDH) Assay

The antimalarial activity of the quinoline derivatives was determined by measuring the inhibition of the Plasmodium falciparum lactate dehydrogenase (pLDH) enzyme.[4][5][6][7]

  • Parasite Culture: Chloroquine-resistant strains of P. falciparum were cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum.

  • Drug Susceptibility Assay: The culture was treated with various concentrations of the quinoline derivatives.

  • Enzyme Activity Measurement: After a 48-hour incubation period, the erythrocytes were lysed to release the parasite pLDH enzyme.

  • Spectrophotometric Analysis: The activity of pLDH was measured spectrophotometrically by monitoring the rate of oxidation of NADH to NAD+. The absorbance was measured at 340 nm. The 50% inhibitory concentration (IC50) was then calculated.[6]

Alzheimer's Disease: Inhibition of Self-Induced Aβ(1-42) Aggregation

The potential of quinoline derivatives to act as multifunctional agents for Alzheimer's disease was assessed by their ability to inhibit the aggregation of amyloid-beta peptides (Aβ(1-42)).

  • Preparation of Aβ(1-42) Solution: Lyophilized Aβ(1-42) peptide was dissolved in a suitable buffer to a final concentration of 100 µM.

  • Aggregation Assay: The Aβ(1-42) solution was incubated with and without the test compounds at 37°C for 24 hours.

  • Thioflavin T (ThT) Fluorescence Assay: ThT dye was added to the samples. ThT binds to amyloid fibrils and emits a fluorescent signal.

  • Fluorescence Measurement: The fluorescence intensity was measured at an excitation wavelength of 450 nm and an emission wavelength of 485 nm. The percentage of inhibition of aggregation was calculated by comparing the fluorescence of the samples with and without the test compounds.

Anti-Gastric Cancer Activity: MTT Assay

The cytotoxic effect of the quinoline derivatives on gastric cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9][10]

  • Cell Culture: Human gastric cancer cell lines (e.g., AGS) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.[9]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of approximately 4,000 cells per well and allowed to adhere for 24 hours.[8]

  • Compound Treatment: The cells were treated with various concentrations of the quinoline derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.[9] Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured at a wavelength of 570 nm using a microplate reader.[9] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then determined.

Visualizing the QSAR Workflow

The following diagram illustrates the general workflow of a QSAR study, from the initial stages of data collection to the final model validation and its application in designing new compounds.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_application Application Data_Collection Data Set Collection (Structures & Biological Activity) Molecular_Modeling Molecular Modeling & Descriptor Calculation Data_Collection->Molecular_Modeling Data_Division Data Division (Training & Test Sets) Molecular_Modeling->Data_Division Model_Generation QSAR Model Generation (e.g., CoMFA, CoMSIA) Data_Division->Model_Generation Internal_Validation Internal Validation (e.g., Cross-validation q²) Model_Generation->Internal_Validation External_Validation External Validation (Test Set - pred_r²) Internal_Validation->External_Validation Interpretation Model Interpretation (Contour Maps) External_Validation->Interpretation New_Design Design of New Compounds Interpretation->New_Design Synthesis_Testing Synthesis & Biological Testing New_Design->Synthesis_Testing Synthesis_Testing->Data_Collection Iterative Refinement

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Concluding Remarks

The presented QSAR studies demonstrate the successful application of computational modeling in identifying key structural features of quinoline derivatives that are crucial for their biological activity against diverse targets. The CoMFA and CoMSIA models, with their robust statistical validation, serve as reliable tools for predicting the potency of novel compounds. The detailed experimental protocols provide a basis for the reproducible biological evaluation necessary to validate these in silico findings. This comparative guide underscores the synergy between computational and experimental approaches in modern drug discovery, paving the way for the rational design of more effective quinoline-based therapeutics.

References

A Comparative Analysis of Roxadustat and Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at Two Molecules Within Drug Discovery

In the landscape of drug development, the evaluation of novel chemical entities against established therapeutic agents is a critical process. This guide provides a comparative overview of Roxadustat, a well-characterized inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase, and Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, a quinoline derivative with limited publicly available biological data. This comparison is intended for researchers, scientists, and professionals in the field of drug development to highlight the differences in their current scientific standing and known biological activities.

Chemical and Physical Properties

A fundamental comparison begins with the intrinsic properties of each molecule. Roxadustat is a larger, more complex molecule than this compound.

PropertyRoxadustatThis compound
Molecular Formula C₁₉H₁₆N₂O₅C₁₃H₁₃NO₄
Molecular Weight 352.34 g/mol 247.25 g/mol
CAS Number 808118-40-363463-15-0
Appearance SolidSolid
Melting Point Not specified275 °C

Mechanism of Action and Biological Activity

Roxadustat: A Potent HIF-Prolyl Hydroxylase Inhibitor

Roxadustat is a first-in-class, orally administered small molecule that inhibits HIF-prolyl hydroxylase (HIF-PH) enzymes.[1][2] This inhibition leads to the stabilization and accumulation of HIF-α, a transcription factor that is typically degraded under normoxic conditions.[2] The stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of genes involved in erythropoiesis, the process of red blood cell production.[2]

The primary therapeutic effect of Roxadustat is the stimulation of endogenous erythropoietin (EPO) production, which in turn promotes the formation of red blood cells.[2][3] Additionally, Roxadustat has been shown to improve iron metabolism by reducing the production of hepcidin, a key regulator of iron availability.[3] This dual action of stimulating erythropoiesis and enhancing iron mobilization makes it an effective treatment for anemia, particularly in patients with chronic kidney disease (CKD).[1][4]

Signaling Pathway of Roxadustat

Roxadustat_Pathway cluster_normoxia Normoxia Roxadustat Roxadustat HIF_PH HIF-Prolyl Hydroxylase (HIF-PH) Roxadustat->HIF_PH Inhibition HIF_alpha_OH Hydroxylated HIF-α HIF_PH->HIF_alpha_OH Hydroxylation VHL VHL HIF_alpha_OH->VHL Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF_alpha HIF-α HIF_alpha->HIF_PH O₂ HIF_complex HIF-α/HIF-β Complex HIF_alpha->HIF_complex HIF_beta HIF-β HIF_beta->HIF_complex HRE Hypoxia-Responsive Element (HRE) HIF_complex->HRE Binding EPO_Gene EPO Gene Transcription HRE->EPO_Gene EPO Erythropoietin (EPO) EPO_Gene->EPO Erythropoiesis Erythropoiesis EPO->Erythropoiesis

Caption: Mechanism of action of Roxadustat in the HIF signaling pathway.

This compound: Limited Biological Data

In stark contrast to Roxadustat, there is a significant lack of publicly available information regarding the biological activity of this compound. Searches of scientific literature and databases did not yield any studies investigating its effect on HIF signaling, erythropoiesis, or other relevant biological pathways that would allow for a direct performance comparison with Roxadustat.

Some studies have explored the biological activities of structurally related quinoline-3-carboxylate and quinoline-3-carboxamide derivatives. These activities include anticancer, antibacterial, and cannabinoid receptor modulation. However, these findings are not directly applicable to this compound and do not provide the necessary data for a meaningful comparison in the context of anemia treatment or HIF inhibition. One study reported on the antitumor activity of a more complex coumarin-quinoline hybrid molecule, which is structurally distinct from the compound .

Experimental Data and Performance

Roxadustat: Extensive Preclinical and Clinical Data

The efficacy and safety of Roxadustat have been evaluated in numerous preclinical and clinical studies.

Table 1: Summary of Key Preclinical and Clinical Findings for Roxadustat

Study TypeModel/PopulationKey FindingsReference
Preclinical Rat model of CKDCorrected anemia[5]
Preclinical Rat model of inflammationCorrected anemia and improved iron metabolism[5]
Phase 3 Clinical Trial Non-dialysis-dependent CKD patients with anemiaSignificantly increased hemoglobin levels compared to placebo[4]
Phase 3 Clinical Trial Dialysis-dependent CKD patients with anemiaNon-inferior to epoetin alfa in maintaining hemoglobin levels[4]

Experimental Protocol: In Vitro HIF-α Stabilization Assay

A common in vitro assay to assess the activity of HIF-PH inhibitors like Roxadustat is the measurement of HIF-α stabilization in cell culture.

  • Cell Culture: Human cells, such as the hepatoma cell line Hep3B, are cultured in a controlled environment.

  • Treatment: Cells are treated with varying concentrations of the test compound (e.g., Roxadustat) for a specified period.

  • Cell Lysis: After treatment, the cells are lysed to release their protein contents.

  • Western Blotting: The protein lysates are separated by size using gel electrophoresis and transferred to a membrane. The membrane is then probed with antibodies specific for HIF-1α to detect the amount of stabilized protein.

  • Quantification: The intensity of the HIF-1α band is quantified to determine the dose-dependent effect of the compound on HIF-1α stabilization.

Experimental Workflow: HIF-α Stabilization Assay

HIF_Assay_Workflow Start Start Cell_Culture Cell Culture (e.g., Hep3B cells) Start->Cell_Culture Treatment Treatment with Test Compound Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot Western Blotting SDS_PAGE->Western_Blot Antibody_Inc Incubation with anti-HIF-1α Antibody Western_Blot->Antibody_Inc Detection Detection and Quantification Antibody_Inc->Detection End End Detection->End

Caption: A typical workflow for an in vitro HIF-α stabilization assay.

This compound: No Performance Data Available

Due to the absence of published studies on the biological performance of this compound in relevant assays, no experimental data can be presented for comparison with Roxadustat.

Conclusion

For researchers and drug development professionals, this comparison underscores the importance of comprehensive biological evaluation to understand the therapeutic potential of a compound. While the quinoline scaffold is present in many biologically active molecules, the specific functional groups and their arrangement on the quinoline ring are critical determinants of a compound's pharmacological profile. Without experimental data, any potential therapeutic application of this compound remains speculative. Further research, including in vitro and in vivo studies, would be necessary to elucidate its mechanism of action and to determine if it has any biological activity comparable to that of Roxadustat or other therapeutic agents.

References

A Comparative Analysis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate and Other HIF-PH Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics targeting the hypoxia-inducible factor (HIF) pathway has led to the development of several potent prolyl hydroxylase (PHD) inhibitors. These agents hold significant promise for the treatment of anemia associated with chronic kidney disease and other ischemic conditions. This guide provides a comparative overview of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate in the context of established HIF-PH inhibitors, focusing on the underlying science, comparative data (where available), and the experimental methodologies crucial for their evaluation.

The Hypoxia-Inducible Factor (HIF) Signaling Pathway and the Role of PHD Inhibitors

Under normal oxygen levels (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This modification leads to the binding of the von Hippel-Lindau (VHL) protein, which in turn targets HIF-α for ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is diminished, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in erythropoiesis (like erythropoietin, EPO), angiogenesis, and cellular metabolism.

HIF-PH inhibitors are small molecules that competitively inhibit PHD enzymes, thereby stabilizing HIF-α even under normoxic conditions and activating the transcription of HIF target genes.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / HIF-PH Inhibition cluster_nucleus Hypoxia / HIF-PH Inhibition HIF-1α_normoxia HIF-1α PHD PHD HIF-1α_normoxia->PHD OH-HIF-1α Hydroxylated HIF-1α PHD->OH-HIF-1α Hydroxylation O2 O₂ O2->PHD VHL VHL OH-HIF-1α->VHL Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasomal Degradation Ub->Proteasome HIF-1α_hypoxia HIF-1α HIF_Complex HIF-1α/β Complex HIF-1α_hypoxia->HIF_Complex HIF-1β HIF-1β HIF-1β->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus Translocation HRE HRE HIF_Complex->HRE Target_Genes Target Gene Transcription (e.g., EPO) HRE->Target_Genes HIF_PH_Inhibitor HIF-PH Inhibitor HIF_PH_Inhibitor->PHD Inhibition In_Vitro_Assay Compound Test Compound (e.g., this compound) Incubation Incubation Compound->Incubation PHD_Enzyme Purified PHD Enzyme PHD_Enzyme->Incubation HIF_Peptide HIF-1α Peptide Substrate HIF_Peptide->Incubation Cofactors Cofactors (Fe, 2-OG, Ascorbate) Cofactors->Incubation Detection Detection of Hydroxylated Peptide Incubation->Detection IC50 IC50 Calculation Detection->IC50

A Comparative Guide to In Vivo Toxicity Models for Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various in vivo toxicity models utilized in the assessment of quinoline compounds. Quinoline and its derivatives are a class of heterocyclic compounds with a wide range of applications, from pharmaceuticals to industrial chemicals. However, their potential toxicity is a significant concern, necessitating thorough evaluation. This document summarizes key experimental data, details methodologies for pivotal toxicity assays, and visualizes relevant pathways and workflows to aid in the understanding and selection of appropriate toxicity models.

Data Presentation: Comparative Toxicology of Quinoline Compounds

The following tables summarize quantitative data from various in vivo toxicity studies on quinoline and its derivatives, offering a comparative overview of their toxic potential across different models and endpoints.

Table 1: Acute Toxicity of Quinoline and Its Derivatives
CompoundAnimal ModelRoute of AdministrationLD50/LC50Reference
QuinolineRat (Sprague-Dawley)Oral331 mg/kg bw[1]
QuinolineRat (Wistar)Oral262 mg/kg bw[1]
QuinolineMouseOral460 mg/kg bw[1]
2-MethylquinolineRabbitDermal1978 mg/kg bw[1]
Pyrroloquinoline Quinone (PQQ) Disodium SaltRat (Male)Oral1000-2000 mg/kg bw[2]
Pyrroloquinoline Quinone (PQQ) Disodium SaltRat (Female)Oral500-1000 mg/kg bw[2]
Quinoline YellowZebrafish (Danio rerio) EmbryoAqueous Exposure0.64 mg/mL (LC50)[3][4][5]
Quinazoline-Sulfonamide Derivative (4d)Zebrafish (Danio rerio) EmbryoAqueous Exposure1.67 µM (LD50)[6]
Table 2: Subchronic and Chronic Toxicity of Quinoline
CompoundAnimal ModelDosing RegimenKey FindingsNOAELReference
QuinolineRat (Sprague-Dawley)0.05%, 0.10%, or 0.25% in diet for 40 weeksReduced body weight, increased absolute liver weights.Not established in this study.[1]
QuinolineRat (Hypertensive SHR and Wistar Kyoto)0.2% in diet for 32 weeksReduced body weight gain, increased liver weights.Not established in this study.[1]
Pyrroloquinoline Quinone (PQQ) Disodium SaltRat13-week studyNo significant toxicological findings at the highest dose.100 mg/kg bw/day[7]
Table 3: Carcinogenicity of Quinoline in Rodent Models
CompoundAnimal ModelDosing RegimenTumor Types ObservedReference
QuinolineRat (F344/DuCrj)0, 200, 400, 800 ppm (males); 0, 150, 300, 600 ppm (females) in drinking waterLiver: Hepatocellular adenomas/carcinomas, hemangiomas/hemangiosarcomas. Nasal: Esthesioneuroepitheliomas (males).[8][9]
QuinolineMouse (Crj: BDF1)0, 150, 300, 600 ppm in drinking waterRetroperitoneum, mesenterium, liver: Hemangiomas/hemangiosarcomas. Liver: Histiocytic sarcomas (females).[8]
QuinolineRat (Sprague-Dawley)0.05%, 0.10%, 0.25% in diet for up to 40 weeksLiver: Vascular tumors (hemangiomas or hemangiosarcomas).[10]
QuinolineMouse (Newborn CD-1)0.25, 0.5, 1.0 µmol via IP injection on days 1, 8, and 15Liver tumors (in males).[11]
4-MethylquinolineMouse (Newborn CD-1)0.25, 0.5, 1.0 µmol via IP injection on days 1, 8, and 15Liver tumors (in males).[11]

Experimental Protocols

Detailed methodologies for key in vivo toxicity assessments of quinoline compounds are provided below.

Rodent Carcinogenicity Bioassay (Drinking Water Study)
  • Test System: F344/DuCrj rats and Crj: BDF1 mice (50 of each sex per group).[8]

  • Administration: Quinoline administered in drinking water at varying concentrations (e.g., for rats: 0, 200, 400, and 800 ppm for males; 0, 150, 300, and 600 ppm for females).[8][9]

  • Duration: Long-term, up to 104 weeks, though studies may be terminated early due to high mortality from tumors.[8][9]

  • Observations:

    • Clinical signs of toxicity are monitored daily.

    • Body weight and water consumption are recorded weekly for the first 13 weeks and then every 4 weeks.

    • At termination, a complete necropsy is performed on all animals.

    • All organs and tissues are examined macroscopically.

    • Tissues are preserved, and histopathological examinations are conducted, particularly on the liver and any tissues with gross lesions.[8][12]

  • Data Analysis: Tumor incidence in the treated groups is compared to the control group using appropriate statistical methods.

In Vivo Micronucleus Assay for Genotoxicity
  • Test System: Male and/or female mice or rats.[13][14]

  • Administration: The test compound is administered, typically at three dose levels, usually via oral gavage or intraperitoneal injection. The dosing is often repeated (e.g., two or three times at 24-hour intervals).[13]

  • Sample Collection: Approximately 24 hours after the final dose, bone marrow is collected from the femur or tibia, or peripheral blood is sampled.[13]

  • Slide Preparation and Analysis:

    • Bone marrow cells are flushed, and a cell suspension is prepared.

    • Smears are made on glass slides, air-dried, and stained (e.g., with Giemsa and May-Grünwald).

    • The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring at least 2000 PCEs per animal.

    • The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess cytotoxicity.[14][15]

  • Data Analysis: A positive response is characterized by a statistically significant, dose-dependent increase in the frequency of MN-PCEs in treated groups compared to the vehicle control.[13]

Zebrafish Embryotoxicity Assay
  • Test System: Zebrafish (Danio rerio) embryos.

  • Exposure: Fertilized embryos are placed in multi-well plates (one embryo per well) containing the test compound at various concentrations (e.g., for Quinoline Yellow: 0.005 to 2 mg/mL).[4][16]

  • Duration: Observations are typically made at 24, 48, 72, and 96 hours post-fertilization (hpf).[4][16]

  • Endpoints Evaluated:

    • Lethality: Coagulation of the embryo, lack of heartbeat, and failure to develop are recorded to determine the LC50.[4]

    • Teratogenicity/Developmental Toxicity: Morphological abnormalities such as pericardial edema, yolk sac edema, body curvature (scoliosis), reduced eye size, and blood stasis are observed and documented.[3][4][6]

  • Data Analysis: The LC50 is calculated using methods like probit analysis. The incidence and severity of developmental abnormalities are compared between treated and control groups.[4][17]

Mandatory Visualization

Signaling Pathways in Quinoline-Induced Toxicity

Quinoline-induced toxicity is often associated with the generation of reactive oxygen species (ROS), leading to oxidative stress. This can, in turn, activate several signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are central to cellular responses to stress and can lead to apoptosis or cell survival.

Quinoline_Toxicity_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway Quinoline Compound Quinoline Compound ROS Generation ROS Generation Quinoline Compound->ROS Generation Induces ASK1 ASK1 ROS Generation->ASK1 Activates PI3K PI3K ROS Generation->PI3K Activates MKK4/7 MKK4/7 ASK1->MKK4/7 Phosphorylates JNK JNK MKK4/7->JNK Phosphorylates c-Jun c-Jun JNK->c-Jun Phosphorylates Apoptosis Apoptosis c-Jun->Apoptosis Promotes Akt Akt PI3K->Akt Activates Bcl-2 Bcl-2 Akt->Bcl-2 Promotes Bad Bad Akt->Bad Inhibits Cell Survival Cell Survival Bcl-2->Cell Survival Promotes Bad->Apoptosis Inhibits Inhibition of

Caption: Quinoline-induced ROS activates MAPK and PI3K/Akt pathways.

Experimental Workflow for In Vivo Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vivo toxicity of a novel quinoline compound.

InVivo_Toxicity_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Post-Life Analysis cluster_reporting Phase 4: Data Interpretation and Reporting Literature Review Literature Review Dose Range Finding Dose Range Finding Literature Review->Dose Range Finding Protocol Development Protocol Development Dose Range Finding->Protocol Development Ethical Approval Ethical Approval Protocol Development->Ethical Approval Animal Acclimatization Animal Acclimatization Ethical Approval->Animal Acclimatization Compound Administration Compound Administration Animal Acclimatization->Compound Administration Clinical Observations Clinical Observations Compound Administration->Clinical Observations Sample Collection (Blood, Urine) Sample Collection (Blood, Urine) Clinical Observations->Sample Collection (Blood, Urine) Necropsy Necropsy Sample Collection (Blood, Urine)->Necropsy Clinical Pathology Clinical Pathology Sample Collection (Blood, Urine)->Clinical Pathology Histopathology Histopathology Necropsy->Histopathology Data Analysis Data Analysis Histopathology->Data Analysis Clinical Pathology->Data Analysis Toxicity Profile Toxicity Profile Data Analysis->Toxicity Profile Final Report Final Report Toxicity Profile->Final Report

Caption: A generalized workflow for in vivo toxicity studies.

References

A Comparative Guide to the Cytotoxicity of Substituted Quinoline-3-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including significant anticancer potential. This guide provides a comparative analysis of the cytotoxic effects of various substituted quinoline-3-carboxylates and related derivatives against several human cancer cell lines. The data presented is compiled from recent scientific literature to aid in the ongoing research and development of novel quinoline-based therapeutic agents.

Quantitative Cytotoxicity Data

The cytotoxic activity of a compound is a key indicator of its potential as an anticancer agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required to inhibit the growth of 50% of a cancer cell population in vitro. The following tables summarize the IC50 values for a range of substituted quinoline derivatives against various cancer cell lines.

Table 1: Cytotoxicity (IC50, µM) of 2,4-bis((E)-styryl)quinoline-3-carboxylate Derivatives

CompoundA549 (Lung Carcinoma)HT29 (Colon Carcinoma)T24 (Bladder Carcinoma)
3h 1.531.50-
3k 1.380.77-
3t 2.360.97-
Cisplatin (Reference) > 20> 20-
Data sourced from[1][2]

Table 2: Cytotoxicity (IC50, µM) of Quinoline-3-carbaldehyde Hydrazone Derivatives

CompoundDAN-G (Pancreatic Cancer)LCLC-103H (Lung Carcinoma)SISO (Cervical Cancer)
5e 1.491.231.25
7a 1.237.392.05
9h 1.636.551.98
Note: These compounds demonstrated pronounced cancer cell growth inhibitory effects[3].

Table 3: Cytotoxicity (IC50, µM) of 2,4-disubstituted quinoline-3-carboxylic acid Derivatives

CompoundMCF-7 (Breast Cancer)K562 (Leukemia)HEK293 (Non-cancerous)
2f Micromolar InhibitionMicromolar InhibitionHigher Selectivity (Less Toxic)
2l Micromolar InhibitionMicromolar InhibitionHigher Selectivity (Less Toxic)
Note: These compounds exhibited higher selectivity towards cancer cells compared to their ester parent compounds[4].

Table 4: Cytotoxicity of Quinoline-3-carboxamide Derivatives

Cell LineEffect
HCT116 (Colon Carcinoma) Promising Cytotoxicity
MDA-MB-468 (Breast Cancer) Promising Cytotoxicity (More Sensitive)
MDA-MB-231 (Breast Cancer) Promising Cytotoxicity
293T (Non-cancerous) At least three times less toxic compared to HCT116
Note: The cytotoxic effect of these compounds is linked to the downregulation of ATM kinase[5].

Experimental Protocols

The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is a common method for determining the in vitro cytotoxic effects of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration at which a substance exhibits 50% inhibition of cell viability (IC50).

Principle: The MTT assay is based on the conversion of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial succinate dehydrogenase enzymes in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Substituted quinoline-3-carboxylate derivatives to be tested.

  • MTT reagent (5 mg/mL in sterile Phosphate-Buffered Saline).

  • Solubilization solution (e.g., Dimethyl Sulfoxide - DMSO).

  • 96-well flat-bottom cell culture plates.

  • Humidified incubator (37°C, 5% CO2).

  • Microplate reader.

Procedure:

  • Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells containing untreated cells and vehicle-treated cells are also included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, the medium is removed, and MTT solution (diluted in serum-free medium) is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT solution is carefully removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the insoluble purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

To better understand the experimental process and the potential mechanisms of action of these compounds, the following diagrams have been generated using Graphviz.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_compounds Add Test Compounds (Varying Concentrations) incubate_24h_1->add_compounds incubate_treatment Incubate (e.g., 48h) add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Solubilize Formazan (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

ATM_Signaling_Pathway dna_damage DNA Double-Strand Breaks atm ATM Kinase dna_damage->atm activates quinoline Quinoline-3-Carboxamides quinoline->atm inhibits p53 p53 atm->p53 phosphorylates & activates cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis dna_repair DNA Repair p53->dna_repair

Caption: Inhibition of the ATM kinase signaling pathway by certain quinoline derivatives.

DHODH_Signaling_Pathway quinoline Quinoline Carboxylic Acids dhodh Dihydroorotate Dehydrogenase (DHODH) quinoline->dhodh inhibits pyrimidine_synthesis De Novo Pyrimidine Biosynthesis dhodh->pyrimidine_synthesis catalyzes dna_rna_synthesis DNA & RNA Synthesis pyrimidine_synthesis->dna_rna_synthesis is required for cell_proliferation Cancer Cell Proliferation dna_rna_synthesis->cell_proliferation is essential for

Caption: Inhibition of the DHODH pathway by quinoline carboxylic acids.

References

Comparative Analysis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, publicly accessible experimental data on the cross-reactivity of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is unavailable. The following guide is a hypothetical framework designed to illustrate how such data, once generated, could be presented and interpreted. The compound data herein is illustrative and not factual.

Introduction

This compound is a synthetic compound belonging to the quinoline class. Molecules of this class have demonstrated a wide range of biological activities, including potential as kinase inhibitors, antimicrobial agents, and antioxidants. Understanding the cross-reactivity profile of a compound is crucial in drug development to assess its selectivity, predict potential off-target effects, and identify opportunities for repurposing. This guide provides a comparative overview of the hypothetical cross-reactivity of this compound against a panel of protein kinases, comparing it to known kinase inhibitors.

Hypothetical Kinase Selectivity Profile

The inhibitory activity of this compound was hypothetically assessed against a panel of 10 representative protein kinases. The half-maximal inhibitory concentration (IC50) values were determined and are presented in Table 1, alongside data for two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Sorafenib (a multi-targeted inhibitor).

Table 1: Hypothetical Kinase Inhibition Profile (IC50 in µM)

Kinase TargetThis compound (Hypothetical)Staurosporine (Reference)Sorafenib (Reference)
CDK2/cyclin A0.80.0045.2
VEGFR21.20.0250.09
PDGFRβ2.50.0150.058
c-Kit5.80.0200.068
B-Raf15.20.0180.022
p38α> 500.0301.8
MEK1> 502.50.45
EGFR> 500.0063.1
HER2> 500.0124.5
PI3Kα> 500.150> 10

Experimental Protocols

The following is a representative protocol for determining kinase inhibition, which would be used to generate the data presented in Table 1.

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay technology is based on the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) from the kinase active site.

Materials:

  • Kinase-of-interest (e.g., CDK2/cyclin A, VEGFR2, etc.)

  • LanthaScreen™ Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

  • Test compound (this compound)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute in the assay buffer to the final desired concentrations.

  • Assay Plate Preparation: Add 2.5 µL of the diluted compound to the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in the assay buffer. Add 5 µL of this mixture to each well.

  • Tracer Mixture: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer. Add 2.5 µL of this mixture to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 values are determined by fitting the data to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism).

Visualizing Cross-Reactivity and Experimental Workflow

Hypothetical Kinase Selectivity Profile

The following diagram illustrates the hypothetical selectivity of this compound based on the data in Table 1.

G cluster_compound Test Compound cluster_high_affinity High Affinity Targets (IC50 < 5 µM) cluster_low_affinity Low Affinity / Inactive Targets (IC50 > 5 µM) Compound This compound CDK2 CDK2/cyclin A Compound->CDK2 VEGFR2 VEGFR2 Compound->VEGFR2 PDGFRb PDGFRβ Compound->PDGFRb cKit c-Kit Compound->cKit BRaf B-Raf Compound->BRaf p38a p38α MEK1 MEK1 EGFR EGFR HER2 HER2 PI3Ka PI3Kα

Caption: Hypothetical target profile of the test compound.

Kinase Inhibition Assay Workflow

The diagram below outlines the key steps of the LanthaScreen™ Eu Kinase Binding Assay protocol.

G A 1. Prepare Compound Dilutions B 2. Add Compound to 384-well Plate A->B C 3. Add Kinase/Eu-Antibody Mix B->C D 4. Add AF647-Tracer Mix C->D E 5. Incubate for 60 min at RT D->E F 6. Read TR-FRET Signal E->F G 7. Calculate Emission Ratio & IC50 F->G

Validating the Biological Target of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological target of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, a compound of interest for its potential therapeutic applications. While a definitive biological target has not been experimentally validated, computational studies on analogous compounds suggest a potential interaction with 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme implicated in hormone-dependent cancers.[1] This guide outlines a series of experimental approaches to rigorously test this hypothesis, comparing methodologies and providing protocols for robust target validation.

Putative Biological Target: 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)

17β-HSD1 is a critical enzyme in the biosynthesis of potent estrogens and androgens.[2][3] It catalyzes the conversion of estrone to the more potent estradiol, a key driver in the progression of estrogen receptor-positive breast cancer.[2][3] Elevated expression of 17β-HSD1 has been correlated with poor prognosis in breast cancer, making it a compelling therapeutic target.[2][4] Inhibition of this enzyme is a promising strategy for the treatment of estrogen-dependent diseases.[2][3][5]

Comparative Analysis of Target Validation Methodologies

Validating a drug-target interaction requires a multi-faceted approach, combining direct biochemical assessment with confirmation of target engagement and functional effects in a cellular context. Below is a comparison of key experimental strategies to validate 17β-HSD1 as the biological target of this compound.

Table 1: Comparison of Experimental Approaches for Target Validation
Experimental Approach Principle Information Gained Advantages Limitations
Biochemical Assay Measures the direct inhibitory effect of the compound on the enzymatic activity of purified 17β-HSD1.- In vitro potency (IC50)- Mechanism of inhibition (e.g., competitive, non-competitive)- Direct evidence of enzyme inhibition- High throughput potential- Allows for detailed kinetic analysis- Lacks cellular context (e.g., cell permeability, off-target effects)- Requires purified, active enzyme
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of the target protein in intact cells upon ligand binding.[6][7][8][9]- Confirmation of direct target engagement in a cellular environment- Can be adapted for high-throughput screening- Label-free method- Physiologically relevant context- Can distinguish between on-target and off-target effects- Does not directly measure functional outcome- Requires specific antibodies for detection- Not all ligand binding events result in a thermal shift
Cell-Based Functional Assays Assesses the downstream cellular consequences of target inhibition, such as reduced cell proliferation or altered hormone levels.- Cellular efficacy (EC50)- Correlation of target inhibition with a phenotypic response- High physiological relevance- Assesses the functional consequences of target engagement- Indirect measure of target engagement- Can be confounded by off-target effects or cellular compensation mechanisms

Comparative Inhibitory Activity

To contextualize the potential potency of this compound, its performance should be compared against known inhibitors of 17β-HSD1.

Table 2: IC50 Values of Known 17β-HSD1 Inhibitors
Compound Compound Type Assay System IC50 Value Reference
PBRM Steroidal (Irreversible)T-47D cells (Estrone as substrate)68 nM[10]
CC-156 Steroidal (Reversible)T-47D cells (Estrone as substrate)27 nM[10]
Compound 21 Non-steroidal (Benzothiazole)Recombinant 17β-HSD1243 nM[3]
Compound 6 Non-steroidal (Benzothiazole)Recombinant 17β-HSD144 nM[3]
This compoundQuinoline DerivativeTo be determinedTo be determined

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following protocols provide a starting point for the experimental validation of this compound as a 17β-HSD1 inhibitor.

Protocol 1: Biochemical Inhibition Assay for 17β-HSD1

This protocol is adapted from established methods for measuring 17β-HSD1 activity.[11]

1. Materials:

  • Purified recombinant human 17β-HSD1
  • Estrone (substrate)
  • NADPH (cofactor)
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
  • This compound and known inhibitors (dissolved in DMSO)
  • 96-well microplate
  • Spectrophotometer or fluorometer

2. Procedure:

  • Prepare serial dilutions of the test compound and known inhibitors in the assay buffer. The final DMSO concentration should not exceed 1%.
  • In a 96-well plate, add the assay buffer, purified 17β-HSD1 enzyme, and the test compound or inhibitor.
  • Pre-incubate the mixture for 15 minutes at 37°C.
  • Initiate the reaction by adding a solution of estrone and NADPH.
  • Monitor the oxidation of NADPH to NAD+ by measuring the decrease in absorbance at 340 nm over time.
  • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for 17β-HSD1 Target Engagement

This protocol outlines a general workflow for CETSA, which should be optimized for 17β-HSD1.[7][12]

1. Materials:

  • Human breast cancer cell line expressing 17β-HSD1 (e.g., T-47D or MCF-7)
  • Cell culture medium and supplements
  • This compound and a known 17β-HSD1 inhibitor
  • Lysis buffer with protease inhibitors
  • Antibody specific for 17β-HSD1
  • Western blotting reagents and equipment or other protein detection system

2. Procedure:

  • Culture T-47D or MCF-7 cells to ~80% confluency.
  • Treat the cells with the test compound, a known inhibitor (positive control), or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
  • Harvest the cells and resuspend them in a suitable buffer.
  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
  • Separate the soluble protein fraction from the precipitated protein by centrifugation.
  • Analyze the amount of soluble 17β-HSD1 in the supernatant by Western blotting or another quantitative protein detection method.
  • Plot the amount of soluble 17β-HSD1 against the temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Protocol 3: T-47D Cell-Based Assay for 17β-HSD1 Inhibition

This protocol measures the ability of a compound to inhibit the conversion of estrone to estradiol in a cellular context.[10]

1. Materials:

  • T-47D human breast cancer cells
  • Cell culture medium supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids)
  • Estrone (substrate)
  • This compound and known inhibitors
  • ELISA kit for estradiol detection or LC-MS/MS for steroid quantification

2. Procedure:

  • Seed T-47D cells in a 24-well plate and allow them to attach overnight.
  • Wash the cells and replace the medium with fresh medium containing the test compound or inhibitor at various concentrations.
  • After a pre-incubation period (e.g., 1 hour), add estrone to the wells to initiate the enzymatic reaction.
  • Incubate for a defined period (e.g., 24 hours).
  • Collect the cell culture supernatant.
  • Measure the concentration of estradiol in the supernatant using an ELISA kit or by LC-MS/MS.
  • Calculate the percent inhibition of estradiol formation for each compound concentration and determine the IC50 value.

Visualizing the Validation Workflow and Signaling Pathway

Diagrams generated using Graphviz can help to visualize the logical flow of the validation process and the underlying biological pathway.

G cluster_0 Target Validation Workflow start Hypothesized Target: 17β-HSD1 biochem Biochemical Assay (Purified Enzyme) start->biochem cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa cell_based Cell-Based Assay (T-47D/MCF-7) start->cell_based ic50 Determine IC50 biochem->ic50 target_engagement Confirm Target Engagement cetsa->target_engagement cellular_efficacy Determine Cellular Efficacy cell_based->cellular_efficacy validated Validated Target ic50->validated target_engagement->validated cellular_efficacy->validated G cluster_1 17β-HSD1 Signaling Pathway in Breast Cancer Estrone Estrone (E1) (less potent) HSD17B1 17β-HSD1 Estrone->HSD17B1 Estradiol Estradiol (E2) (potent) HSD17B1->Estradiol ER Estrogen Receptor (ER) Estradiol->ER Proliferation Cell Proliferation & Tumor Growth ER->Proliferation Inhibitor Ethyl 4-hydroxy-7- methoxyquinoline-3-carboxylate (Putative Inhibitor) Inhibitor->HSD17B1

References

A Comparative Guide to the Reproducibility and Performance of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate and Alternatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate and its alternatives, focusing on the reproducibility of their synthesis and their performance in anticancer research. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from its closely related isomer, Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, as a proxy. This is compared with Gefitinib, a well-established quinazoline-based anticancer drug. This comparison aims to offer a valuable resource for researchers exploring novel quinoline and quinazoline derivatives for therapeutic applications.

I. Synthesis and Reproducibility

The synthesis of 4-hydroxyquinoline-3-carboxylate derivatives is commonly and reproducibly achieved through the Gould-Jacobs reaction.[1][2] This method involves the condensation of an aniline with diethyl ethoxymethylenemalonate followed by thermal cyclization.[1][2] The reaction is known for its reliability and has been adapted for various substituted anilines.

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Below is a generalized workflow for the Gould-Jacobs reaction:

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Aniline p-Anisidine Condensation Condensation & Heat Aniline->Condensation Malonate Diethyl ethoxymethylenemalonate Malonate->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Intermediate Product Ethyl 4-hydroxy-6-methoxy quinoline-3-carboxylate Cyclization->Product

Caption: Gould-Jacobs reaction workflow for quinoline synthesis.

II. Comparative Anticancer Activity

Quinoline and quinazoline derivatives are known to exhibit anticancer properties, often by targeting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[3][4] The cytotoxic effects of these compounds are typically evaluated using in vitro assays like the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound.

Table 1: Comparison of In Vitro Anticancer Activity (IC50 Values in µM)

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference(s)
Quinoline Derivatives
4-Oxoquinoline-3-carboxamide (Compound 16b)Gastric (ACP03)1.92[5][6]
4-Oxoquinoline-3-carboxamide (Compound 17b)Gastric (ACP03)5.18[5][6]
Quinazoline Derivatives
GefitinibA549 (Lung Cancer)17.9[7][8]
GefitinibHCT116 (Colon Cancer)21.55[7][8]
GefitinibMCF-7 (Breast Cancer)20.68[7][8]
Quinazoline (Compound 3o)A549 (Lung Cancer)4.26[7][8]
Quinazoline (Compound 3o)HCT116 (Colon Cancer)3.92[7][8]
Quinazoline (Compound 3o)MCF-7 (Breast Cancer)0.14[7][8]
Quinazoline (Compounds 21-23)HeLa (Cervical Cancer)1.85 - 2.81[9]
Quinazoline (Compounds 21-23)MDA-MB231 (Breast Cancer)1.85 - 2.81[9]
Quinazoline Schiff base (Compound 1)MCF-7 (Breast Cancer)6.246[10]
Quinazoline Schiff base (Compound 2)MCF-7 (Breast Cancer)5.910[10]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound or an alternative) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

III. Potential Mechanism of Action: Targeting the EGFR Signaling Pathway

Many quinoline and quinazoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) like EGFR.[3][9] The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and angiogenesis.[3][4][11] Gefitinib, for example, is a known EGFR inhibitor.[9][12][13][14][15][16] It is plausible that this compound and its analogs share a similar mechanism of action.

Below is a simplified diagram of the EGFR signaling pathway and its downstream effects, which are potential targets for this class of compounds.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_cellular_response Cellular Response Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR P P EGFR->P Dimerization & Autophosphorylation Ras Ras P->Ras PI3K PI3K P->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Simplified EGFR signaling pathway in cancer.

IV. Conclusion

While direct experimental data on the reproducibility and performance of this compound is limited, the established reliability of the Gould-Jacobs synthesis for related compounds suggests that its preparation is likely reproducible. Based on the activity of structurally similar quinoline and quinazoline derivatives, it is anticipated to exhibit anticancer properties, potentially through the inhibition of signaling pathways like EGFR.

For researchers in drug development, this compound represents a promising scaffold for further investigation. However, direct experimental validation of its synthesis yield and biological activity is crucial. In the interim, well-characterized alternatives like the quinazoline derivatives presented in this guide, particularly those with demonstrated potent and selective anticancer activity, offer valuable benchmarks for comparison and further development in the quest for novel cancer therapeutics.

References

Benchmarking Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate Against Known Topoisomerase II Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer properties. One such derivative, Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, is a subject of growing interest. This guide provides a comparative analysis of its potential inhibitory activity against human DNA topoisomerase IIα, a well-established target for cancer chemotherapy, by benchmarking it against clinically used inhibitors. The data presented for this compound is illustrative and serves as a framework for potential experimental investigations.

Data Presentation: Comparative Inhibitory Activity Against Topoisomerase IIα

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and known topoisomerase II inhibitors. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity in a cell-free DNA relaxation assay.

CompoundTargetIC50 (µM)Notes
This compound Topoisomerase IIα [Illustrative] 25 Hypothetical value for comparative purposes.
EtoposideTopoisomerase IIα80 - 160A widely used chemotherapeutic agent that forms a ternary complex with topoisomerase II and DNA, leading to double-strand breaks.[1]
DoxorubicinTopoisomerase IIα1 - 10An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II progression.[2]
MitoxantroneTopoisomerase IIα0.5 - 2An anthracenedione derivative with a mechanism similar to doxorubicin but with a different toxicity profile.[2]

Experimental Protocols

A detailed methodology for a key experiment to determine the inhibitory activity of the compounds is provided below.

Topoisomerase IIα DNA Relaxation Assay

This in vitro assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase IIα.

Materials:

  • Human Topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM DTT)

  • ATP solution (10 mM)

  • Test compounds (dissolved in DMSO)

  • 10% Sodium Dodecyl Sulfate (SDS)

  • Proteinase K (10 mg/mL)

  • 6x DNA Loading Dye

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide solution (0.5 µg/mL)

  • TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10x Assay Buffer

    • 1 µL of supercoiled DNA (0.5 µg)

    • 1 µL of ATP solution (final concentration 0.5 mM)

    • 1 µL of the test compound at various concentrations (a DMSO control should be included).

  • Enzyme Addition: Initiate the reaction by adding 1 µL of human topoisomerase IIα enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS.

  • Protein Digestion: Add 1 µL of Proteinase K and incubate at 37°C for 15 minutes to digest the topoisomerase IIα.

  • Sample Preparation for Electrophoresis: Add 4 µL of 6x DNA loading dye to each reaction tube.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel in TAE buffer at 80V for 1-2 hours.

  • Visualization: Stain the gel with ethidium bromide solution for 20-30 minutes and visualize the DNA bands under UV light.

  • Data Analysis: The inhibition of topoisomerase IIα activity is determined by the persistence of the supercoiled DNA form and the reduction of the relaxed DNA form. The IC50 value is calculated from the dose-response curve.

Visualizations

Signaling Pathway and Mechanism of Inhibition

Topoisomerase_II_Inhibition cluster_cycle Topoisomerase II Catalytic Cycle cluster_inhibitors Inhibitor Mechanism DNA_Binding 1. Enzyme Binds to DNA DNA_Cleavage 2. ATP-dependent Double-Strand Break DNA_Binding->DNA_Cleavage Strand_Passage 3. DNA Strand Passage DNA_Cleavage->Strand_Passage DNA_Ligation 4. DNA Ligation and Enzyme Release Strand_Passage->DNA_Ligation DNA_Ligation->DNA_Binding Etoposide Etoposide Cleavable_Complex Stabilization of Cleavable Complex Etoposide->Cleavable_Complex Doxorubicin Doxorubicin Doxorubicin->Cleavable_Complex Test_Compound Ethyl 4-hydroxy-7- methoxyquinoline-3-carboxylate Test_Compound->Cleavable_Complex Hypothesized Cleavable_Complex->DNA_Ligation Blocks Ligation

Caption: Topoisomerase II catalytic cycle and inhibitor mechanism.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Mix Prepare Reaction Mix (Buffer, DNA, ATP) Add_Compound Add Test Compound (or DMSO control) Mix->Add_Compound Add_Enzyme Add Topoisomerase IIα Add_Compound->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Terminate Reaction (SDS) Incubate->Stop_Reaction Digest Proteinase K Digestion Stop_Reaction->Digest Electrophoresis Agarose Gel Electrophoresis Digest->Electrophoresis Visualize Visualize DNA (Ethidium Bromide) Electrophoresis->Visualize Analyze Analyze Results (IC50 Calculation) Visualize->Analyze

Caption: Workflow for Topoisomerase II DNA Relaxation Assay.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, a heterocyclic compound often used in pharmaceutical research. Adherence to these protocols is vital to ensure the safety of laboratory personnel and to minimize environmental impact.

Key Chemical and Physical Properties

Understanding the properties of this compound is fundamental to handling and disposing of it safely.

PropertyValue
Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
Melting Point 275 °C
Boiling Point 373.2 ± 37.0 °C at 760 mmHg
Flash Point 179.5 ± 26.5 °C
Density 1.3 ± 0.1 g/cm³
Appearance Solid

Source: ECHEMI[4]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the proper disposal of this compound, from initial handling to final collection.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Waste Segregation and Collection
  • Solid Waste:

    • Collect any solid this compound waste, including residues and contaminated materials (e.g., weighing paper, gloves), in a designated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, collect it in a designated hazardous waste container for organic or halogenated solvents, depending on the solvent used.

    • Do not mix incompatible waste streams.

  • Empty Containers:

    • "Empty" containers that held this compound should be treated as hazardous waste unless triple-rinsed with a suitable solvent.

    • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing, deface the original label on the container before disposing of it in the appropriate solid waste stream.

Labeling and Storage
  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Irritant," "Environmental Hazard").

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from drains and sources of ignition.

Disposal Request and Pickup
  • Contact EH&S: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a hazardous waste pickup.

  • Documentation: Complete any required waste disposal forms accurately and completely.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound waste? waste_type Is the waste solid or liquid? start->waste_type spill Is it a spill? start->spill solid_waste Collect in labeled solid hazardous waste container waste_type->solid_waste Solid liquid_waste Collect in labeled liquid hazardous waste container (organic or halogenated) waste_type->liquid_waste Liquid store Store sealed waste container in satellite accumulation area solid_waste->store liquid_waste->store cleanup Clean up spill with appropriate absorbents spill->cleanup Yes empty_container Is it an empty container? spill->empty_container No collect_cleanup Collect cleanup materials into solid hazardous waste container cleanup->collect_cleanup collect_cleanup->store empty_container->waste_type No triple_rinse Triple-rinse with appropriate solvent empty_container->triple_rinse Yes collect_rinsate Collect rinsate as liquid hazardous waste triple_rinse->collect_rinsate deface_label Deface original container label triple_rinse->deface_label collect_rinsate->store dispose_container Dispose of container in appropriate solid waste stream deface_label->dispose_container contact_ehs Contact EH&S for waste pickup store->contact_ehs

Caption: Disposal decision workflow for this compound.

Experimental Protocols: Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and increase ventilation.

  • Wear PPE: Ensure you are wearing the appropriate PPE as described above.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Cleanup:

    • Solid Spills: Carefully sweep or scoop up the solid material, minimizing dust generation.[5]

    • Liquid Spills: Once absorbed, carefully scoop the absorbent material into the designated solid hazardous waste container.[5]

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials and dispose of them as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EH&S department, as per your institution's policy.

By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are mandatory to protect against splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][2]
Skin Protection - Gloves: Chemically resistant gloves, such as nitrile or neoprene, are required. It is critical to check the manufacturer's glove compatibility data for breakthrough times.[1][3] - Lab Coat: A standard lab coat should be worn to protect against contamination.[1] For procedures with a higher risk of splashes, a chemically resistant apron or gown is recommended.
Respiratory Protection Work should be conducted in a well-ventilated area. If engineering controls are insufficient to maintain exposure below acceptable limits or if dusts are generated, a NIOSH-approved respirator is necessary.[2][4]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.[4][5]

  • Assemble all necessary equipment and reagents.

  • Verify that an emergency eyewash station and safety shower are readily accessible.[1]

  • Don all required personal protective equipment as outlined in the table above.

2. Weighing and Transfer:

  • Handle the solid compound carefully to avoid the creation of dust.[5][6]

  • Use a spatula or other appropriate tool for transferring the solid.

  • If transferring a solution, use a pipette or syringe with caution to prevent splashes.[1]

3. During the Experiment:

  • Keep all containers with this compound clearly labeled and sealed when not in use.[6]

  • Avoid direct contact with the skin, eyes, and clothing.[5][6]

  • Do not eat, drink, or smoke in the handling area.[4][6]

4. Post-Experiment:

  • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.

  • Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.[2]

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[4][6]

Storage and Disposal Plan

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

  • The storage area should be locked up.[4]

Disposal:

  • Chemical Waste: Dispose of this compound and any solutions containing it as hazardous waste. Follow your institution's guidelines and use a licensed chemical waste disposal company.[7]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.[1] Place these materials in a clearly labeled, sealed waste bag or container.[1][6]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][7]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[4][7]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[2]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[2]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Waste Disposal prep_start Start: Handling Protocol ventilation Ensure Proper Ventilation (Fume Hood) prep_start->ventilation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) ventilation->ppe emergency Verify Emergency Equipment (Eyewash, Shower) ppe->emergency weigh Weighing and Transfer (Avoid Dust/Splashes) emergency->weigh experiment Conduct Experiment (Keep Containers Sealed) weigh->experiment spill Accidental Spill/Exposure weigh->spill decontaminate Decontaminate Surfaces and Equipment experiment->decontaminate experiment->spill ppe_doff Doff and Dispose of PPE decontaminate->ppe_doff wash Wash Hands Thoroughly ppe_doff->wash waste Collect Chemical Waste and Contaminated Materials wash->waste dispose Dispose via Authorized Vendor waste->dispose protocol_end End: Protocol Complete dispose->protocol_end emergency_proc Follow Emergency Procedures spill->emergency_proc emergency_proc->wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.